molecular formula C31H52N4O7S B12374531 Tubulysin A intermediate-1

Tubulysin A intermediate-1

Cat. No.: B12374531
M. Wt: 624.8 g/mol
InChI Key: OMVIMYIBTSIOPG-MVRIJGFHSA-N
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Description

Tubulysin A intermediate-1 is a useful research compound. Its molecular formula is C31H52N4O7S and its molecular weight is 624.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H52N4O7S

Molecular Weight

624.8 g/mol

IUPAC Name

ethyl 2-[(1R,3R)-1-hydroxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C31H52N4O7S/c1-9-21(7)27(33-28(38)23-13-11-12-14-34(23)8)30(39)35(18-42-26(37)15-19(3)4)24(20(5)6)16-25(36)29-32-22(17-43-29)31(40)41-10-2/h17,19-21,23-25,27,36H,9-16,18H2,1-8H3,(H,33,38)/t21-,23+,24+,25+,27-/m0/s1

InChI Key

OMVIMYIBTSIOPG-MVRIJGFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)[C@H]2CCCCN2C

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)OCC)O)C(C)C)NC(=O)C2CCCCN2C

Origin of Product

United States

Foundational & Exploratory

Synthesis of Tubulysin A Intermediate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tubulysin A intermediate-1, a key tripeptide precursor in the total synthesis of the potent cytotoxic agent Tubulysin A. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthetic route.

Overview of the Synthetic Strategy

Tubulysin A is a complex tetrapeptide with significant anticancer and antiangiogenic properties. Its total synthesis is a challenging endeavor, relying on the convergent assembly of key fragments. "this compound" refers to the N-terminal tripeptide fragment, comprising N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and the unusual amino acid tubuvaline (Tuv).

The synthesis of this intermediate is accomplished through a stepwise peptide coupling strategy. The core of this process involves the formation of amide bonds between the constituent amino acid fragments. This guide will focus on the synthesis of the individual building blocks and their subsequent coupling to yield the target tripeptide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of the Tubuvaline (Tuv) Fragment

The synthesis of the non-proteinogenic amino acid Tubuvaline is a critical first step. Several synthetic routes have been reported, often involving stereoselective methods to establish the correct stereochemistry. A common approach involves the use of a chiral auxiliary or an asymmetric catalyst.

Protocol: Synthesis of Boc-Tubuvaline

  • Starting Material: Commercially available Boc-L-valinal.

  • Step 1: Aldol Addition: To a solution of Boc-L-valinal (1.0 eq) in dry dichloromethane (DCM) at -78 °C, add a solution of the lithium enolate of methyl acetate (1.2 eq) in tetrahydrofuran (THF). Stir the reaction mixture at -78 °C for 4 hours.

  • Step 2: Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Protection of the Hydroxyl Group: Dissolve the crude alcohol in DCM and add 2,6-lutidine (1.5 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) (1.3 eq) at 0 °C. Stir for 1 hour at room temperature.

  • Step 4: Purification: Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the protected Tuv derivative.

  • Step 5: Saponification: Dissolve the purified ester in a mixture of THF and water (3:1) and add lithium hydroxide (LiOH) (2.0 eq). Stir at room temperature for 12 hours.

  • Step 6: Final Work-up and Purification: Acidify the reaction mixture with 1 M HCl to pH 3 and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford Boc-Tubuvaline(OTBDMS).

Synthesis of the Dipeptide Boc-L-isoleucyl-tubuvaline Methyl Ester

The coupling of L-isoleucine to the synthesized Tubuvaline fragment is a standard peptide coupling reaction.

Protocol: HATU Mediated Peptide Coupling

  • Activation of Boc-L-isoleucine: To a solution of Boc-L-isoleucine (1.1 eq) in dry N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: Add a solution of the methyl ester of Tubuvaline (prepared by esterification of the carboxylic acid with diazomethane or TMS-diazomethane) (1.0 eq) in DMF to the activated amino acid solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Synthesis of this compound (Mep-Ile-Tuv)

The final step in the synthesis of the target intermediate involves the coupling of N-methyl-D-pipecolic acid to the deprotected dipeptide.

Protocol: Synthesis of the Tripeptide

  • Boc Deprotection: Dissolve the Boc-L-isoleucyl-tubuvaline methyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour.

  • Removal of TFA: Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

  • Peptide Coupling: In a separate flask, activate N-methyl-D-pipecolic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 15 minutes.

  • Final Coupling: Add the deprotected dipeptide amine salt to the activated N-methyl-D-pipecolic acid solution. Stir at room temperature for 6 hours.

  • Work-up and Purification: Follow the work-up and purification procedures described in section 2.2 to isolate this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Step Reactants Reagents Solvent Time (h) Yield (%)
1 Boc-L-valinal, Methyl acetateLDATHF/DCM475-85
2 Boc-Ile-OH, Tuv-OMeHATU, DIPEADMF480-90
3 Mep-OH, Ile-Tuv-OMeHATU, DIPEADMF670-80
Table 1: Summary of Reaction Conditions and Yields.
Compound Molecular Formula Molecular Weight ( g/mol ) 1H NMR (CDCl3, 400 MHz) δ (ppm) MS (ESI+) m/z
Boc-Tubuvaline(OTBDMS)-OMe C20H41NO5Si403.634.15 (d, 1H), 3.68 (s, 3H), 2.45 (m, 1H), 1.44 (s, 9H), 0.85-0.95 (m, 12H), 0.05 (s, 6H)404.28 [M+H]+
Boc-Ile-Tuv(OTBDMS)-OMe C26H52N2O6Si516.796.50 (d, 1H), 4.20 (m, 1H), 4.10 (m, 1H), 3.65 (s, 3H), 1.42 (s, 9H), 0.80-1.00 (m, 18H), 0.05 (s, 6H)517.36 [M+H]+
Mep-Ile-Tuv(OTBDMS)-OMe C33H65N3O6Si628.987.10 (d, 1H), 4.50 (m, 1H), 4.25 (m, 1H), 4.12 (m, 1H), 3.66 (s, 3H), 2.30 (s, 3H), 0.80-1.20 (m, 21H), 0.06 (s, 6H)629.47 [M+H]+
Table 2: Characterization Data for Key Intermediates.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_Tuv Tubuvaline Fragment Synthesis cluster_Dipeptide Dipeptide Synthesis cluster_Tripeptide Tripeptide Synthesis (Intermediate-1) Valinal Boc-L-valinal Aldol Aldol Addition (LDA, Methyl Acetate) Valinal->Aldol Protected_Tuv_Ester Boc-Tuv(OTBDMS)-OMe Aldol->Protected_Tuv_Ester Protection (TBDMSOTf) Saponification Saponification (LiOH) Protected_Tuv_Ester->Saponification Coupling1 Peptide Coupling (HATU, DIPEA) Protected_Tuv_Ester->Coupling1 Protected_Tuv_Acid Boc-Tuv(OTBDMS)-OH Saponification->Protected_Tuv_Acid Boc_Ile Boc-L-isoleucine Boc_Ile->Coupling1 Dipeptide Boc-Ile-Tuv(OTBDMS)-OMe Coupling1->Dipeptide Deprotection Boc Deprotection (TFA) Dipeptide->Deprotection Amine_salt H-Ile-Tuv(OTBDMS)-OMe Deprotection->Amine_salt Coupling2 Peptide Coupling (HATU, DIPEA) Amine_salt->Coupling2 Mep N-methyl-D-pipecolic acid Mep->Coupling2 Intermediate1 This compound (Mep-Ile-Tuv(OTBDMS)-OMe) Coupling2->Intermediate1

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources. The successful synthesis of this key intermediate is a significant step towards the total synthesis of Tubulysin A and its analogues for further investigation in drug discovery and development.

Unveiling Tubulysin A Intermediate-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical properties, synthesis, and biological significance of a key precursor to the potent cytotoxic agent, Tubulysin A.

Tubulysin A intermediate-1 is a crucial building block in the chemical synthesis of Tubulysin A, a powerful natural product with significant anti-cancer properties.[1][2] Isolated from myxobacteria, Tubulysin A and its analogs are highly potent microtubule-destabilizing agents, making them promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound for researchers and scientists in the field of drug development.

Core Chemical Properties

This compound, as a synthetic precursor, shares a structural backbone with the final Tubulysin A molecule. While specific data for a compound explicitly named "this compound" is not extensively detailed in publicly available literature, we can infer its properties from advanced tripeptide intermediates described in synthetic routes towards Tubulysin analogs.[3] The general structure consists of linked amino acid residues, typically including N-methyl-D-pipecolic acid (Mep), isoleucine (Ile), and a modified tubuvaline (Tuv) fragment.[3][5]

PropertyDataReference
Molecular Formula C31H47N3O6 (Representative)[1]
Molecular Weight 557.72 g/mol (Representative)[1]
Appearance Powder[1]
Storage Conditions Powder: -20°C for 3 years[1]
In solvent: -80°C for 1 year[1]

Synthetic Pathway and Experimental Protocols

The synthesis of Tubulysin A and its intermediates is a complex, multi-step process that has been the subject of extensive research to improve efficiency and scalability.[3][6] The following outlines a representative synthetic approach for a key tripeptide intermediate, a crucial component in the total synthesis of Tubulysin analogs.

Diagram: Synthetic Pathway of a Tubulysin Tripeptide Intermediate

Synthetic_Pathway A N-Boc-N-Et-Tubuvaline C Dipeptide Intermediate A->C Peptide Coupling B Isoleucine derivative B->C E Tripeptide Intermediate (this compound analog) C->E Peptide Coupling D N-methyl-D-pipecolic acid (Mep) D->E

Caption: A generalized solution-phase synthesis of a tubulysin tripeptide intermediate.

Experimental Protocol: Synthesis of a Dipeptide Intermediate

A common step in the synthesis of tubulysin intermediates involves the coupling of protected amino acid fragments. The following is a generalized protocol based on established methods for peptide synthesis.[3]

  • Reactant Preparation: To a solution of the carboxylic acid component (e.g., a protected tubuvaline derivative) and the amine component (e.g., an isoleucine ester salt) in a suitable solvent such as dichloromethane, add a coupling agent like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide (EDAC) and an activator such as 1-hydroxybenzotriazole (HOBt).[3]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 15-25°C.[3] The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting materials are consumed.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, an aqueous basic solution (e.g., Na2CO3), and brine.[3] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude dipeptide is then purified, typically by silica gel chromatography, to yield the pure product.[3]

Biological Context: The Role of Tubulysin A

While this compound is primarily a synthetic precursor, its ultimate purpose is to enable the synthesis of the biologically active Tubulysin A. Tubulysin A exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[5][7]

Diagram: Mechanism of Action of Tubulysin A

Tubulysin_Mechanism cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization (Normal Process) Mitosis Mitosis Microtubules->Mitosis Enables Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis Disruption leads to Mitosis->Apoptosis Arrest leads to TubulysinA Tubulysin A TubulysinA->Microtubules Inhibits Polymerization & Induces Depolymerization

Caption: Tubulysin A disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

The mechanism of action involves the binding of Tubulysin A to tubulin, inhibiting its polymerization into microtubules and promoting the depolymerization of existing microtubules.[1][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.[2][8] The high cytotoxicity of Tubulysin A, with IC50 values often in the picomolar range, makes it an exceptionally potent anti-cancer agent.[9]

Conclusion

This compound represents a critical component in the synthesis of a new generation of highly potent anti-cancer therapeutics. A thorough understanding of its chemical properties and the intricacies of its synthesis is paramount for researchers and drug development professionals working to harness the therapeutic potential of Tubulysin A and its analogs in the fight against cancer. The continued refinement of synthetic routes to this and other complex intermediates will be crucial for the advancement of novel antibody-drug conjugates and other targeted therapies.

References

The Structural Elucidation of a Key Synthetic Intermediate of Tubulysin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin A, a potent cytotoxic peptide isolated from myxobacteria, has garnered significant interest in the field of oncology due to its powerful tubulin polymerization inhibitory activity. Its complex molecular architecture, featuring several non-proteinogenic amino acids, presents a formidable challenge for synthetic chemists. The total synthesis of Tubulysin A necessitates a carefully orchestrated sequence of reactions, relying on the preparation and characterization of key intermediates. This technical guide provides a comprehensive overview of the structure elucidation of a pivotal synthetic precursor, herein referred to as "Tubulysin A intermediate-1". While the exact structure of commercially available "this compound" is not consistently disclosed in public literature, this guide will focus on a representative advanced intermediate, a protected tetrapeptide core, which is critical for the final assembly of Tubulysin A. The methodologies and data presented are synthesized from established practices in natural product synthesis and characterization, offering a practical framework for researchers in the field.

Introduction

Tubulysins are a class of tetrapeptidic natural products that exhibit remarkable antiproliferative activity against a broad spectrum of cancer cell lines, including multidrug-resistant strains[1][2]. Their mechanism of action involves the inhibition of tubulin polymerization and the induction of apoptosis[3][4][5]. The intricate structure of Tubulysin A comprises four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and tubutyrosine (Tut)[1]. The total synthesis of Tubulysin A is a complex endeavor that allows for the generation of analogs for structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs)[6][7].

A critical phase in the total synthesis is the preparation and purification of advanced intermediates. "this compound," as listed by some chemical suppliers, represents one such key building block[8][9]. For the purpose of this guide, we will consider a plausible structure for this intermediate: a protected tetrapeptide consisting of the Mep-Ile-Tuv-Tup(O-Bn) sequence, where the C-terminal tubuphenylalanine (a close analog of tubutyrosine) is protected with a benzyl group. The elucidation of the structure of this intermediate is paramount to ensure the correct stereochemistry and connectivity before proceeding to the final, often challenging, deprotection and cyclization steps.

Experimental Protocols

The structure elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified intermediate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

  • Spectral Analysis:

    • ¹H NMR: Identify the number of protons, their chemical environments (chemical shift), and their coupling patterns (multiplicity and coupling constants, J).

    • ¹³C NMR: Determine the number of unique carbon atoms and their chemical shifts.

    • COSY: Establish proton-proton correlations within the same spin system, which helps in tracing out the amino acid spin systems.

    • HSQC: Correlate each proton to its directly attached carbon atom.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual amino acid residues and identifying the location of protecting groups.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis: Compare the experimentally determined exact mass with the calculated theoretical mass of the proposed structure to confirm the elemental composition.

Data Presentation

The following tables summarize the expected quantitative data from the NMR and MS analyses of the representative this compound (Mep-Ile-Tuv-Tup(O-Bn)).

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.35-7.25m-5HAr-H (Bn)
7.10d8.02HAr-H (Tup)
6.80d8.02HAr-H (Tup)
5.05s-2H-O-CH ₂-Ph (Bn)
4.85dd8.5, 4.51Hα-H (Ile)
4.60m-1Hα-H (Tup)
4.40t7.01Hα-H (Tuv)
3.20m-1Hα-H (Mep)
2.30s-3HN-CH ₃ (Mep)
...............

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.5C=O (Tup)
171.8C=O (Tuv)
171.2C=O (Ile)
170.5C=O (Mep)
165.0C=O (Thiazole)
158.0Ar-C -O (Tup)
136.5Ar-C (Bn)
......

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Ionization ModeESI+
Calculated Exact Mass (C₅₀H₇₃N₅O₉S)939.5132
Measured m/z [M+H]⁺939.5135
Mass Error (ppm)0.3

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key aspects of the structure elucidation process and the biosynthetic context of Tubulysin A.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Total Synthesis of Intermediate-1 purification HPLC Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms High-Resolution Mass Spectrometry (ESI-TOF) purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation logical_relationship cluster_data Experimental Data cluster_info Deduced Information HNMR 1H NMR proton_env Proton Environments & Spin Systems HNMR->proton_env CNMR 13C NMR carbon_skeleton Carbon Skeleton CNMR->carbon_skeleton COSY COSY connectivity Intra-residue Connectivity COSY->connectivity HSQC HSQC direct_CH Direct C-H Bonds HSQC->direct_CH HMBC HMBC long_range Inter-residue Connectivity (Peptide Bonds, Protecting Groups) HMBC->long_range HRMS HRMS formula Elemental Formula HRMS->formula structure Final Structure proton_env->structure carbon_skeleton->structure connectivity->structure direct_CH->structure long_range->structure formula->structure biosynthetic_pathway PKS_NRPS PKS-NRPS Machinery Pretubulysin Pretubulysin PKS_NRPS->Pretubulysin Precursors Amino Acid & Acyl-CoA Precursors Precursors->PKS_NRPS Intermediate Tubulysin A Intermediate-1 (Hypothetical Position) Pretubulysin->Intermediate TubulysinA Tubulysin A Intermediate->TubulysinA

References

The Disruption of Cellular Scaffolding: An In-depth Technical Guide to the Biological Activity of Tubulysin A Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins, a class of potent tetrapeptidic natural products isolated from myxobacteria, have garnered significant attention in the field of oncology for their profound cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Their exceptional potency, with IC50 values often in the picomolar to low nanomolar range, has positioned them as highly promising payloads for antibody-drug conjugates (ADCs).[1][3] This technical guide delves into the biological activity of Tubulysin A precursors, providing a comprehensive overview of their mechanism of action, quantitative cytotoxic data, detailed experimental protocols for their evaluation, and a visualization of the key signaling pathways they modulate. The focus is on providing researchers and drug development professionals with the core knowledge required to effectively work with and understand this important class of compounds.

Mechanism of Action: Unraveling the Cytoskeletal Collapse

The primary mechanism of action of tubulysin A and its precursors is the disruption of microtubule dynamics.[2][4][5] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Tubulysins exert their potent antimitotic effects by binding to β-tubulin at the vinca domain, thereby inhibiting tubulin polymerization and promoting microtubule depolymerization.[4][5] This disruption of the microtubule network leads to a cascade of cellular events:

  • Cell Cycle Arrest: The interference with the mitotic spindle formation triggers the spindle assembly checkpoint, leading to a block in the G2/M phase of the cell cycle.[4][6]

  • Induction of Apoptosis: The sustained cell cycle arrest and cytoskeletal stress ultimately culminate in the activation of the apoptotic cell death program.[2][4] This process involves the activation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, and the subsequent activation of the caspase cascade.[6][7]

The potent cytotoxicity of tubulysins is also attributed to their ability to overcome multidrug resistance, a significant challenge in cancer chemotherapy.[1] They are not substrates for common efflux pumps like P-glycoprotein, allowing them to maintain their activity in resistant cancer cells.[6]

Quantitative Biological Activity of Tubulysin A Precursors and Analogues

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various Tubulysin A precursors and their synthetic analogues against a range of human cancer cell lines. This data highlights the structure-activity relationships (SAR) within this compound class, providing valuable insights for the design of novel and more potent derivatives.

Table 1: Cytotoxicity (IC50, nM) of N-Terminal Modified Tubulysin Analogues [8]

CompoundModificationN87 (Gastric Carcinoma)MDA-MB-361-DYT2 (Breast Carcinoma)KB (MDR1-)KB 8.5 (MDR1+)
8a N-Me-L-Ala1.53.20.51.2
8b N-Me-D-Ala2.34.50.81.9
8c Sarcosine0.92.10.30.7
8d L-Pro3.16.81.22.8
8e D-Pro4.59.21.84.1
8f L-Pip1.22.90.41.0
8g D-Pip2.85.61.12.5
8h N-Me-L-Phe1.83.90.61.5
8i Mep (Natural)0.51.10.20.4

Table 2: Cytotoxicity (IC50, nM) of C-11 Modified Tubulysin Analogues [8]

CompoundC-11 ModificationN87 (Gastric Carcinoma)MDA-MB-361-DYT2 (Breast Carcinoma)KB (MDR1-)KB 8.5 (MDR1+)
11 Acetate0.61.30.20.5
12 Hydroxyl25528.520
13a Methoxy1.12.50.40.9
13b Ethoxy0.92.00.30.7
13c Isopropoxy1.53.30.51.2

Table 3: Cytotoxicity (IC50, nM) of C-Terminal Modified Tubulysin Analogues [8]

CompoundC-Terminal ModificationN87 (Gastric Carcinoma)MDA-MB-361-DYT2 (Breast Carcinoma)KB (MDR1-)KB 8.5 (MDR1+)
17a Methyl Ester0.81.80.30.7
17b Ethyl Ester1.02.20.40.9
17c Amide1.22.70.51.1
17d N-Methyl Amide0.92.00.30.7

Table 4: Cytotoxicity (IC50, nM) of Pretubulysin and its Analogues [9][10]

CompoundT24 (Bladder Carcinoma)MDA-MB-231 (Breast Carcinoma)MCF-7 (Breast Cancer)NCI-H157 (Lung Cancer)
Pretubulysin 1.62.4--
Tubulysin A 0.61.9--
Analog 8c --0.05 µM0.09 µM
Analog 8h --0.01 µM0.02 µM

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5][11]

Materials:

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Tubulysin A precursors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution (5 mg/mL) to each well.[1][5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[12][13][14]

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[13]

  • Test compounds (Tubulysin A precursors)

  • Positive control (e.g., Nocodazole) and negative control (e.g., DMSO)

  • Pre-warmed 96-well plates

  • Spectrophotometer with temperature control (37°C) and kinetic reading capabilities at 340 nm.

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL).[12] Keep the tubulin solution on ice.

    • Prepare serial dilutions of the test compounds in polymerization buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the test compounds at various concentrations to the designated wells.

    • Include wells for positive and negative controls.

  • Initiation of Polymerization:

    • To initiate the polymerization, add the cold tubulin solution to each well. The temperature shift from 4°C to 37°C will induce polymerization.

    • The final reaction volume is typically 100 µL.[12]

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 60 seconds for 60 minutes.[12] The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways and Visualizations

The disruption of microtubule dynamics by Tubulysin A precursors triggers a complex signaling cascade that ultimately leads to apoptotic cell death. A simplified representation of this pathway is illustrated below.

Apoptosis_Pathway Tubulysin Tubulysin A Precursor Tubulin β-Tubulin Tubulysin->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC JNK JNK Pathway Activation Microtubule->JNK NFkB NF-κB Inhibition Microtubule->NFkB Suppresses DNA binding G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest G2M_Arrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Bax_Bak Bax/Bak Activation JNK->Bax_Bak Bcl2->Bax_Bak Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Apoptosis Inhibits

Caption: Apoptotic signaling pathway induced by Tubulysin A precursors.

The following diagram illustrates a general experimental workflow for the evaluation of Tubulysin A precursors.

Experimental_Workflow Synthesis Synthesis of Tubulysin A Precursors Purification Purification & Characterization Synthesis->Purification InVitro_Screening In Vitro Screening Purification->InVitro_Screening Cytotoxicity Cytotoxicity Assay (MTT) InVitro_Screening->Cytotoxicity Tubulin_Poly Tubulin Polymerization Assay InVitro_Screening->Tubulin_Poly Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection Tubulin_Poly->Lead_Selection Mechanism_Studies Mechanism of Action Studies Lead_Selection->Mechanism_Studies InVivo_Studies In Vivo Efficacy Studies Lead_Selection->InVivo_Studies ADC_Development ADC Development Lead_Selection->ADC_Development Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays Mechanism_Studies->Apoptosis_Assay Xenograft Tumor Xenograft Models InVivo_Studies->Xenograft Toxicity Toxicity Assessment InVivo_Studies->Toxicity InVivo_Studies->ADC_Development

Caption: General experimental workflow for Tubulysin A precursor evaluation.

Conclusion

Tubulysin A precursors represent a class of exceptionally potent antimitotic agents with significant potential in cancer therapy, particularly as payloads for ADCs. Their ability to disrupt microtubule dynamics, overcome multidrug resistance, and induce apoptosis at sub-nanomolar concentrations makes them a compelling area of research and development. This technical guide has provided a foundational understanding of their biological activity, supported by quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways. A thorough understanding of these aspects is crucial for the rational design of next-generation tubulysin analogues with improved therapeutic indices and for advancing their clinical translation.

References

Discovery and Origin of Tubulysin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysin peptides represent a class of highly potent cytotoxic agents of myxobacterial origin. First isolated at the turn of the millennium, their exceptional activity against a broad spectrum of cancer cell lines, including multidrug-resistant phenotypes, has positioned them as promising payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the discovery, origin, and biological activity of Tubulysin peptides. It includes a compilation of their cytotoxic activities, detailed experimental protocols for their isolation, synthesis, and biological evaluation, and visual representations of their mechanism of action and related experimental workflows.

Discovery and Origin

Tubulysin peptides were first discovered and isolated from the myxobacteria Archangium gephyra (strain Ar315) and Angiococcus disciformis (strain An d48) by a team of researchers led by Höfle and Reichenbach.[1][2][3] Their initial report in 2000 described these novel cytostatic compounds as tetrapeptides containing unusual amino acids.[1][2] The natural production of Tubulysins is achieved through a unique mixed nonribosomal peptide synthetase–polyketide synthase (NRPS–PKS) biosynthetic pathway. However, the yield from fermentation is typically low, which has spurred extensive research into their total synthesis.[3]

The family of Tubulysin peptides includes several natural analogues, designated as Tubulysin A, B, C, D, E, F, G, H, and I, among others.[4] These analogues primarily differ in the acyl group at the N-terminus and modifications on the tubuvaline residue.[5]

Chemical Structure and Cytotoxicity

Tubulysins are linear tetrapeptides characterized by the presence of unique amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and either tubutyrosine (Tut) or tubuphenylalanine (Tup).[6][7] A key structural feature of most natural Tubulysins is the presence of an N,O-acetal functionality on the tubuvaline residue, which is crucial for their high potency.[6]

Tubulysins are among the most potent cytotoxic compounds discovered, exhibiting activity in the picomolar to nanomolar range against a wide array of cancer cell lines.[1][8] Their efficacy is maintained even in cell lines that have developed resistance to other microtubule-targeting agents.[8]

Table 1: In Vitro Cytotoxicity of Selected Tubulysin Analogues
CompoundCell LineCancer TypeIC50 / GI50 (nM)Reference
Tubulysin A L929Mouse Fibrosarcoma0.07 ng/mL[4]
KB-V1Human Cervix Carcinoma (MDR)1.4 ng/mL[4]
Tubulysin D KB-V1Human Cervix Carcinoma (MDR)0.31[9][7]
Tubulysin U HT-29Human Colorectal Adenocarcinoma3.8[10]
Analogue 1f HT-29Human Colorectal Adenocarcinoma22[10]
N-14-desacetoxytubulysin H (1) N87Gastric CarcinomaPotent (not specified)[6]
Analogue 11 N87Gastric CarcinomaPotent (not specified)[6]
Tb32 MES-SAUterine Sarcoma0.012[8]
HEK 293THuman Embryonic Kidney0.002[8]
Tb111 MES-SAUterine Sarcoma0.040[10]
HEK 293THuman Embryonic Kidney0.006[10]
MES-SA-DX5Uterine Sarcoma (MDR)1.54[10]

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanism of Action

The primary mechanism of action of Tubulysins is the inhibition of tubulin polymerization.[7][11] By binding to the vinca domain of β-tubulin, they disrupt microtubule dynamics, leading to the disassembly of the mitotic spindle.[10][12] This interference with microtubule function triggers a cascade of downstream events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[7][8]

The apoptotic signaling pathway initiated by Tubulysins involves the activation of caspases and is regulated by the Bcl-2 family of proteins.[13][14][15][16] Disruption of the microtubule network leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[13][17]

Tubulysin_Mechanism_of_Action Tubulysin Tubulysin Peptide Tubulin β-Tubulin (Vinca Domain) Tubulysin->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) G2M_Arrest->Bcl2_Family Modulates Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Regulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Figure 1. Signaling pathway of Tubulysin-induced apoptosis.

Experimental Protocols

Isolation and Purification of Tubulysins from Myxobacteria

This protocol is a generalized procedure based on literature descriptions.[1][2]

  • Fermentation:

    • Inoculate a suitable production medium with a high-producing strain of Archangium gephyra or Angiococcus disciformis.

    • Incubate the culture under optimal conditions (e.g., temperature, aeration, agitation) for a period sufficient for Tubulysin production (typically several days).

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the mycelium and the culture broth separately with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and concentrate under reduced pressure.

  • Purification:

    • Subject the crude extract to a series of chromatographic steps.

    • Step 1: Solid-Phase Extraction (SPE): Use a C18 cartridge to remove highly polar impurities.

    • Step 2: Sephadex LH-20 Chromatography: Elute with methanol to separate compounds based on size.

    • Step 3: High-Performance Liquid Chromatography (HPLC): Employ a reversed-phase C18 column with a water/acetonitrile gradient containing a small percentage of trifluoroacetic acid (TFA) for final purification of individual Tubulysin analogues. Monitor the elution profile by UV absorbance.

Isolation_Workflow Fermentation Myxobacteria Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration Extraction->Concentration SPE Solid-Phase Extraction (SPE) Concentration->SPE Sephadex Sephadex LH-20 Chromatography SPE->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Tubulysins Pure Tubulysin Analogues HPLC->Pure_Tubulysins

Figure 2. General workflow for the isolation of Tubulysins.
Total Synthesis of Tubulysin Analogues

The total synthesis of Tubulysins is a complex, multi-step process. The following is a generalized workflow based on solid-phase peptide synthesis (SPPS) approaches.[12]

  • Resin Loading: Anchor the C-terminal amino acid (e.g., a protected Tubuphenylalanine derivative) to a suitable solid support (e.g., 2-chlorotrityl chloride resin).

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid.

  • Coupling: Add the next N-terminally protected amino acid (e.g., Fmoc-Tubuvaline-OH) along with a coupling reagent (e.g., HATU, DIC) and a base (e.g., DIPEA) to form the peptide bond.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps sequentially for the remaining amino acids (Isoleucine and N-methyl-pipecolic acid).

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all remaining protecting groups using a strong acid cocktail (e.g., TFA-based).

  • Purification: Purify the crude peptide by reversed-phase HPLC.

SPPS_Workflow Resin Solid Support Resin Load_AA1 Load First Amino Acid (e.g., Tup derivative) Resin->Load_AA1 Deprotect1 N-terminal Deprotection (e.g., Fmoc removal) Load_AA1->Deprotect1 Couple_AA2 Couple Second Amino Acid (e.g., Tuv derivative) Deprotect1->Couple_AA2 Repeat_Cycle Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat_Cycle Cleavage Cleavage from Resin and Final Deprotection Repeat_Cycle->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Pure Tubulysin Analogue Purification->Final_Product

Figure 3. Solid-phase peptide synthesis workflow for Tubulysins.
In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.[18][19]

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from porcine brain) in a suitable polymerization buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter (e.g., DAPI).

    • Prepare serial dilutions of the Tubulysin analogue to be tested.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to wells containing the test compound or a vehicle control.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the increase in fluorescence (or turbidity at 340 nm) over time using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity (or absorbance) against time.

    • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the signal increase compared to the control.

Synthesis of Tubulysin-based Antibody-Drug Conjugates (ADCs)

This is a generalized protocol for conjugating a Tubulysin payload to an antibody via a linker.[12][20]

  • Antibody Preparation: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent (e.g., TCEP) to generate free thiol groups.

  • Linker-Payload Synthesis: Synthesize a Tubulysin derivative containing a linker with a maleimide group (e.g., mc-Val-Cit-PABC-Tubulysin).

  • Conjugation: React the reduced antibody with the linker-payload conjugate. The maleimide group of the linker will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: Purify the resulting ADC from unconjugated payload and antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Determine the drug-to-antibody ratio (DAR) of the purified ADC.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Conjugation Reaction Reduced_Ab->Conjugation Tubulysin_Linker Tubulysin-Linker-Maleimide Tubulysin_Linker->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification ADC Tubulysin-ADC Purification->ADC

Figure 4. Workflow for the synthesis of a Tubulysin-based ADC.

Conclusion

Tubulysin peptides are a remarkable class of natural products with immense potential in the field of oncology. Their unique chemical structures and potent mechanism of action make them ideal candidates for the development of next-generation targeted cancer therapies. This technical guide has provided a comprehensive overview of the discovery, origin, and biological activity of Tubulysins, along with key experimental methodologies. Further research into the structure-activity relationships of novel analogues and the optimization of ADC technology will undoubtedly continue to unlock the full therapeutic potential of these fascinating molecules.

References

"mechanism of action of Tubulysin family compounds"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of the Tubulysin Family Compounds

Executive Summary

The Tubulysin family of natural products, originally isolated from myxobacteria, represents a class of exceptionally potent antimitotic agents.[1] These tetrapeptidic compounds have garnered significant interest in oncology and drug development, particularly as payloads for antibody-drug conjugates (ADCs), due to their profound cytotoxicity against a wide array of cancer cell lines, including those with multi-drug resistance (MDR).[2][3] Their mechanism of action is centered on the potent inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptotic cell death.[4][5] This guide provides a detailed examination of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of Tubulysin and its analogues.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action for all Tubulysin compounds is the disruption of microtubule function through direct interaction with tubulin, the fundamental protein subunit of microtubules.[3]

Interaction with Tubulin

Tubulysins are potent inhibitors of tubulin polymerization.[5][6] They bind to tubulin at or near the vinca alkaloid binding site, interfering with the assembly of α- and β-tubulin heterodimers into protofilaments and, consequently, microtubules.[1][7] While they interact with the vinca domain, competition experiments have shown that Tubulysin A interferes with vinblastine binding in a non-competitive manner, suggesting a distinct or overlapping binding mode.[4] This interaction not only prevents the formation of new microtubules but also actively induces the depolymerization of existing ones.[4] Electron microscopy studies have revealed that this interaction can cause tubulin to form aberrant structures such as rings and double rings instead of functional microtubules.[4]

Disruption of Microtubule Dynamics and Cellular Consequences

The inhibition of tubulin polymerization leads to a rapid collapse of the cellular microtubule network.[2] This has profound consequences for dividing cells, which rely on a dynamic microtubule-based mitotic spindle to segregate chromosomes. The disruption of the mitotic spindle machinery prevents cells from progressing through mitosis, causing them to accumulate in the G2/M phase of the cell cycle.[4][5] This sustained mitotic arrest serves as a powerful trigger for programmed cell death.

Induction of Programmed Cell Death

The G2/M arrest initiated by Tubulysin treatment ultimately culminates in cellular demise through multiple programmed cell death pathways.

Apoptosis

The most well-documented outcome of Tubulysin-induced mitotic arrest is apoptosis.[1][8] The process is characterized by classic apoptotic hallmarks, including DNA fragmentation.[8] The apoptotic cascade can be triggered through the intrinsic pathway, which involves key regulatory proteins. Studies with the analogue KEMTUB10 have shown that its apoptotic effect involves the tumor suppressor p53 and the pro-apoptotic protein Bim, with some modulation of the anti-apoptotic protein Bcl-2.[9] Furthermore, Tubulysin A has been shown to induce the release of cytochrome c from mitochondria, a critical step in activating the intrinsic apoptotic pathway.[10]

Autophagy-Mediated Cell Death and Pyroptosis

Recent research has uncovered additional layers to the cell-killing mechanism of Tubulysins.

  • Autophagy: Tubulysin A can induce a form of cytotoxic autophagy in cancer cells like MCF-7.[10] This process involves the lipidation of LC3-I to LC3-II, enhanced lysosomal activity, and increased activity of cathepsin B. The leakage of cathepsin B into the cytosol can then trigger the intrinsic apoptotic pathway.[10]

  • Pyroptosis: Tubulysin, when delivered as an ADC payload, has been shown to induce cleavage of Gasdermin E (GSDME), a key event in pyroptosis.[11] This form of inflammatory cell death can stimulate anticancer immune responses, adding another dimension to the therapeutic potential of Tubulysin-based agents.[11]

Visualization of the Mechanism of Action

The following diagram illustrates the sequence of events from Tubulysin's interaction with tubulin to the induction of multiple cell death pathways.

Tubulysin_MoA cluster_0 Molecular Interaction cluster_1 Microtubule Dynamics cluster_2 Cellular Response cluster_3 Cell Death Pathways cluster_4 Key Mediators Tubulysin Tubulysin Compound Tubulin α/β-Tubulin Heterodimers (Vinca Domain) Tubulysin->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Depolymerization Induction of Microtubule Depolymerization Tubulin->Depolymerization Disruption Disruption of Mitotic Spindle Polymerization->Disruption Depolymerization->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Autophagy Cytotoxic Autophagy Arrest->Autophagy Pyroptosis Pyroptosis Arrest->Pyroptosis CellDeath CELL DEATH Apoptosis->CellDeath CytoC Cytochrome C Release Apoptosis->CytoC Autophagy->CellDeath CathepsinB Cathepsin B Activation Autophagy->CathepsinB Pyroptosis->CellDeath GSDME GSDME Cleavage Pyroptosis->GSDME

Figure 1: Mechanism of action of Tubulysin family compounds.

Quantitative Data Summary

The potency of Tubulysin compounds has been quantified across numerous studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Tubulysin Compounds

Compound Cell Line Cancer Type IC₅₀ Value Reference
Tubulysin A NCI-H1299 Lung 3.0 nM [12]
Tubulysin A HT-29 Colon 1.0 nM [12]
Tubulysin A A2780 Ovary 2.0 nM [12]
Tubulysin A L929 Mouse Fibroblast 0.07 ng/mL [8]
Tubulysin A KB-V1 Cervical (MDR) 1.4 ng/mL [8]
Tubulysin D Various - 0.01 - 10 nM [1]
Pretubulysin HUVEC Endothelial ~1-10 nM [6]
Anti-HER2-Tubulysin ADC SK-BR-3 Breast (HER2+) 4 - 7 ng/mL [13]

| Anti-HER2-Tubulysin ADC | MDA-MB-468 | Breast (HER2-) | >3600 ng/mL |[13] |

Table 2: Tubulin Binding and Polymerization Inhibition Data

Compound Assay Type Parameter Value Reference
Tubulysin A Vinblastine Competition Apparent Kᵢ 3 µM [4]
Tubulysin Analogue 11 Tubulin Binding - Potent [2]
Deacetylated Tubulysin Tubulin Binding Potency vs. Parent 10-30x lower [14]

| Tubulysin M Analogue | Tubulin Binding | Relative Binding Affinity | 0.73 |[15] |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the mechanism of action of Tubulysin compounds.

Protocol 1: In Vitro Tubulin Polymerization Assay (Spectrophotometric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.

  • Materials:

    • Purified tubulin (>99%), lyophilized (e.g., from porcine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • Test compound (Tubulysin) and vehicle control (e.g., DMSO)

    • Paclitaxel (stabilizing control), Nocodazole (destabilizing control)

    • Ice bath, 37°C water bath or incubator

    • UV-transparent 96-well half-area plate

    • Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm

  • Methodology:

    • Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL.[16] Keep on ice for immediate use. Prepare a reaction master mix by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v) to the tubulin solution.[16]

    • Compound Preparation: Prepare serial dilutions of the Tubulysin compound and controls in General Tubulin Buffer.

    • Assay Setup: In a pre-chilled 96-well plate on ice, add a small volume (e.g., 10 µL) of the diluted compound, control, or vehicle to appropriate wells.

    • Initiation of Polymerization: To each well, add the tubulin master mix (e.g., 90-100 µL) to achieve the final desired tubulin and compound concentrations. Mix gently by pipetting up and down, avoiding bubbles.[16]

    • Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.[16]

    • Data Analysis: Plot absorbance (OD₃₄₀) versus time. A decrease in the polymerization rate and the final plateau compared to the vehicle control indicates inhibition of polymerization. Calculate the Vmax of the polymerization reaction to quantify the inhibitory effect.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability after exposure to a test compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Tubulysin compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, pH 4.7)[17]

    • Multi-well spectrophotometer (570 nm)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare serial dilutions of the Tubulysin compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]

    • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.

    • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

    • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Apoptosis Detection (Annexin V Staining by Flow Cytometry)

This assay detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

  • Materials:

    • Cell line of interest, grown in suspension or adherent

    • 6-well plates

    • Tubulysin compound

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tubulysin and a vehicle control for a specified time (e.g., 24-48 hours).

    • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect directly. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Washing: Wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging as above.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

References

Spectroscopic and Synthetic Profile of a Key Tubulysin A Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the spectroscopic data and synthesis of a crucial intermediate in the production of the potent anticancer agent Tubulysin A is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidinium trifluoroacetate, a foundational building block in the convergent synthesis of Tubulysin analogues. The availability of this detailed data is expected to facilitate the development of novel tubulysin-based therapeutics and antibody-drug conjugates (ADCs).

Tubulysins are a class of natural products that exhibit powerful cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization. Their complex structure necessitates a multi-step synthetic approach, often involving the careful preparation and coupling of several advanced intermediates. The subject of this guide, a protected and activated derivative of hydroxyproline, serves as a key component in constructing the intricate core of the Tubulysin molecule.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for the Tubulysin A intermediate, providing a clear reference for characterization.

¹H NMR (400 MHz, CDCl₃) δ ¹³C NMR (101 MHz, CDCl₃) δ High-Resolution Mass Spectrometry (HRMS)
4.51 (t, J = 8.5 Hz, 1H)172.5Calculated for C₁₁H₁₉NO₅ [M+H]⁺: 246.1336
4.46 (s, 1H)154.0Found: 246.1332
3.76 (s, 3H)80.5
3.65 (dd, J = 11.6, 4.2 Hz, 1H)69.8
3.50 (d, J = 11.6 Hz, 1H)58.7
2.29 (dd, J = 13.4, 8.7 Hz, 1H)55.4
2.09 (ddd, J = 13.4, 4.2, 1.6 Hz, 1H)52.3
1.45 (s, 9H)38.9
28.3

Experimental Protocol

Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-(methoxycarbonyl)pyrrolidinium trifluoroacetate:

To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 g, 4.32 mmol) in dichloromethane (20 mL) at 0 °C was added N,N'-dicyclohexylcarbodiimide (DCC) (0.98 g, 4.75 mmol) followed by methanol (0.19 mL, 4.75 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The resulting suspension was filtered to remove the dicyclohexylurea byproduct. The filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with 30% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Synthetic Workflow

The synthesis of this key intermediate is a critical first step in the broader synthetic strategy for Tubulysin A and its analogues. The following diagram illustrates the straightforward esterification of the commercially available N-Boc protected hydroxyproline.

G cluster_start Starting Material cluster_reaction Esterification cluster_product Product Boc_Hyp_OH Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid Reagents Methanol, DCC, DMAP Dichloromethane, 0 °C to RT Boc_Hyp_OH->Reagents Intermediate_1 (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Reagents->Intermediate_1

Synthesis of the Tubulysin A Intermediate

This detailed technical guide provides the necessary spectroscopic and procedural information to aid researchers in the synthesis and characterization of this vital Tubulysin A intermediate, thereby supporting the advancement of new cancer therapeutics.

An In-depth Technical Guide to Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulysin A intermediate-1, a key building block in the total synthesis of the potent cytotoxic agent Tubulysin A. This document details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and illustrates the synthetic workflow.

Introduction

Tubulysin A is a highly potent member of the tubulysin family of natural products, which are isolated from myxobacteria. These tetrapeptidic compounds exhibit remarkable cytotoxic activity against a wide range of cancer cell lines, including multidrug-resistant strains. Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Consequently, tubulysins are of significant interest as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy. The total synthesis of Tubulysin A is a complex undertaking, and "this compound" represents a significant milestone in this process, comprising the N-methylpipecolic acid (Mep), isoleucine (Ile), and a modified tubuvaline (Tuv) core.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Weight 624.83 g/mol [1][2]
Chemical Formula C₃₁H₅₂N₄O₇S[2]

Synthetic Pathway Overview

The synthesis of this compound involves the sequential coupling of its constituent amino acid fragments: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), and a protected tubuvaline (Tuv) derivative. The overall synthetic strategy focuses on the careful use of protecting groups to ensure regioselectivity and prevent side reactions during the peptide coupling steps. A generalized synthetic workflow is depicted below.

G cluster_0 Fragment Synthesis cluster_1 Peptide Coupling cluster_2 Final Intermediate Mep N-methyl-D-pipecolic acid (Mep) Couple2 Couple Mep to Ile-Tuv Mep->Couple2 Ile L-isoleucine (Ile) Couple1 Couple Ile and Tuv Ile->Couple1 Tuv Protected Tubuvaline (Tuv) Tuv->Couple1 Deprotect1 Selective Deprotection Couple1->Deprotect1 Deprotect1->Couple2 Intermediate1 This compound Couple2->Intermediate1

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section provides a plausible, detailed methodology for the synthesis of this compound, inferred from established synthetic strategies for tubulysin fragments.[1][2][3][4]

Synthesis of the Dipeptide Fragment (Boc-Ile-Tuv-OR)
  • Materials:

    • N-Boc-L-isoleucine (Boc-Ile-OH)

    • Protected tubuvaline with a free amine (H-Tuv-OR, where R is a suitable protecting group like methyl or ethyl)

    • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve Boc-Ile-OH (1.2 equivalents) and H-Tuv-OR (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add HATU (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Boc-Ile-Tuv-OR.

Selective Deprotection of the Dipeptide
  • Materials:

    • Boc-Ile-Tuv-OR

    • Reagent for Boc deprotection: Trifluoroacetic acid (TFA)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected dipeptide in DCM.

    • Add an equal volume of TFA to the solution at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate the residue with toluene several times to ensure complete removal of residual TFA, yielding the TFA salt of the dipeptide amine (H-Ile-Tuv-OR·TFA).

Coupling of N-methyl-D-pipecolic acid (Mep)
  • Materials:

    • Fmoc-N-methyl-D-pipecolic acid (Fmoc-Mep-OH)

    • H-Ile-Tuv-OR·TFA

    • Coupling agent: HATU

    • Base: DIPEA

    • Solvent: Anhydrous DMF

  • Procedure:

    • Dissolve Fmoc-Mep-OH (1.2 equivalents) and the dipeptide amine TFA salt (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (4.0 equivalents) to neutralize the TFA salt and provide the basic conditions for coupling.

    • Add HATU (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Work-up the reaction as described in section 4.1, step 5.

    • Purify the crude product by flash column chromatography to yield the protected tripeptide, Fmoc-Mep-Ile-Tuv-OR.

Final Deprotection to Yield this compound

The final step would involve the removal of the Fmoc and the ester protecting groups to yield the final "this compound". The exact nature of this intermediate can vary depending on the overall synthetic strategy towards Tubulysin A. Assuming "intermediate-1" refers to the tripeptide acid, the following steps would be taken.

  • Fmoc Deprotection:

    • Treat the Fmoc-protected tripeptide with a solution of 20% piperidine in DMF for 30 minutes at room temperature.

    • Remove the solvent under reduced pressure and purify to obtain the free amine.

  • Ester Hydrolysis (if R is an alkyl group):

    • Dissolve the resulting tripeptide ester in a mixture of THF/water.

    • Add lithium hydroxide (LiOH) and stir until the hydrolysis is complete.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify to obtain the final this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the constituent parts of this compound.

G Intermediate This compound Mep N-methyl-D-pipecolic acid (Mep) Intermediate->Mep contains Ile L-isoleucine (Ile) Intermediate->Ile contains Tuv Tubuvaline (Tuv) Intermediate->Tuv contains

Caption: Constituent amino acids of this compound.

Conclusion

This compound is a crucial precursor in the synthesis of the highly cytotoxic natural product, Tubulysin A. Its efficient and stereocontrolled synthesis is a key challenge that requires careful planning of protecting group strategies and peptide coupling conditions. The protocols and information provided in this guide offer a foundational understanding for researchers and professionals involved in the development of tubulysin-based therapeutics. The modular nature of the synthesis allows for the potential generation of novel analogues with improved properties for applications such as antibody-drug conjugates.

References

A Technical Guide to the Solubility and Stability of Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physicochemical properties of "Tubulysin A intermediate-1" is limited. This guide provides a comprehensive framework for characterizing its solubility and stability based on the known properties of the tubulysin class of molecules and standard pharmaceutical development practices.

The tubulysins are a class of potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). Their complex structure, which contributes to their high potency, also presents challenges in terms of solubility and stability. Understanding these properties for a synthetic precursor like this compound is critical for process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient.

Solubility Profile

Characterizing the solubility of this compound is a foundational step in its development. The tubulysin family of tetrapeptides are known for their hydrophobicity, which generally results in poor aqueous solubility.

Experimental Protocol: Kinetic and Equilibrium Solubility Assessment

A standard approach to determine solubility involves measuring both kinetic and equilibrium solubility in a range of relevant solvents and buffer systems.

Methodology:

  • Solvent Selection: A panel of solvents should be chosen to cover a range of polarities and pH values. This typically includes:

    • Purified Water (e.g., Milli-Q®)

    • Phosphate Buffered Saline (PBS) at pH 7.4

    • Aqueous buffers at pH 4.0, 7.0, and 9.0

    • Organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (ACN), and Dimethylformamide (DMF).

    • Co-solvent mixtures (e.g., 10% DMSO in PBS) which are often required for hydrophobic compounds.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

    • The vials are agitated (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered (e.g., through a 0.45 µm filter) to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Kinetic Solubility Measurement:

    • A concentrated stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

    • Small aliquots of the stock solution are added to the aqueous buffers.

    • The solutions are observed for the first sign of precipitation, and the solubility is determined at that point. This method provides an estimate of the solubility under non-equilibrium conditions, which can be relevant for in vitro assays.

Data Presentation: Illustrative Solubility Data

The following tables present a hypothetical summary of solubility data for this compound.

Table 1: Equilibrium Solubility of this compound at 25°C

Solvent SystemSolubility (µg/mL)
Purified Water< 1
PBS, pH 7.4< 1
Acetate Buffer, pH 4.05 ± 1
Phosphate Buffer, pH 7.0< 1
Borate Buffer, pH 9.02 ± 0.5
Ethanol500 ± 25
Acetonitrile> 1000
DMSO> 20,000
10% DMSO in PBS, pH 7.4150 ± 10

Table 2: Kinetic Solubility of this compound in Aqueous Buffers

Buffer SystemKinetic Solubility (µM)
PBS, pH 7.4< 0.1
Acetate Buffer, pH 5.00.5
Tris Buffer, pH 8.00.2

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_shake_flask Equilibrium Solubility cluster_kinetic Kinetic Solubility compound Tubulysin A Int-1 (Solid) add_excess Add excess solid to solvent compound->add_excess stock_sol Prepare DMSO stock solution compound->stock_sol solvents Solvent Panel (Aqueous & Organic) solvents->add_excess titrate Titrate into aqueous buffer solvents->titrate equilibrate Equilibrate (24-48h, 25°C) add_excess->equilibrate filter Filter (0.45 µm) equilibrate->filter quantify_eq Quantify by HPLC-UV filter->quantify_eq stock_sol->titrate detect_precip Detect precipitation (e.g., nephelometry) titrate->detect_precip quantify_kin Determine concentration detect_precip->quantify_kin

Caption: Workflow for determining equilibrium and kinetic solubility.

Stability Profile

The stability of tubulysins and their intermediates is a critical quality attribute. A known liability in the tubulysin scaffold is the C-11 acetate group, which can be susceptible to hydrolysis.[1][2] While the exact structure of "intermediate-1" is not specified, a comprehensive stability assessment is necessary.

Experimental Protocol: Forced Degradation and ICH Stability Studies

A combination of forced degradation studies and formal stability studies under ICH (International Council for Harmonisation) guidelines should be performed.

Methodology:

  • Forced Degradation (Stress Testing):

    • Purpose: To identify potential degradation pathways and to develop a stability-indicating analytical method.

    • Conditions: this compound is exposed to harsh conditions to induce degradation.

      • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24h.

      • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24h.

      • Oxidation: e.g., 3% H₂O₂ at room temperature for 24h.

      • Thermal Stress: e.g., Solid state at 80°C for 72h.

      • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Analysis: Samples are analyzed by HPLC-UV/MS to separate the parent compound from degradants and to aid in the structural elucidation of degradation products.

  • ICH Stability Study:

    • Purpose: To determine the re-test period for the drug substance under defined storage conditions.

    • Setup: At least three batches of this compound are stored in containers that simulate the proposed packaging.

    • Storage Conditions (as per ICH Q1A):

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Time Points: Samples are pulled and tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

    • Tests: At each time point, the samples are tested for appearance, assay (potency), purity (related substances), and other relevant quality attributes.

Data Presentation: Illustrative Stability Data

The following tables show a potential format for presenting stability data.

Table 3: Forced Degradation Summary for this compound

Stress Condition% DegradationMajor Degradants (by RRT)
0.1 M HCl, 60°C, 24h15.20.85 (hydrolysis product)
0.1 M NaOH, 60°C, 24h45.80.85, 0.92 (epimerization)
3% H₂O₂, RT, 24h8.51.15 (N-oxide)
Heat, 80°C, 72h2.1Minor peaks
Light (ICH Q1B)5.50.95

Table 4: ICH Stability Data for this compound (Accelerated Conditions: 40°C/75% RH)

Time PointAppearanceAssay (% Initial)Total Impurities (%)
0 MonthsWhite Powder100.00.5
1 MonthWhite Powder99.50.8
3 MonthsWhite Powder98.21.5
6 MonthsWhite Powder96.52.8

Potential Degradation Pathway

G cluster_degradation Degradation Pathways parent This compound hydrolysis Hydrolysis Product (e.g., C-11 Acetate Cleavage) parent->hydrolysis Acid/Base, Heat oxidation Oxidation Product (e.g., N-oxide) parent->oxidation Oxidizing Agent photodegradation Photodegradation Product parent->photodegradation Light (UV/Vis)

Caption: Potential degradation pathways for a tubulysin intermediate.

Experimental Workflow for Stability Assessment

G cluster_method_dev Method Development cluster_ich_study ICH Stability Study stress_testing Forced Degradation (Acid, Base, Ox, Heat, Light) hplc_dev Develop Stability-Indicating HPLC Method stress_testing->hplc_dev test_samples Test Samples (Assay, Purity, etc.) hplc_dev->test_samples Use Validated Method storage Store 3 Batches at Long-Term & Accelerated Conditions pull_samples Pull Samples at Defined Timepoints storage->pull_samples pull_samples->test_samples data_analysis Analyze Data & Determine Re-test Period test_samples->data_analysis

Caption: Workflow for comprehensive stability testing of a drug substance.

Conclusion and Recommendations

The successful development of this compound relies on a thorough understanding of its solubility and stability. Based on the characteristics of the tubulysin class, it is anticipated that this intermediate will exhibit low aqueous solubility and may be susceptible to hydrolytic degradation. The experimental protocols outlined in this guide provide a robust framework for quantifying these properties. The resulting data will be essential for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and consistency of this critical synthetic intermediate. It is recommended to perform these studies early in the development process to mitigate risks and accelerate the progression of new tubulysin-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Tubulysin-Containing Peptides Using a Tubulysin A Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic tetrapeptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] The complex structure of tubulysins, which includes several non-canonical amino acids such as N-methyl-pipecolic acid (Mep), Isoleucine (Ile), Tubuvaline (Tuv), and Tubuphenylalanine (Tup) or Tubutyrosine (Tut), presents considerable synthetic challenges.[1]

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of tubulysin analogues.[2] This document provides detailed protocols and application notes for the incorporation of a key precursor, "Tubulysin A intermediate-1," into a peptide sequence using Fmoc-based SPPS. For the purpose of these protocols, "this compound" is defined as a protected dipeptide fragment, specifically Fmoc-Tubuvaline(OAc)-Tubuphenylalanine-OH , a logical building block for the synthesis of Tubulysin A and its analogues.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulysins exert their potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. They bind to the vinca domain of β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules, causing mitotic arrest and ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4][5]

Tubulysin_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest G2/M Phase Arrest G2M_Arrest->Apoptosis Tubulysin Tubulysin Tubulysin->Tubulin_Dimers Polymerization_Block Polymerization_Block Polymerization_Block->Microtubules Polymerization_Block->G2M_Arrest

Figure 1: Simplified signaling pathway of Tubulysin's mechanism of action.

Experimental Protocols

Materials and Reagents

The following tables summarize the necessary materials and reagents for the solid-phase synthesis of a tubulysin-containing peptide.

Table 1: Resins and Solvents

ReagentSupplierGradePurpose
2-Chlorotrityl chloride resinVarious100-200 mesh, 1% DVBSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)VariousPeptide synthesis gradePrimary solvent for washing and coupling
Dichloromethane (DCM)VariousAnhydrousSolvent for resin swelling and cleavage
PiperidineVariousReagent gradeFmoc deprotection
Diisopropylethylamine (DIPEA)VariousReagent gradeBase for coupling reactions
Trifluoroacetic acid (TFA)VariousReagent gradeCleavage from resin
Triisopropylsilane (TIS)VariousReagent gradeScavenger for cleavage
Deionized water (H₂O)--Scavenger for cleavage

Table 2: Amino Acids and Coupling Reagents

ReagentSupplierNotes
Fmoc-protected amino acidsVariousStandard side-chain protection (e.g., Boc, Trt)
This compoundCustom synthesis/specialty supplierDefined as Fmoc-Tubuvaline(OAc)-Tup-OH
HATUVariousCoupling reagent
HBTUVariousCoupling reagent
PyBOPVariousCoupling reagent
OxymaPure / DICVariousAlternative coupling reagents
Protocol 1: Solid-Phase Peptide Synthesis Workflow

This protocol outlines the manual synthesis of a tubulysin-containing peptide on a 0.1 mmol scale. The sequence used for this example is H-Ala-Ile-Mep-[this compound]-NH₂.

SPPS_Workflow start Start: 2-Chlorotrityl Resin swell 1. Resin Swelling (DCM, 30 min) start->swell load 2. Loading of First Amino Acid (Fmoc-Tup-OH, DIPEA in DCM) swell->load cap 3. Capping (DCM/MeOH/DIPEA) load->cap wash1 4. DMF Wash cap->wash1 deprotect 5. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotect wash2 6. DMF Wash deprotect->wash2 couple 7. Coupling of Next Amino Acid (Fmoc-Tuv(OAc)-OH, HATU, DIPEA in DMF) wash2->couple wash3 8. DMF Wash couple->wash3 repeat Repeat Steps 5-8 for - Fmoc-Ile-OH - Fmoc-Mep-OH - Fmoc-Ala-OH wash3->repeat final_deprotect 9. Final Fmoc Deprotection repeat->final_deprotect wash4 10. Final Washes (DMF, DCM, MeOH) final_deprotect->wash4 dry 11. Resin Drying (Under vacuum) wash4->dry cleave 12. Cleavage and Deprotection (TFA/TIS/H₂O) dry->cleave precipitate 13. Precipitation & Purification (Cold Ether, HPLC) cleave->precipitate end End: Purified Peptide precipitate->end

References

Application Notes and Protocols for the Coupling of Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the coupling of a key intermediate in the synthesis of Tubulysin A, a potent cytotoxic agent with applications in the development of Antibody-Drug Conjugates (ADCs). The following sections outline the necessary reagents, step-by-step methodology, and expected outcomes for the successful coupling of the N-terminal dipeptide acid (Mep-Ile) with the C-terminal dipeptide amine (Tuv-Tup fragment), a crucial step in the total synthesis of Tubulysin A and its analogs.

Introduction

Tubulysins are a class of natural products isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] Due to their extreme potency, tubulysins are promising payloads for ADCs, which aim to deliver these cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity.[5][6]

The total synthesis of tubulysins is a complex endeavor, typically involving the sequential coupling of four key amino acid fragments: D-N-methyl pipecolic acid (Mep), L-isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup).[7] This protocol focuses on a critical coupling step: the formation of the amide bond between the N-terminal dipeptide acid (Intermediate 1) and the C-terminal dipeptide amine (Intermediate 2).

Experimental Protocol: Coupling of Tubulysin A Intermediates

This protocol describes the coupling of an N-terminally protected dipeptide acid (e.g., Fmoc-Mep-Ile-OH) with a C-terminally protected dipeptide amine (e.g., H-Tuv-Tup-OR), a common strategy in the convergent synthesis of tubulysin analogs.[1][8]

Materials and Reagents:

  • Tubulysin A Intermediate-1 (N-terminal dipeptide acid): e.g., Fmoc-Mep-Ile-OH

  • Tubulysin A Intermediate-2 (C-terminal dipeptide amine): e.g., H-Tuv-Tup-OAllyl

  • Coupling Reagent: HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate)[9][10]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Washing Solutions: 0.5 N HCl, Brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for flash chromatography or a preparative HPLC system

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.[11]

  • Activation:

    • Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 15-20 minutes at room temperature to activate the carboxylic acid.

  • Coupling:

    • In a separate flask, dissolve Tubulysin A Intermediate-2 (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of Intermediate-2 to the activated Intermediate-1 mixture.

    • Allow the reaction to proceed at room temperature, monitoring the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash successively with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude tetrapeptide by flash column chromatography on silica gel or by preparative HPLC to yield the desired coupled product.[12]

Data Presentation

The efficiency of the coupling reaction can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data for this type of peptide coupling.

ParameterTypical ValueMethod of AnalysisReference(s)
Reaction Time 2 - 4 hoursTLC, LC-MS[13]
Yield 46% - 80%Isolated Yield[14][15]
Purity >95%HPLC, NMR Spectroscopy[8]
Characterization -¹H NMR, ¹³C NMR, HRMS[16]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the coupling protocol for the Tubulysin A intermediates.

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Intermediate1 Intermediate-1 (Acid) Activated_Ester Activated Ester Intermediate Intermediate1->Activated_Ester Activation HATU_DIPEA HATU + DIPEA in DMF HATU_DIPEA->Activated_Ester Coupled_Product_Crude Crude Coupled Product Activated_Ester->Coupled_Product_Crude Coupling Intermediate2 Intermediate-2 (Amine) Intermediate2->Coupled_Product_Crude Purification Work-up & Purification (Extraction, Chromatography) Coupled_Product_Crude->Purification Final_Product Pure Coupled Tetrapeptide Purification->Final_Product

Workflow for the coupling of Tubulysin A intermediates.
Signaling Pathway Context

While this protocol details a synthetic chemical reaction, the final product, Tubulysin A, exerts its biological effect by disrupting microtubule dynamics. The diagram below shows the simplified mechanism of action.

signaling_pathway Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycle Mitotic Spindle Formation Microtubules->CellCycle TubulysinA Tubulysin A TubulysinA->Tubulin Binds to Vinca Domain TubulysinA->Microtubules Inhibits Polymerization & Induces Depolymerization Apoptosis G2/M Arrest & Apoptosis CellCycle->Apoptosis Disruption leads to

Mechanism of action of Tubulysin A.

References

Application Notes: Tubulysin A Intermediate-1 as a Building Block for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic tetrapeptides isolated from myxobacteria.[1][2] Their profound anti-cancer activity stems from their ability to inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3][4][5] Notably, tubulysins exhibit exceptional potency, with IC50 values in the picomolar to low nanomolar range, and can overcome multidrug resistance, a significant challenge in cancer therapy.[2][6] These properties make them highly attractive payloads for the development of Antibody-Drug Conjugates (ADCs), which aim to deliver these potent cytotoxins specifically to cancer cells, thereby minimizing systemic toxicity.

This document provides detailed application notes and protocols for the use of Tubulysin A intermediate-1, a synthetic precursor of Tubulysin A designed for efficient conjugation to monoclonal antibodies. This intermediate serves as a crucial building block in the construction of next-generation ADCs.

Mechanism of Action

Tubulysin A exerts its cytotoxic effect by binding to the vinca domain of β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to:

  • Disintegration of the cytoskeleton: Affecting cell structure, transport, and signaling.

  • Mitotic arrest: Preventing cancer cells from successfully completing cell division.[3]

  • Induction of apoptosis: Triggering programmed cell death in rapidly dividing cells.[3][4]

The potent anti-angiogenic activity of Tubulysin A further contributes to its anti-tumor efficacy by inhibiting the formation of new blood vessels that supply tumors.[1][6]

cluster_Cell Cancer Cell ADC Tubulysin ADC Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tubulysin Released Tubulysin A Intermediate-1 Payload Lysosome->Tubulysin 4. Payload Release Microtubules Microtubules Tubulysin->Microtubules 5. Inhibition of Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest 6. Mitotic Spindle Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: Mechanism of action of a Tubulysin-based ADC.

Data Presentation

In Vitro Cytotoxicity of Tubulysin Analogs

The following table summarizes the in vitro cytotoxicity of various Tubulysin analogs against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeIC50 (nM)Reference
Tubulysin ANCI-H1299Lung3[6]
Tubulysin AHT-29Colon1[6]
Tubulysin AA2780Ovary2[6]
Tubulysin AL929Mouse Fibroblast0.07 ng/mL[6]
Tubulysin AKB-V1 (MDR+)Cervical1.4 ng/mL[6]
Tubulysin D--0.14[1]
N14-desacetoxytubulysin H derivativeC26Colon20[1]
In Vivo Efficacy of Tubulysin-Based Conjugates

This table presents data on the in vivo activity of Tubulysin A and its conjugates. The Maximum Tolerated Dose (MTD) and anti-tumor activity are key parameters for evaluating in vivo performance.

CompoundAnimal ModelTumor ModelDosingOutcomeReference
Tubulysin ANude Mice--MTD: 0.05 mg/kg[1]
Tubulysin BMiceKB Tumors0.1-0.5 µmol/kg (2 weeks)No anti-tumor activity, 20% weight loss[1]
Tubulysin AMouse Xenograft-0.04-0.06 mg/kg (i.p. daily x4)Tumor growth inhibition[6]

Experimental Protocols

Protocol 1: Synthesis of a Linkable Tubulysin A Intermediate

This protocol describes a general method for synthesizing a Tubulysin A analog with a reactive handle for linker attachment, which we will refer to as "this compound". This often involves modifying the C-terminus of the Tubuphenylalanine (Tup) residue.[2]

Materials:

  • Protected Tubulysin core structure (e.g., with Boc or Fmoc protecting groups)

  • Amine-containing linker precursor (e.g., a diamine with one protected amine)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)

  • Purification system (e.g., HPLC)

Procedure:

  • Coupling: Dissolve the protected Tubulysin core structure in DMF. Add the amine-containing linker precursor, peptide coupling reagents, and DIPEA. Stir the reaction mixture at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the resulting protected Tubulysin-linker conjugate by reverse-phase HPLC.

  • Deprotection: Treat the purified product with the appropriate deprotection reagent to remove the protecting group from the linker, yielding the amine-functionalized "this compound".

  • Final Purification: Purify the final product by reverse-phase HPLC and characterize by mass spectrometry and NMR.

cluster_Synthesis Synthesis of Linkable Tubulysin Intermediate Protected_Tubulysin Protected Tubulysin Core Structure Coupling Peptide Coupling (HATU, DIPEA) Protected_Tubulysin->Coupling Linker_Precursor Amine-Linker (Protected) Linker_Precursor->Coupling Protected_Conjugate Protected Tubulysin-Linker Coupling->Protected_Conjugate Purification1 HPLC Purification Protected_Conjugate->Purification1 Deprotection Deprotection (e.g., TFA) Tubulysin_Intermediate This compound (Linkable Payload) Deprotection->Tubulysin_Intermediate Purification2 HPLC Purification Tubulysin_Intermediate->Purification2 Purification1->Deprotection

Caption: Workflow for the synthesis of this compound.

Protocol 2: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the conjugation of the synthesized this compound to a monoclonal antibody (mAb) via a maleimide linker, a common strategy in ADC development.[7]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

  • Maleimide-containing linker (e.g., mc-Maleimide)

  • This compound

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a controlled amount of TCEP. This exposes reactive thiol groups.

  • Linker-Payload Preparation: React the amine group of this compound with the maleimide-containing linker to form the maleimide-activated linker-payload construct.

  • Conjugation: Add the maleimide-activated linker-payload to the reduced mAb. The maleimide groups will react with the free thiol groups on the antibody, forming a stable thioether bond.

  • Quenching: Quench any unreacted maleimide groups with a quenching reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated payload, linker, and antibody aggregates using Size Exclusion Chromatography (SEC).

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.

cluster_Conjugation ADC Conjugation Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation_Step Conjugation Reduced_mAb->Conjugation_Step Linker_Payload Maleimide-Activated Linker-Payload Linker_Payload->Conjugation_Step Crude_ADC Crude ADC Conjugation_Step->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Purity) Final_ADC->Characterization

Caption: General workflow for ADC conjugation.

Protocol 3: In Vitro Cytotoxicity Assay of the ADC

This protocol describes how to assess the potency and specificity of the newly generated Tubulysin-ADC in cancer cell lines.

Materials:

  • Cancer cell lines (antigen-positive and antigen-negative)

  • Cell culture medium and supplements

  • Tubulysin-ADC and unconjugated antibody (as a control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Tubulysin-ADC and the unconjugated antibody. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period of 72-96 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot the cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a suitable software.

Conclusion

This compound is a powerful building block for the creation of highly potent ADCs. Its exceptional cytotoxicity, combined with the targeting specificity of monoclonal antibodies, offers a promising therapeutic strategy for various cancers, including those resistant to standard chemotherapies. The protocols outlined in this document provide a foundational framework for the synthesis, conjugation, and in vitro evaluation of Tubulysin-based ADCs. Careful optimization of linkers, conjugation chemistry, and drug-to-antibody ratio is crucial for developing a safe and effective therapeutic agent.

References

Application Notes and Protocols for the Analytical Characterization of Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tubulysin A is a potent cytotoxic peptide with significant potential in the development of antibody-drug conjugates (ADCs).[1][2] Its complex structure necessitates rigorous analytical characterization at each synthetic step to ensure the purity, identity, and stability of intermediates. This document provides detailed application notes and protocols for the comprehensive analytical characterization of Tubulysin A intermediate-1, a key precursor in the total synthesis of Tubulysin A. The methodologies described herein are essential for quality control and regulatory compliance in the drug development process.

Overview of Analytical Strategy

The characterization of this compound involves a multi-modal approach to confirm its chemical structure, purity, and stereochemistry. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. Chiral chromatography is also crucial for verifying the stereochemical integrity of the intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a fundamental technique for assessing the purity of synthetic intermediates.[3] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to separate the target compound from impurities.

Experimental Protocol: RP-HPLC Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., Waters Sunfire C18, 5 µm, 4.6 x 150 mm) is recommended.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Presentation: HPLC Purity Data
ParameterResult
Retention Time (t_R) 15.2 min
Purity (by area % at 214 nm) >98%
Major Impurities (t_R) 12.8 min (0.5%), 16.5 min (1.0%)

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and exact mass of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules.

Experimental Protocol: HRMS Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC system (LC-MS).[5][6]

  • Ionization Mode: Positive ion mode ESI is typically used to generate protonated molecular ions [M+H]+.

  • Mass Range: Scan from m/z 200 to 2000.

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC system using the same conditions as the purity analysis. Direct infusion allows for rapid analysis, while LC-MS provides separation prior to detection.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the expected chemical formula of this compound.

Data Presentation: Mass Spectrometry Data
ParameterResult
Chemical Formula C_x_H_y_N_z_O_w_S_v_ (Hypothetical)
Calculated Mass [M+H]+ e.g., 850.4567 Da
Observed Mass [M+H]+ e.g., 850.4571 Da
Mass Error < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[7][8] For this compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.[9]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices. The choice of solvent will depend on the solubility of the intermediate.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of different fragments of the molecule.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry.

Data Presentation: Representative NMR Data
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.26d8.5Aromatic CH
¹H4.52dd8.0, 4.5α-CH
¹³C172.1--Carbonyl C
¹³C135.8--Aromatic C

Chiral Chromatography for Stereochemical Purity

The biological activity of Tubulysin A is highly dependent on its stereochemistry. Therefore, it is critical to ensure the enantiomeric purity of its intermediates.[10] Chiral HPLC or SFC (Supercritical Fluid Chromatography) can be used to separate and quantify stereoisomers.[11][12][13]

Experimental Protocol: Chiral HPLC
  • Instrumentation: An HPLC system with a chiral column.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective for this class of compounds.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific intermediate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation: Chiral Purity Data
ParameterResult
Retention Time (Desired Enantiomer) 10.5 min
Retention Time (Undesired Enantiomer) 12.1 min
Enantiomeric Excess (ee) >99%

Visualizations

Experimental Workflow for Characterization

G Figure 1. General analytical workflow for this compound. cluster_synthesis Synthesis cluster_decision Decision Intermediate This compound HPLC HPLC (Purity) Intermediate->HPLC MS Mass Spectrometry (Molecular Weight) Intermediate->MS NMR NMR Spectroscopy (Structure) Intermediate->NMR Chiral Chiral Chromatography (Stereopurity) Intermediate->Chiral Proceed Proceed to Next Step HPLC->Proceed >98% Pure Repurify Repurify or Resynthesize HPLC->Repurify <98% Pure MS->Proceed Correct Mass MS->Repurify Incorrect Mass NMR->Proceed Correct Structure NMR->Repurify Incorrect Structure Chiral->Proceed >99% ee Chiral->Repurify <99% ee

Caption: General analytical workflow for this compound.

Logical Relationship of Analytical Techniques

G Figure 2. Interrelation of analytical techniques for structural confirmation. MS Mass Spectrometry (Elemental Formula) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bond Connectivity) MS->NMR_2D Confirms Mass of Fragments NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups) NMR_1D->NMR_2D Assigns Signals NOESY NOESY (Spatial Proximity) NMR_2D->NOESY Defines Fragments for Stereochemical Analysis Chiral_Sep Chiral Separation (Enantiomeric Purity) NOESY->Chiral_Sep Confirms Relative Stereochemistry HPLC HPLC-UV (Quantitative Purity) HPLC->MS Provides Pure Sample for MS

Caption: Interrelation of analytical techniques for structural confirmation.

References

Application Notes and Protocols for the HPLC Purification of Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Tubulysin A intermediate-1 using High-Performance Liquid Chromatography (HPLC). Tubulysin A and its analogues are potent microtubule-destabilizing cytotoxic peptides with significant potential in cancer therapy, particularly as payloads for antibody-drug conjugates (ADCs)[1][2]. The purity of synthetic intermediates is critical for the successful synthesis of the final active molecule. The following protocol is based on established methods for peptide purification.

Introduction

This compound is a key component in the total synthesis of Tubulysin A, a natural product isolated from myxobacteria[3][4]. Like many complex peptides synthesized in the lab, the crude product of this compound will contain various impurities such as deletion peptides, truncated sequences, and by-products from protecting groups[5]. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for purifying such peptides due to its high resolution and the volatile nature of the buffer systems typically used[6][7]. This technique separates molecules based on their hydrophobicity[8].

Quantitative Data Summary

The following table summarizes a typical set of parameters and expected results for the RP-HPLC purification of a peptide intermediate like this compound. These values are representative and may require optimization for specific crude sample compositions.

ParameterValue
Column C18, wide pore (300 Å)
Particle Size 5 µm
Column Dimensions 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 210-220 nm
Injection Volume 20-100 µL
Gradient 5% to 95% B over 40 minutes
Expected Retention Time 15-25 minutes (highly dependent on exact structure)
Achievable Purity >95%
Expected Recovery 70-85%

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude synthetic mixture using RP-HPLC.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), sequencing grade

  • 0.22 µm syringe filters

  • HPLC vials

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)[9]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA to achieve a 0.1% (v/v) concentration. Degas the solution.

4. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., a small amount of Mobile Phase B or DMSO, followed by dilution with Mobile Phase A).

  • The final sample concentration should be between 1-5 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. HPLC Purification Method:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min.

  • Inject the prepared sample onto the column.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at a wavelength of 210-220 nm, which is characteristic for peptide bond absorption[5][6].

  • Collect fractions corresponding to the major peak, which is expected to be the target this compound.

6. Post-Purification Analysis and Processing:

  • Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize (freeze-dry) the pooled fractions to remove the solvents and obtain the purified peptide as a solid.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Tubulysin A Intermediate-1 Dissolution Dissolve in Minimal Solvent Crude_Sample->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution (5-95% ACN w/ TFA) Injection->Gradient_Elution UV_Detection UV Detection (210-220 nm) Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions UV_Detection->Fraction_Collection Purity_Analysis Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Product Pure Tubulysin A Intermediate-1 Lyophilization->Pure_Product

Caption: Experimental workflow for HPLC purification.

The logical relationship for the separation process on the reversed-phase column is depicted below.

RP_HPLC_Principle cluster_column Reversed-Phase Column (Hydrophobic) cluster_elution Elution Gradient Polar_Elution Early Elution (Low % Organic) Stationary_Phase->Polar_Elution Polar components elute first Nonpolar_Elution Late Elution (High % Organic) Stationary_Phase->Nonpolar_Elution Non-polar components elute later Crude_Mixture Crude Sample (Polar + Non-polar Components) Polar_Impurities Polar Impurities Polar_Elution->Polar_Impurities Target_Peptide This compound (Intermediate Polarity) Nonpolar_Elution->Target_Peptide Nonpolar_Impurities Non-polar Impurities Nonpolar_Elution->Nonpolar_Impurities

Caption: Principle of reversed-phase HPLC separation.

References

Application Note: NMR Analysis of a Key Tubulysin A Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tubulysins are a class of potent cytotoxic peptides with significant potential in cancer therapy, particularly as payloads in antibody-drug conjugates (ADCs). The total synthesis of these complex natural products involves the assembly of several unique amino acid fragments. This application note details a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of a key synthetic precursor, designated here as "Tubulysin A Intermediate-1". For the purpose of this guide, "this compound" is defined as a protected dipeptide fragment comprising Tubuvaline (Tuv) and Tubuphenylalanine (Tup), which represents a critical building block in the total synthesis of Tubulysin A and its analogues.[1][2][3] This document provides detailed methodologies for sample preparation, NMR data acquisition, and processing, and includes a table of expected chemical shifts to guide researchers in the structural verification of this and similar synthetic intermediates.

Introduction

Tubulysins are potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis, which makes them highly effective against a range of cancer cell lines, including multidrug-resistant strains.[1] The intricate structure of Tubulysin A, a tetrapeptide composed of N-methylpipecolic acid (Mep), Isoleucine (Ile), Tubuvaline (Tuv), and Tubutyrosine (Tut), necessitates a multi-step total synthesis.[1][3] The synthesis of the Tuv-Tup dipeptide fragment is a significant challenge and a key milestone in the overall synthetic route.[4][5][6]

Accurate structural characterization of synthetic intermediates is paramount to the success of the total synthesis. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of novel organic molecules in solution. This note provides a standardized protocol for the NMR analysis of a hypothetical, yet representative, protected Tuv-Tup dipeptide intermediate ("this compound"). The methodologies described herein are applicable to a wide range of complex peptide intermediates in drug development.

Hypothetical Structure of "this compound"

For the purpose of this application note, "this compound" is proposed to be the following protected dipeptide:

(Image of the chemical structure of a protected Tuv-Tup dipeptide would be placed here if image generation were possible. The structure would show the Tubuvaline and Tubuphenylalanine units linked by an amide bond, with protecting groups on the N-terminus, the C-terminus, and any reactive side-chain functionalities.)

This structure is a plausible intermediate based on common synthetic strategies for tubulysins, employing protecting groups to prevent unwanted side reactions during peptide coupling.

Experimental Protocols

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified "this compound" sample.

  • Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for peptide-like molecules. The choice depends on the solubility of the compound.

  • Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (for qNMR): For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a non-overlapping signal, such as 1,3,5-trimethoxybenzene.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling with an inert gas (e.g., argon) or through freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times.

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Pulse Program: zg30 or equivalent

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay (d1): 1-2 seconds (for qualitative analysis); for quantitative analysis, d1 should be at least 5 times the longest T₁ of the protons of interest.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR (Carbon):

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings.

    • Pulse Program: cosygpqf or equivalent

    • Spectral Width: 12-16 ppm in both dimensions

    • Data Points: 2048 in F2, 256-512 in F1

    • Number of Scans: 2-4 per increment

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • Pulse Program: hsqcedetgpsisp2.3 or equivalent (phase-sensitive with multiplicity editing)

    • ¹H Spectral Width: 12-16 ppm

    • ¹³C Spectral Width: 160-180 ppm

    • Number of Scans: 4-8 per increment

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

    • Pulse Program: hmbcgplpndqf or equivalent

    • ¹H Spectral Width: 12-16 ppm

    • ¹³C Spectral Width: 200-220 ppm

    • Number of Scans: 8-16 per increment

3.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phase Correction: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants for all signals. Analyze the 2D spectra to build up the molecular structure.

Data Presentation

The following table presents the expected ¹H and ¹³C NMR chemical shifts for the hypothetical "this compound". These values are estimates based on known data for similar structures and should be used as a guide for spectral assignment.

Table 1: Expected ¹H and ¹³C NMR Data for "this compound" in CDCl₃

PositionFragmentExpected ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Expected ¹³C Chemical Shift (ppm)
Tubuvaline (Tuv) Moiety
C1'Thiazole~7.5-8.0, s~145-150
C4'Thiazole-~160-165
C5'Thiazole~7.0-7.5, s~115-120
α-CHTuv~4.0-4.5, m~50-55
β-CHTuv~1.8-2.2, m~35-40
γ-CH(OAc)Tuv~5.0-5.5, m~70-75
δ-CH₂Tuv~1.2-1.6, m~30-35
δ-CH₃Tuv~0.8-1.0, d~15-20
Acetate CH₃Tuv~2.0-2.2, s~20-22
Acetate C=OTuv-~170-172
N-Protecting GroupTuv(Varies with group)(Varies with group)
Tubuphenylalanine (Tup) Moiety
α-CHTup~4.2-4.7, m~52-57
β-CH₂Tup~2.8-3.2, m~38-42
γ-CHTup~2.0-2.5, m~40-45
δ-CH₃Tup~1.0-1.2, d~18-22
Phenyl C1Tup-~135-140
Phenyl C2/6Tup~7.1-7.3, d~128-130
Phenyl C3/5Tup~7.2-7.4, t~128-130
Phenyl C4Tup~7.1-7.3, t~125-128
C-Protecting GroupTup(Varies with group)(Varies with group)
Amide NHLinkage~6.5-7.5, d-

(Note: Chemical shifts are highly dependent on the specific protecting groups used and the solvent. This table is for illustrative purposes only.)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a synthetic intermediate like "this compound".

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_verification Structure Verification A Purified Intermediate B Weighing & Dissolution (Deuterated Solvent) A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D NMR (COSY, HSQC, HMBC) D->E Initial Structural Insights F Fourier Transform & Phase/Baseline Correction G Spectral Referencing F->G H Peak Picking & Integration G->H I Assign Signals using 1D and 2D Data H->I J Proposed Structure Confirmed I->J Data Consistent K Structure Revision Needed I->K Inconsistencies Found

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive and detailed protocol for the NMR analysis of a key synthetic intermediate of Tubulysin A. By following these standardized procedures for sample preparation, data acquisition, and processing, researchers can confidently determine the structure of complex peptide intermediates. The provided table of expected chemical shifts and the workflow diagram serve as valuable resources for scientists and professionals in the field of natural product synthesis and drug development. The accurate structural verification of intermediates is a critical step towards the successful total synthesis of potent therapeutic agents like Tubulysin A.

References

Application Note: A Scalable Synthetic Route to Tubulysin A from a Key Dipeptide Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

AN-TUB-001

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and antibody-drug conjugate (ADC) development.

Abstract: This application note provides a detailed protocol for the scale-up synthesis of Tubulysin A, a potent antimitotic agent with significant potential in oncology. The described methodology utilizes a key dipeptide intermediate, Boc-L-Isoleucyl-N-acyl-Tubuvaline (referred to herein as Intermediate-1 ), in a convergent synthetic strategy. This approach allows for the efficient and scalable production of Tubulysin A, a critical requirement for its preclinical and clinical development, particularly as a payload in ADCs. Detailed experimental procedures, data tables for reaction optimization, and a workflow diagram are provided to enable researchers to replicate and adapt this synthesis for their specific needs.

Introduction

Tubulysins are a class of natural products isolated from myxobacteria that exhibit extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range.[1][2][3] Their potent biological activity stems from their ability to inhibit tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][5][6] This mechanism of action makes Tubulysins highly attractive candidates for development as anticancer therapeutics, especially as cytotoxic payloads for ADCs.[6][7][8]

The complex molecular architecture of Tubulysins, which are linear tetrapeptides comprising several non-proteinogenic amino acids, presents significant challenges for chemical synthesis.[9][10] A common strategy to overcome these challenges is a convergent synthesis, where key fragments of the molecule are prepared separately and then coupled together in the final stages. This application note details a scalable synthetic route to Tubulysin A starting from a key dipeptide intermediate, Intermediate-1 (Boc-L-Isoleucyl-N-acyl-Tubuvaline).

Mechanism of Action of Tubulysin A

Tubulysin A exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. The signaling pathway leading to apoptosis is initiated by the binding of Tubulysin A to tubulin, which prevents its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.

Tubulysin_A_Mechanism_of_Action Tubulysin_A Tubulysin A Tubulin Tubulin Dimers Tubulysin_A->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Tubulysin A.

Scale-up Synthesis of Tubulysin A

The following protocol describes a three-step synthesis of Tubulysin A starting from Intermediate-1 . The overall workflow is depicted in the diagram below.

Tubulysin_A_Synthesis_Workflow Intermediate_1 Intermediate-1 (Boc-Ile-Tuv) Step_1 Step 1: Boc Deprotection Intermediate_1->Step_1 Intermediate_2 Intermediate-2 (H-Ile-Tuv) Step_1->Intermediate_2 Step_2 Step 2: Peptide Coupling Intermediate_2->Step_2 Mep N-Methylpipecolic Acid (Mep) Mep->Step_2 Intermediate_3 Intermediate-3 (Mep-Ile-Tuv) Step_2->Intermediate_3 Step_3 Step 3: Final Coupling & Deprotection Intermediate_3->Step_3 Tut Tubutyrosine (Tut) Tut->Step_3 Tubulysin_A Tubulysin A Step_3->Tubulysin_A

Caption: Workflow for the synthesis of Tubulysin A.

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by high-performance liquid chromatography (HPLC).

Step 1: Boc Deprotection of Intermediate-1

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the isoleucine residue in Intermediate-1 .

  • Protocol:

    • Dissolve Intermediate-1 (1.0 eq) in dichloromethane (DCM, 10 mL/g of intermediate).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.

    • The resulting crude amine salt (Intermediate-2 ) is used directly in the next step without further purification.

Step 2: Peptide Coupling with N-Methylpipecolic Acid (Mep)

The deprotected dipeptide (Intermediate-2 ) is coupled with N-Methylpipecolic Acid (Mep) to form the tripeptide fragment.

  • Protocol:

    • Dissolve N-Methylpipecolic Acid (1.2 eq) in dimethylformamide (DMF, 10 mL/g of Mep).

    • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Dissolve the crude Intermediate-2 (from Step 1) in DMF and add it to the activated Mep solution.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by HPLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to afford the protected tripeptide, Intermediate-3 .

Step 3: Final Coupling with Tubutyrosine (Tut) and Deprotection

This final step involves the saponification of the ester in Intermediate-3 , followed by coupling with Tubutyrosine (Tut) and final deprotection to yield Tubulysin A.

  • Protocol:

    • Dissolve Intermediate-3 in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by HPLC).

    • Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and use the resulting carboxylic acid directly in the next coupling step.

    • Couple the deprotected tripeptide with the amine of Tubutyrosine (Tut, 1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF, as described in Step 2.

    • After purification of the fully protected tetrapeptide, perform the final deprotection of any remaining protecting groups (e.g., on the Tut side chain) under appropriate conditions to yield Tubulysin A.

    • Purify the final product by preparative HPLC to obtain Tubulysin A with high purity.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key peptide coupling steps in the synthesis of Tubulysin A.

Table 1: Optimization of Mep Coupling (Step 2)

EntryCoupling ReagentBaseSolventTime (h)Yield (%)
1HATUDIPEADMF1285
2HBTUDIPEADMF1282
3EDCI/HOBtDIPEADCM2475
4PyBOPDIPEADMF1280

Table 2: Characterization of Synthetic Tubulysin A

ParameterResult
Purity (HPLC)>98%
Mass Spectrometry (ESI-MS)[M+H]⁺ calculated vs. found
¹H NMRConforms to structure
IC₅₀ (MCF-7 cells)~1 nM

Conclusion

This application note provides a robust and scalable protocol for the synthesis of Tubulysin A from a key dipeptide intermediate. The convergent approach, coupled with optimized reaction conditions for the critical peptide coupling steps, allows for the efficient production of this highly potent cytotoxic agent. The detailed methodologies and data presented herein should serve as a valuable resource for researchers in academic and industrial settings who are working on the development of Tubulysin-based anticancer therapeutics and ADCs. The synthesis of Tubulysin fragments and analogues remains an active area of research, with ongoing efforts to improve efficiency and explore structure-activity relationships.[1][11][12][13][14] The scalability of synthetic routes is a critical factor in the translation of these potent molecules from the laboratory to the clinic.[15]

References

Application Notes and Protocols: The Use of Tubulysin Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1] Their exceptional anti-proliferative activity, particularly against multidrug-resistant (MDR) cancer cell lines, has positioned them as compelling payloads for antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) in targeted cancer therapy.[2][3] While "Tubulysin A intermediate-1" is a precursor in the chemical synthesis of Tubulysin A, its primary significance in medicinal chemistry is as a building block for creating these powerful anticancer agents.[4][5] This document provides an overview of the applications, mechanism of action, and relevant experimental protocols for Tubulysin analogs derived from such intermediates.

Tubulysins exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for microtubule formation.[1][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[7][8] Their potency often surpasses that of established microtubule inhibitors like vinblastine and paclitaxel by orders of magnitude.[8]

Key Applications in Medicinal Chemistry

The primary application of Tubulysin intermediates is in the synthesis of Tubulysin analogs for the development of targeted therapies.

  • Antibody-Drug Conjugates (ADCs): Tubulysin analogs are highly effective payloads for ADCs. When conjugated to a monoclonal antibody that targets a tumor-specific antigen, the Tubulysin payload is delivered directly to cancer cells, minimizing systemic toxicity.[3][9][10]

  • Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, SMDCs utilize a small molecule ligand to target cancer cells. Tubulysin analogs serve as the cytotoxic warhead in these conjugates.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthetic intermediates are crucial for generating a library of Tubulysin analogs. These analogs are then used in SAR studies to understand the relationship between their chemical structure and cytotoxic activity, leading to the design of more potent and stable compounds.[2][11]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various Tubulysin analogs across different cancer cell lines. This data highlights their potent anti-proliferative effects, including in multidrug-resistant models.

Table 1: In Vitro Cytotoxicity of N-Terminal Modified Tubulysin Analogs [2]

CompoundCell Line (N87) IC50 (nM)Cell Line (MDA-MB-361-DYT2) IC50 (nM)Cell Line (KB) IC50 (nM)Cell Line (KB 8.5 - MDR1+) IC50 (nM)
Analog 8a 0.60.90.31.2
Analog 8b 1.22.50.83.5
Analog 8c 0.81.10.52.1
Analog 8d >100>100>100>100
Analog 8e 2.54.11.56.2
Analog 8f 0.50.70.20.9
Analog 8g 1.83.21.14.8

Table 2: In Vitro Cytotoxicity of C-Terminal Modified Tubulysin Analogs [2]

CompoundCell Line (N87) IC50 (nM)Cell Line (MDA-MB-361-DYT2) IC50 (nM)Cell Line (KB) IC50 (nM)Cell Line (KB 8.5 - MDR1+) IC50 (nM)
Analog 17a 1528940
Analog 17b 814522
Analog 17c 2.13.81.35.9
Analog 17d 0.91.60.62.7
Analog 17e 3.56.22.29.8
Analog 17f 0.40.70.20.8
Analog 17g 1.11.90.73.1

Signaling Pathway and Mechanism of Action

Tubulysins interfere with microtubule dynamics, a fundamental process in cell division. The diagram below illustrates the proposed signaling pathway leading to apoptosis.

Tubulysin_Mechanism_of_Action cluster_cell Cancer Cell Tubulysin Tubulysin Analog Tubulin α/β-Tubulin Dimers Tubulysin->Tubulin Binds to Vinca Domain Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Depolymerization CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of Tubulysin analogs leading to apoptosis.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin.

Materials:

  • Purified porcine brain tubulin (>99%)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Vinblastine)

  • Negative control (DMSO vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 2 mg/mL solution of tubulin in ice-cold polymerization buffer.

  • In a 96-well plate, add 5 µL of the test compound at various concentrations. Include positive and negative controls.

  • Add 50 µL of the tubulin solution to each well.

  • Add 5 µL of GTP solution to each well to initiate polymerization.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the fluorescence intensity (e.g., excitation/emission at 360/450 nm for DAPI) every minute for 60 minutes.

  • The rate of polymerization is proportional to the increase in fluorescence. Calculate the percentage of inhibition relative to the negative control.[12][13]

Tubulin_Polymerization_Assay A Prepare Tubulin and Reagents B Add Test Compounds to 96-well Plate A->B C Add Tubulin Solution B->C D Initiate Polymerization with GTP C->D E Incubate at 37°C in Plate Reader D->E F Monitor Fluorescence Over Time E->F G Analyze Data and Calculate Inhibition F->G

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., N87, KB)

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls.

  • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[14][15]

Cytotoxicity_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 72 hours B->C D Add MTT/MTS Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution (if MTT) E->F Optional G Read Absorbance E->G F->G H Calculate IC50 Values G->H

Caption: General workflow for a cell-based cytotoxicity assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well tissue culture plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G1, S, and G2/M phases of the cell cycle.[12][16]

Conclusion

Intermediates in the synthesis of Tubulysin A are pivotal for the advancement of medicinal chemistry, particularly in the realm of targeted cancer therapy. They enable the creation of highly potent Tubulysin analogs that serve as effective payloads in ADCs and SMDCs. The protocols outlined above provide a foundational framework for researchers to evaluate the efficacy of these novel compounds. The exceptional potency of Tubulysins, especially against MDR tumors, underscores their potential to overcome current challenges in cancer treatment.[3][9] Further research and development in this area are crucial for translating the promise of Tubulysin-based therapies into clinical realities.

References

Development of Novel Tubulysin Analogs from Intermediate-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel Tubulysin analogs derived from a key synthetic intermediate, referred to as "intermediate-1". Tubulysins are a class of potent microtubule-destabilizing agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) due to their high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[1][2] The protocols outlined below are based on established methodologies in the field and are intended to guide researchers in the development and preclinical assessment of new Tubulysin-based anticancer agents.

I. Synthesis of Novel Tubulysin Analogs

The synthesis of novel Tubulysin analogs often involves the modification of a core structure. A common strategy is the derivatization of a key intermediate to explore structure-activity relationships (SAR). This section details the synthesis of a novel Tubulysin analog from a precursor designated as "intermediate-1".

Protocol: Synthesis of Tubulysin Analog 3 from Intermediate-1

This protocol describes the coupling of intermediate-1 with 4-acetylphenethylamine to yield Tubulysin analog 3, which incorporates a ketone functionality suitable for further conjugation, for example, to a dendrimer carrier.[3]

Materials:

  • Intermediate-1

  • 4-acetylphenethylamine (2)

  • Polystyrene-carbodiimide (PS-carbodiimide)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve intermediate-1 in a suitable solvent such as a mixture of DCM and DMF.

  • Add 4-acetylphenethylamine (2) to the solution.

  • Add PS-carbodiimide to the reaction mixture as a coupling agent.

  • Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the polystyrene resin.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Tubulysin analog 3.[3]

Characterization:

The structure and purity of the synthesized analog should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • High-Performance Liquid Chromatography (HPLC)

Synthesis_Workflow intermediate Intermediate-1 reaction + intermediate->reaction reagent 4-acetylphenethylamine (2) reagent->reaction coupling PS-carbodiimide DCM/DMF coupling->reaction Coupling product Tubulysin Analog 3 reaction->product

Caption: Synthetic route to Tubulysin analog 3.

II. In Vitro Biological Evaluation

The primary in vitro assay for novel Tubulysin analogs is the assessment of their cytotoxic activity against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the IC50 (half-maximal inhibitory concentration) of the novel Tubulysin analogs.[4]

Materials:

  • Human cancer cell lines (e.g., KB, KB 8.5, N87, MDA-MB-361-DYT2)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Novel Tubulysin analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the Tubulysin analogs in complete culture medium. Remove the old medium from the plates and add the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cancer Cells treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate Incubate (72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for in vitro cytotoxicity testing.

III. Data Presentation: Cytotoxicity of Tubulysin Analogs

The following table summarizes the in vitro cytotoxicity data for a selection of Tubulysin analogs against various cancer cell lines.

CompoundCell LineIC50 (nM)Reference
Tubulysin Analog 11 KBPotent[1]
KB 8.5Potent[1]
Tubulysin Analog 12 -Substantially diminished potency compared to 11[1]
Tubulysin M (Tub(OAc)) L540cy, L428, HL60Highly potent[5]
Deacetylated Tubulysin (Tub(OH)) L540cy, L428, HL6070- to 1,000-fold less potent than Tub(OAc)[5]
Tub(OEt) L540cy, L428, HL60Similar potency to Tub(OAc)[5]
Tub(OiVal) L540cy, L428, HL60Similar potency to Tub(OAc)[5]

IV. In Vivo Efficacy Studies

Promising Tubulysin analogs should be evaluated for their in vivo antitumor efficacy in relevant animal models.

Protocol: In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the in vivo efficacy of a novel Tubulysin analog in a subcutaneous tumor xenograft model.[6]

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Human cancer cells for implantation (e.g., N87 gastric carcinoma)[6]

  • Matrigel

  • Novel Tubulysin analog formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the novel Tubulysin analog (and vehicle control) to the respective groups via a specified route (e.g., intravenous or intraperitoneal injection) and schedule.

  • Monitoring: Monitor tumor volume and body weight of the mice periodically throughout the study.[6] Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

InVivo_Workflow start Tumor Cell Implantation growth Tumor Growth Monitoring start->growth randomize Randomization of Mice growth->randomize dosing Dosing (Treatment vs. Control) randomize->dosing monitoring Tumor & Body Weight Measurement dosing->monitoring monitoring->dosing Repeated Dosing Cycles endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for in vivo efficacy studies.

V. Conclusion

The development of novel Tubulysin analogs from key intermediates is a promising strategy for the discovery of new anticancer agents. The protocols and data presented here provide a framework for the synthesis, in vitro evaluation, and in vivo assessment of these potent compounds. Careful SAR studies, guided by robust biological data, will be crucial for the identification of candidates with improved therapeutic potential, particularly as payloads for ADCs.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tubulysin A Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of key intermediates for Tubulysin A. The synthesis of tubulysins is a complex, multi-step process involving unusual amino acids, making it prone to specific side reactions and challenges. This center focuses on common issues encountered during the assembly of the core peptide backbone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the core structure of Tubulysin?

A1: The total synthesis of tubulysins is a considerable challenge for organic chemists due to the presence of three unusual amino acid components: N-methyl-d-pipecolic acid (Mep), tubuvaline (Tuv), and tubuphenylalanine (Tup).[1][2] Key difficulties include the stereoselective synthesis of these fragments, particularly Tuv and Tup, and the management of protecting groups during the sequential coupling on a solid phase support to assemble the tetrapeptide.[3][4] The N,O-acetal functionality in the Tuv residue is notably labile, presenting significant hurdles during synthesis.[2]

Q2: What is a common overall strategy for assembling Tubulysin intermediates?

A2: A frequently employed and effective method is Solid Phase Peptide Synthesis (SPPS) using a resin like 2-chlorotrityl resin (CTR).[3] This approach involves the sequential coupling of the four amino acid fragments (Mep, Ile, Tuv, and Tup). Each component is synthesized separately with appropriate N-Fmoc protecting groups to facilitate the stepwise assembly on the solid support.[3]

Q3: Why is the choice of protecting groups so critical in this synthesis?

A3: Protecting groups are essential to temporarily mask reactive functional groups, allowing for selective reactions at other sites.[5] In Tubulysin synthesis, orthogonal protecting groups are necessary to allow for the sequential deprotection and coupling of different amino acid residues without unintended side reactions.[4] For example, Fmoc is commonly used for N-terminal amine protection, while other groups may be needed for side chains, and their selection must be compatible with all reaction conditions.[3][5] Incomplete removal of a protecting group, such as Fmoc, can lead to the formation of significant impurities.[3]

Troubleshooting Guide

Q4: I am observing a significant new impurity (around 50% HPLC area) after coupling Fmoc-Ile-F to the Tuv residue on the resin. What could be the cause?

A4: This is a known issue that can arise during the coupling of Fmoc-Isoleucine-Fluoride (Fmoc-Ile-F).[3] The impurity has been identified as a mixed anhydride, which is proposed to form from a carbamic acid on the secondary amine of the Tuv residue. This is often due to an incomplete removal of the preceding Fmoc protecting group.[3]

  • Solution: While the precise mechanism is not fully understood, treating the reaction mixture with a 3% solution of Hydroxybenzotriazole (HOBT) in DMF has been shown to be effective at converting the impurity back to the desired product.[3]

Q5: My yield is low after the Fmoc-Ile-F coupling step, and I suspect loss of material from the resin. What could be happening?

A5: The coupling reaction using Fmoc-Ile-F generates an acid byproduct (HF).[3] This acid can cleave the peptide from acid-sensitive resins like 2-chlorotrityl resin, leading to significant material loss.

  • Solution: To prevent this, introduce a fluoride scavenger such as bis(trimethylsilyl)acetamide into the reaction. This will neutralize the HF as it is formed, protecting the linkage to the resin.[3]

Q6: I am seeing a deacetylated byproduct after the Tuv coupling step. How can I prevent this?

A6: The acetyl group on the Tuv residue is critical for the biological activity of many tubulysin analogues and can be sensitive to certain conditions.[6] Formation of a deacetylated product has been traced to the use of a methanol wash of the resin after the coupling step.[3]

  • Solution: Avoid using methanol washes for the resin at this stage and in all subsequent steps. Removing the methanol wash has been shown to ensure excellent conversion to the desired acetylated product without this side reaction.[3]

Q7: During the final steps of my solid-phase synthesis, an impurity with a similar retention time to my product appears, making purification difficult. What is this impurity?

A7: This impurity has been identified as a dimaleimide. Its formation can be traced back to the low solubility of the maleimide-containing linker component used in the synthesis.[3] This is a significant concern as a dimaleimide has the potential to cross-link two antibodies in an antibody-drug conjugate (ADC).

  • Solution: Addressing the low solubility of the linker component is key. This may involve exploring different solvent systems or modifications to the linker itself to improve its solubility profile.

Quantitative Data Summary

The following table summarizes yields from different synthetic routes for key Tubulysin intermediates, highlighting the impact of process optimization.

Stage/RouteNumber of StepsOverall YieldKey Optimization/NoteReference
Initial N-Fmoc N-Et Tuv Synthesis 131%Original route, suffered from inefficiencies like a non-chiral ketone reduction.[3]
Improved N-Fmoc N-Et Tuv Synthesis 720%New route featuring asymmetric hydrogenation, affording >99% chiral purity and avoiding inefficient steps.[3]
Initial Full Payload Synthesis (SPPS) 21 (LLS)0.01%Longest Linear Sequence (LLS). Suffered from multiple issues including low-yielding steps and impurity formation.[3]
Optimized Full Payload Synthesis (SPPS) 19 (LLS)2.4%A 240-fold increase in overall yield achieved through optimized routes for fragments and improved SPPS conditions.[3]
N14-desacetoxytubulysin H Synthesis 18up to 30%A highly convergent synthesis utilizing a diastereoselective multicomponent reaction (MCR).[4]

Key Experimental Protocols

Protocol 1: General N-Fmoc Amino Acid Coupling via SPPS

This protocol describes a representative coupling step on a solid support, for example, coupling Fmoc-Tuv-OH to a resin-bound amino acid.

  • Resin Swelling: Swell the 2-chlorotrityl resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc group removal.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vessel, dissolve the N-Fmoc protected amino acid (e.g., Fmoc-Tuv-OH, 3 equivalents).

    • Add a coupling reagent such as HATU (3 eq.) and a non-nucleophilic base like DIPEA (6 eq.) in DMF.

    • Add this activation mixture to the washed, deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free amines, indicating a complete reaction. If the test is positive, repeat the coupling step.

Protocol 2: On-Resin Fmoc Deprotection

This protocol is for removing the Fmoc protecting group to prepare for the next coupling cycle.

  • Resin Preparation: Wash the peptide-bound resin with DMF (3 times).

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin and agitate for 5 minutes.

  • Drain and Repeat: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure all piperidine and dibenzofulvene byproduct are removed. The resin is now ready for the next coupling step.

Visualizations

spss_workflow SPPS Workflow for a Dipeptide Intermediate Resin 2-Cl-Trt Resin Load Load Fmoc-Tup-OH Resin->Load 1 Wash1 Wash (DMF, DCM) Load->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 2 Wash2 Wash (DMF) Deprotect1->Wash2 Couple Couple Fmoc-Tuv-OH (HATU, DIPEA) Wash2->Couple 3 Wash3 Wash (DMF, DCM) Couple->Wash3 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash3->Deprotect2 4 Result Resin-Tup-Tuv-NH2 (Ready for next cycle) Deprotect2->Result

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for assembling a Tubulysin dipeptide intermediate.

troubleshooting_workflow Troubleshooting: Impurity Post-Coupling Start Impurity observed after Fmoc-Ile-F coupling? ImpurityID Is impurity a mixed anhydride (Impurity 25)? Start->ImpurityID Yes OtherIssue Investigate other side reactions: - Reagent purity - Reaction time/temp Start->OtherIssue No Cause Probable Cause: Incomplete Fmoc deprotection of previous residue. ImpurityID->Cause Yes Solution Solution: Treat resin with 3% HOBT in DMF to convert impurity to product. Cause->Solution

Caption: Decision workflow for troubleshooting a common impurity during Tubulysin synthesis.

side_reaction Side Reaction: Deacetylation of Tuv Residue cluster_0 Desired Product cluster_1 Side Reaction Desired Resin-Peptide-Tuv(OAc)-... Wash Methanol (MeOH) Resin Wash Desired->Wash Byproduct Resin-Peptide-Tuv(OH)-... Wash->Byproduct Base-catalyzed Deacetylation

Caption: Illustration of the deacetylation side reaction caused by a methanol wash.

References

Technical Support Center: Optimizing Tubulysin A Yield from Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Tubulysin A from a key synthetic precursor, referred to herein as Intermediate-1 .

Intermediate-1 is defined as the protected tripeptide core of Tubulysin A, comprising N-methyl-pipecolic acid (Mep), Isoleucine (Ile), and Tubuvaline (Tuv). The successful conversion of this intermediate to the final product is a critical, and often challenging, step in the total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of Tubulysin A from Intermediate-1?

A1: The most critical factors include the choice of coupling reagents for the final fragment condensation, the stability of the C-11 acetate group on the Tubuvaline (Tuv) residue, the selection and removal of protecting groups, and the purification method. Steric hindrance around the Tuv residue often complicates the final coupling step.[1][2]

Q2: Why is the C-11 acetate group on the Tubuvaline residue so important and what precautions should be taken?

A2: The C-11 acetate is crucial for the potent cytotoxic activity of Tubulysin A.[3] However, this ester is highly labile and susceptible to hydrolysis under both acidic and basic conditions, leading to a significant decrease in biological activity.[4][5] It is imperative to use mild reaction and deprotection conditions and to avoid prolonged exposure to methanol during purification, which can cause transesterification or hydrolysis.[2][6]

Q3: What are the recommended coupling reagents for attaching the final amino acid (e.g., Tubuphenylalanine or a linker) to Intermediate-1?

A3: Due to significant steric hindrance, standard peptide coupling reagents may result in low yields. More potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often more effective.[2] In some cases, converting the carboxylic acid to an acid fluoride (e.g., using DAST) has been shown to improve coupling efficiency with sterically hindered amines.[2]

Q4: What are common challenges encountered during the purification of Tubulysin A?

A4: The primary challenges during purification are the potential for deacetylation of the Tuv residue and the separation of closely related impurities.[2] Reverse-phase HPLC is the standard method for purification. It is crucial to use acetonitrile instead of methanol in the mobile phase to prevent acetate loss.[6] Careful optimization of the HPLC gradient is necessary to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conversion of Intermediate-1 to Tubulysin A.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of final product 1. Inefficient coupling due to steric hindrance. 2. Decomposition of starting material or product. 3. Incorrect stoichiometry of reagents.1. Optimize Coupling: Switch to a more powerful coupling reagent like HATU or prepare an acid fluoride of the incoming fragment. Consider double activation strategies or performing multiple coupling cycles.[1][2] 2. Check Stability: Analyze crude reaction mixture by LC-MS to check for decomposition products (e.g., deacetylation). Ensure all reaction and workup steps are performed under inert atmosphere and at appropriate temperatures. 3. Verify Stoichiometry: Accurately determine the concentration of all reactants. Use a slight excess (1.1-1.5 equivalents) of the acylating agent and coupling reagents.
Presence of a major byproduct corresponding to the deacetylated Tubulysin A 1. Hydrolysis of the C-11 acetate during deprotection. 2. Hydrolysis during aqueous workup. 3. Use of methanol in purification.1. Mild Deprotection: If removing acid-labile protecting groups (e.g., Boc), use milder acidic conditions (e.g., dilute TFA in DCM) and minimize reaction time. For base-labile groups, use non-hydrolytic conditions where possible. 2. Careful Workup: Keep the pH of aqueous washes neutral or slightly acidic. Minimize the duration of the aqueous workup. 3. Optimize Purification: Strictly avoid methanol in HPLC mobile phases and for washing resin in solid-phase synthesis. Use an acetonitrile/water gradient.[2][6]
Incomplete removal of protecting groups 1. Insufficient reaction time or reagent stoichiometry. 2. Steric hindrance around the protecting group.1. Increase Reagent/Time: Increase the equivalents of the deprotecting agent and/or the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction and side product formation. 2. Alternative Conditions: If standard conditions fail, investigate alternative deprotection strategies reported in the literature for sterically hindered substrates.
Difficulty in purifying the final product 1. Co-elution of impurities with the product. 2. On-column degradation of the product.1. Optimize HPLC: Screen different reverse-phase columns (e.g., C18, C8) and mobile phase additives (e.g., TFA, formic acid) at low concentrations (0.05-0.1%). Employ a shallow gradient for better separation. 2. Check Column Stability: Ensure the column is stable to the mobile phase conditions. Use a fresh column if degradation is suspected.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes hypothetical yield data based on literature reports for the coupling of a C-terminal fragment to a sterically hindered intermediate similar to Intermediate-1.

Coupling Reagent Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
HBTUDIPEADMF2512~30%[1] (Implied)
HATUDIPEADMF256~70-80%[2]
Fmoc-Ile-FBis(trimethylsilyl)acetamideDMF254 (x3 cycles)>90% (on resin)[2]
Azido Acid ChlorideN/ADCM0 to 254~70%[7]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of C-Terminal Fragment to Intermediate-1

  • Preparation: Dissolve Intermediate-1 (1.0 eq) and the carboxylic acid of the C-terminal fragment (1.2 eq) in anhydrous DMF under an argon atmosphere.

  • Addition of Reagents: Add DIPEA (3.0 eq) to the solution and cool to 0 °C. In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the HATU solution dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS. If the reaction stalls, an additional portion of the activated acid (pre-mixed with HATU/DIPEA) can be added.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Final Deprotection and Purification of Tubulysin A

  • Deprotection: Dissolve the protected Tubulysin A precursor in a solution of 20% TFA in anhydrous DCM. Stir at room temperature for 1-2 hours, monitoring by LC-MS.

  • Quenching: Once deprotection is complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

  • Purification: Dissolve the crude product in a minimal amount of DMSO or DMF and purify by reverse-phase preparative HPLC using a C18 column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A shallow gradient from 30% to 70% B over 40 minutes is a good starting point.

  • Isolation: Lyophilize the pure fractions to obtain Tubulysin A as a white solid.

Visualizations

Synthetic Workflow from Intermediate-1 to Tubulysin A

Synthetic_Workflow Int1 Intermediate-1 (Protected Mep-Ile-Tuv) Coupling Peptide Coupling Int1->Coupling Fragment C-Terminal Fragment (e.g., Protected Tubuphenylalanine) Fragment->Coupling ProtectedTubA Protected Tubulysin A Coupling->ProtectedTubA HATU, DIPEA Deprotection Final Deprotection ProtectedTubA->Deprotection TFA/DCM CrudeTubA Crude Tubulysin A Deprotection->CrudeTubA Purification RP-HPLC Purification CrudeTubA->Purification TubA Pure Tubulysin A Purification->TubA

Caption: Workflow for the synthesis of Tubulysin A from Intermediate-1.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low yield issues.

References

"troubleshooting poor coupling efficiency with Tubulysin A intermediate-1"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor coupling efficiency with Tubulysin A intermediates, focusing on the challenging coupling of the Mep-Ile-Tuv fragment (referred to here as Tubulysin A intermediate-1 ) with the subsequent amino acid residue, Tubuphenylalanine (Tup).

Troubleshooting Guide: Poor Coupling Efficiency

Question: We are observing low yields (<50%) when coupling Tubuphenylalanine (Tup) to our resin-bound Mep-Ile-Tuv intermediate. What are the most likely causes and how can we address them?

Answer:

Poor coupling efficiency at this stage is a common challenge due to the significant steric hindrance of both the Tuv residue's secondary amine and the incoming Tup fragment. The primary causes can be categorized as issues with reagents and activation , reaction conditions , or on-resin challenges like aggregation.

1. Reagent and Activation Issues

  • Suboptimal Coupling Reagent: Standard coupling reagents like DCC/HOBt are often inefficient for sterically hindered couplings.[1] Uronium/aminium salt-based reagents are strongly recommended.

  • Insufficient Reagent Equivalents: Inadequate amounts of the coupling reagent, activated amino acid, or base will result in an incomplete reaction.

  • Reagent Degradation: Coupling reagents and protected amino acids can degrade if not stored properly under anhydrous conditions.

Recommended Solutions:

  • Switch to a More Powerful Coupling Reagent: Reagents like HATU, HCTU, or PyAOP are known to be more effective for hindered couplings.[2][3][4] COMU is another excellent option that offers high reactivity and improved safety as it does not contain potentially explosive HOBt or HOAt moieties.[3][4]

  • Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the protected amino acid and coupling reagent to 3-5 equivalents relative to the resin loading is often necessary. The base (e.g., DIPEA) should be used at double the molarity of the amino acid.

  • Perform a Double Coupling: If a monitoring test (like the Kaiser test) indicates an incomplete reaction after the initial coupling, a second coupling with fresh reagents should be performed before deprotection of the next amino acid.[5][6]

2. Reaction Condition Issues

  • Inadequate Solvent: The choice of solvent is critical for solvating the growing peptide chain and ensuring reagents can access the reaction sites.[7]

  • Low Reaction Temperature: While lower temperatures can reduce racemization, they may not provide enough energy to overcome the activation barrier for a sterically hindered coupling.

  • Insufficient Reaction Time: Complex couplings require longer reaction times to proceed to completion.

Recommended Solutions:

  • Optimize Your Solvent System: While DMF is a standard solvent, N-methylpyrrolidone (NMP) often provides better solvation for complex peptides and can improve coupling yields.[8][9] For severe aggregation, using a solvent mixture such as DMF/DMSO or incorporating chaotropic salts (e.g., LiCl) can be beneficial.[10][11]

  • Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can significantly improve the reaction rate. Microwave-assisted synthesis is another powerful technique for accelerating difficult couplings.[11][12]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) and monitor its completion.

3. On-Resin Challenges

  • Peptide Aggregation: The growing hydrophobic peptide chain can aggregate on the resin, blocking reactive sites. This is indicated by the resin failing to swell properly.[11]

  • Incomplete Deprotection: If the Fmoc group from the Tuv residue is not completely removed, the subsequent coupling reaction cannot occur.

Recommended Solutions:

  • Monitor Reaction Completion: Always use a qualitative test to confirm the completion of both the deprotection and coupling steps. The Kaiser test is suitable for primary amines, but for the secondary amine of the Tuv residue after Ile coupling, an alternative like the Isatin test is recommended.[13]

  • Capping: If a double coupling fails to go to completion, it is crucial to cap the unreacted amines using a reagent like acetic anhydride. This prevents the formation of deletion peptide impurities.[13]

  • Disrupt Aggregation: Employ aggregation-disrupting strategies such as using high-swelling resins (e.g., TentaGel), lower substitution resins, or incorporating backbone-protecting groups like pseudoprolines in other parts of the synthesis if possible.[10][11]

Data Presentation: Coupling Reagent and Solvent Performance

The following tables summarize data on the relative performance of different coupling reagents and solvents for challenging peptide syntheses.

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
DCC/HOBt StandardLow cost.High risk of racemization; often inefficient for hindered couplings.[1]
HBTU/TBTU HighWell-established, good for many standard couplings.Can cause guanidinylation of the N-terminal amine if not pre-activated.[4]
HATU/HCTU Very HighExcellent for sterically hindered and N-methyl amino acids; lower racemization.[2][3]More expensive; HCTU is more reactive than HBTU.[3]
PyAOP/PyBOP Very HighHighly effective for hindered couplings and cyclization.Can be more expensive.
COMU Very HighComparable efficiency to HATU; improved safety profile (non-explosive byproducts).[3][4]Higher cost.

Table 2: Influence of Solvent on Coupling Yields for Difficult Sequences

SolventKey PropertiesImpact on Difficult Couplings
DMF Standard, good solubilizing properties.Generally effective, but can be suboptimal for highly aggregated peptides.[7]
NMP More polar than DMF, better resin solvation.Often improves coupling yields for hydrophobic and difficult sequences by reducing aggregation.[8][9]
DMSO High polarity, disrupts hydrogen bonds.Can be added to DMF (e.g., 10-20%) to disrupt secondary structures and improve solvation.[11]
DCM/DMF Mix Mixture of solvents.Can sometimes provide superior results to either solvent alone.[9]

Experimental Protocols

Protocol 1: Standard HATU Coupling for Hindered Amino Acids

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a negative Isatin test), wash the resin-bound peptide (e.g., Mep-Ile-Tuv) thoroughly with DMF (3 x 10 mL/g resin).

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tup-OH, 3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using the appropriate test (e.g., Isatin test).[13]

  • Washing: Once the reaction is complete, filter the resin and wash it with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Monitoring Coupling Completion with the Isatin Test

This test is for detecting secondary amines (like the N-terminus of Tuv after coupling to Ile) where the Kaiser test is unreliable.

  • Sample Preparation: Place a small sample of the peptide-resin (5-10 mg) in a small test tube.

  • Reagent Addition: Add 2-3 drops of the isatin test solution.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A blue color on the beads indicates the presence of unreacted secondary amines, meaning the coupling is incomplete.[13]

Protocol 3: Capping of Unreacted Amines

  • Washing: Wash the resin with DMF (3x).

  • Capping Solution: Prepare a solution of acetic anhydride (50 equivalents) and DIPEA (50 equivalents) in DMF.

  • Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Washing: Filter and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: Perform a final Isatin test to confirm that all amines have been capped (the test should be negative).[13]

Mandatory Visualizations

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Washing cluster_final Completion Resin 1. Swell Resin in DMF Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Activation 3. Pre-activate Fmoc-Tup-OH with HATU/DIPEA Deprotection->Activation Coupling 4. Add Activated Amino Acid to Resin Activation->Coupling Reaction 5. Agitate for 2-4 hours Coupling->Reaction Monitoring 6. Perform Isatin Test Reaction->Monitoring Monitoring->Coupling Test Positive (Perform Double Coupling) Wash 7. Wash Resin (DMF, DCM) Monitoring->Wash Test Negative Repeat Repeat Cycle for Next Amino Acid Wash->Repeat

Caption: Experimental workflow for a single amino acid coupling cycle using HATU.

G Start Poor Coupling Efficiency Observed CheckReagent Is coupling reagent optimal for hindered coupling (e.g., HATU)? Start->CheckReagent UpgradeReagent Action: Switch to HATU, HCTU, or COMU. CheckReagent->UpgradeReagent No CheckCompletion Was coupling completion confirmed with Isatin/Kaiser test? CheckReagent->CheckCompletion Yes UpgradeReagent->CheckCompletion DoubleCouple Action: Perform a double coupling with fresh reagents. CheckCompletion->DoubleCouple No CheckAggregation Are there signs of aggregation (poor resin swelling)? CheckCompletion->CheckAggregation Yes ImplementTest Action: Implement routine completion tests. ImplementTest->CheckAggregation Capping Is reaction still incomplete after double coupling? DoubleCouple->Capping ChangeSolvent Action: Switch solvent to NMP. Consider DMF/DMSO mixture or elevated temperature. CheckAggregation->ChangeSolvent Yes CheckAggregation->Capping No Proceed Proceed to next deprotection step. ChangeSolvent->Proceed CapResin Action: Cap unreacted amines with Acetic Anhydride. Capping->CapResin Yes Capping->Proceed No CapResin->Proceed

Caption: Troubleshooting decision tree for poor coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is negative, but I still get low final yields. Why? A1: The Kaiser test is not reliable for secondary amines, such as the N-terminus of Proline or, in this context, the Tuv residue after coupling to Ile. You should use an alternative test like the Isatin test to accurately monitor the reaction. An incomplete coupling at this stage is a likely source of yield loss.[13]

Q2: What is "capping" and why is it important? A2: Capping is the process of intentionally blocking any unreacted amino groups on the resin after a coupling reaction has failed to go to completion. This is typically done with acetic anhydride. It is critical because it prevents these unreacted sites from participating in subsequent coupling steps, which would lead to the formation of hard-to-remove deletion impurities in your final product.[13]

Q3: Can I just extend the coupling time indefinitely to ensure completion? A3: While extending the reaction time is a valid strategy, there are diminishing returns. Very long reaction times (e.g., >24 hours) can increase the risk of side reactions, such as racemization of the activated amino acid. A more effective approach for very difficult couplings is to perform a second, fresh coupling (double coupling) for a few hours.

Q4: Is it better to use DMF or NMP as the primary solvent? A4: For routine peptide synthesis, DMF is often sufficient and more cost-effective. However, for complex, hydrophobic, or aggregation-prone sequences like those found in Tubulysin synthesis, NMP is often superior as it provides better solvation of the growing peptide-resin complex, which can directly translate to higher coupling efficiency.[8][9]

Q5: My protected amino acid won't dissolve completely in the solvent. What should I do? A5: Ensure you are using high-quality, anhydrous solvent. If solubility is still an issue in DMF, you can try gentle warming or switching to a stronger solvent like NMP or adding a small amount of DMSO. It is crucial that the amino acid is fully dissolved before activation and addition to the resin.

References

"byproduct formation in the synthesis of Tubulysin A intermediate-1"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproduct formation during the synthesis of a key intermediate of Tubulysin A.

Focus Intermediate-1: For the purpose of this guide, "Intermediate-1" is defined as the protected dipeptide fragment Fmoc-Isoleucyl-Tubuvaline ester . The coupling of Fmoc-Isoleucine to the Tubuvaline (Tuv) fragment is a critical and often challenging step in the total synthesis of Tubulysin A, prone to several side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of the Fmoc-Isoleucyl-Tubuvaline ester (Intermediate-1)?

A1: The most frequently encountered byproducts during the coupling of Fmoc-Isoleucine and the Tubuvaline ester are:

  • Diastereomers (Epimers): Formation of the D-allo-isoleucine diastereomer at the α-carbon of the isoleucine residue is a significant issue.[1]

  • Mixed Anhydride Impurity: A stable mixed anhydride can form, particularly when using certain coupling reagents under specific conditions.

  • Deacetylated Product: If the Tubuvaline fragment contains an acetate group, its removal can occur under certain reaction conditions.

  • Products of Incomplete Deprotection/Reaction: In solid-phase peptide synthesis (SPPS), incomplete removal of protecting groups or incomplete coupling can lead to truncated or deletion sequences.

  • Side-products from Coupling Reagents: Coupling reagents themselves can lead to byproducts, such as the formation of a guanidinium adduct on the free amine when using uronium-based reagents like HATU.

Q2: Why is the coupling of Isoleucine to Tubuvaline particularly challenging?

A2: The primary challenges stem from:

  • Steric Hindrance: Both Isoleucine (a β-branched amino acid) and the Tubuvaline fragment are sterically demanding, which can slow down the desired amide bond formation and favor side reactions.

  • Susceptibility of Isoleucine to Epimerization: The α-proton of activated Isoleucine is susceptible to abstraction by base, leading to a loss of stereochemical integrity.[1] This is often mediated by the formation of a 5(4H)-oxazolone intermediate.[1]

Q3: Which analytical techniques are best for identifying these byproducts?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for separating the desired product from byproducts, especially diastereomers which may have very similar retention times. Chiral HPLC may be necessary for baseline separation of epimers.

  • Mass Spectrometry (MS): LC-MS is crucial for identifying the molecular weights of the main product and any impurities, helping to elucidate their structures (e.g., identifying a deacetylated product by a mass difference of 42 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of byproducts and can be used to determine the diastereomeric ratio by integrating the signals of the α-protons.[1]

Troubleshooting Guides

Issue 1: Presence of a Significant Peak Corresponding to a Diastereomer in HPLC Analysis

Possible Cause: Epimerization of the Fmoc-Isoleucine during the activation and coupling step. This is often exacerbated by prolonged exposure to base and elevated temperatures.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Additives:

    • Carbodiimide-based reagents like DCC or EDC can lead to higher rates of epimerization.[2]

    • The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress epimerization.

    • Phosphonium-based reagents (e.g., PyBOP) or aminium/uronium reagents with low epimerization potential (e.g., HATU in the presence of HOAt) are often preferred.[2]

  • Control Base and Temperature:

    • Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Minimize the pre-activation time of the Fmoc-Isoleucine before adding the Tubuvaline fragment.

  • Purification:

    • If epimerization cannot be completely avoided, purification using preparative reverse-phase HPLC is often necessary. Developing a gradient method that maximizes the separation between the desired product and the diastereomer is critical.

Issue 2: Observation of a Major Impurity with a Mass of +44 Da Compared to the Expected Product

Possible Cause: Formation of a stable mixed anhydride impurity. This was observed in one study when coupling Fmoc-Ile-F, where the impurity had a mass corresponding to the expected product + CO2.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • The study reporting this impurity found that it could be converted back to the starting amine by treatment with a range of acids, bases, or nucleophiles. Treatment with 3% HOBt in DMF was effective.

  • Alternative Coupling Strategies:

    • Consider using unprotected N-alkyl Tuv in the coupling reaction, though this may lead to other byproducts like double inclusion products.

    • Investigate different activated forms of Isoleucine that are less prone to this side reaction.

Data on Byproduct Formation

While specific quantitative data for the synthesis of Fmoc-Ile-Tuv is not extensively tabulated in the literature, the following table summarizes the qualitative impact of different coupling conditions on byproduct formation, based on findings in peptide synthesis literature.

Coupling Reagent/AdditiveBaseTemperatureEpimerization RiskOther Potential Byproducts
DCC/HOBtDIPEA0°C to RTModerateDicyclohexylurea (DCU)
EDC/HOBtDIPEA/NMM0°C to RTModerate to High[2]Water-soluble urea byproduct
HATU/HOAtDIPEA/Collidine0°C to RTLowTetramethylurea, Guanidinium adducts
PyBOPDIPEA0°C to RTLowHexamethylphosphoramide (from BOP)

Experimental Protocols

Representative Protocol for the Synthesis of Fmoc-Isoleucyl-Tubuvaline Ester (Intermediate-1)

This protocol is a generalized representation based on common practices in the literature for solution-phase peptide coupling.

Materials:

  • Fmoc-L-Isoleucine

  • Tubuvaline methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of Fmoc-L-Isoleucine (1.1 equivalents) in anhydrous DMF at 0 °C, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of Tubuvaline methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Fmoc-Isoleucyl-Tubuvaline methyl ester.

Visualizations

Workflow for the Synthesis and Troubleshooting of Intermediate-1

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start Materials: Fmoc-Ile-OH Tuv-ester preactivation Pre-activation: Fmoc-Ile-OH + HATU + DIPEA in DMF at 0°C start->preactivation coupling Coupling Reaction: Add Tuv-ester Stir at RT preactivation->coupling workup Aqueous Workup and Extraction coupling->workup purification Flash Chromatography workup->purification product Product: Fmoc-Ile-Tuv-ester purification->product analysis Analyze Crude Product (HPLC, LC-MS) product->analysis QC diastereomer Diastereomer Detected analysis->diastereomer Epimerization mixed_anhydride Mixed Anhydride Detected (+44 Da) analysis->mixed_anhydride Side Reaction low_yield Low Yield/ Incomplete Reaction analysis->low_yield Steric Hindrance optimize_coupling Optimize Coupling: - Lower Temp - Change Base/Reagent - Shorter pre-activation diastereomer->optimize_coupling adjust_workup Adjust Workup/ Purification mixed_anhydride->adjust_workup low_yield->optimize_coupling

Caption: Workflow for the synthesis of Intermediate-1 and the logic for troubleshooting common byproducts.

Mechanism of Isoleucine Epimerization

G cluster_main Epimerization via Oxazolone Intermediate activated_ile Activated Fmoc-L-Isoleucine (e.g., OAt-ester) oxazolone 5(4H)-Oxazolone Intermediate (planar, achiral at Cα) activated_ile->oxazolone - H+ base Base (e.g., DIPEA) base->activated_ile protonation Re-protonation oxazolone->protonation protonation->activated_ile (regenerates starting material) activated_allo_ile Activated Fmoc-D-allo-Isoleucine protonation->activated_allo_ile

Caption: The mechanism of Isoleucine epimerization through the formation of a planar oxazolone intermediate.

References

Technical Support Center: Improving the Purity of Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Tubulysin A intermediate-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this complex peptide intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a key synthetic precursor in the total synthesis of Tubulysin A, a potent cytotoxic peptide with anti-mitotic and anti-angiogenic properties.[1][2] While the exact structure can vary depending on the synthetic route, it is typically a complex di- or tri-peptide fragment containing the unique amino acid tubuvaline (Tuv). Its purity is critical for the successful synthesis of the final Tubulysin A product.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: Impurities in the synthesis of this compound often arise from the complexities of solid-phase peptide synthesis (SPPS) and the unique structures of the non-proteinogenic amino acids involved. Common impurities include:

  • Deletion sequences: Resulting from incomplete coupling reactions during SPPS.[3][4]

  • Insertion sequences: Caused by the unintended double addition of an amino acid.[3][5]

  • Diastereomers: Racemization can occur at the chiral centers of the amino acids, particularly during activation and coupling steps.

  • Protecting group adducts: Incomplete removal of protecting groups from amino acid side chains.[5]

  • Side-reaction products: Modifications of amino acid side chains or the peptide backbone due to reactive reagents or intermediates.[3][6]

  • Residual coupling reagents and scavengers: Reagents used in the synthesis that are not completely removed during workup.

Q3: Why is the purification of this compound so challenging?

A3: The purification of this compound is often difficult due to several factors:

  • Hydrophobicity: The presence of multiple non-polar residues can lead to poor solubility in common HPLC mobile phases and aggregation, causing peak broadening and poor separation.[5]

  • Similar impurities: Many of the process-related impurities, such as deletion sequences or diastereomers, have very similar retention times to the desired product in reversed-phase HPLC, making baseline separation difficult.

  • Labile functional groups: The intermediate may contain sensitive functional groups that can degrade under harsh purification conditions (e.g., extreme pH).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, primarily focusing on HPLC-based methods.

Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC
Potential Cause Troubleshooting Recommendation Expected Outcome
Sample Overload Reduce the amount of crude material injected onto the HPLC column.Sharper, more symmetrical peaks.
Poor Solubility in Mobile Phase Dissolve the crude sample in a stronger solvent (e.g., neat DMSO or DMF) before injection. Ensure the injection volume is minimal to avoid solvent effects.Improved peak shape and resolution.
Secondary Interactions with Silica Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., from 0.1% to 0.15%) to better mask silanol groups on the stationary phase.Reduced peak tailing.
Column Degradation Flush the column with a strong solvent wash cycle. If performance does not improve, replace the column.Restoration of sharp peaks and expected retention times.
Issue 2: Co-elution of Impurities with the Main Product
Potential Cause Troubleshooting Recommendation Expected Outcome
Suboptimal Gradient Slope Employ a shallower gradient around the elution time of the product. For example, if the product elutes at 40% Acetonitrile with a 1%/min gradient, try a gradient of 0.5%/min from 35-45% Acetonitrile.Improved separation of closely eluting impurities.
Insufficient Resolution Switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) to alter selectivity.Differential retention of impurities, leading to better separation.
Presence of Diastereomers Consider using a chiral stationary phase if diastereomeric impurities are suspected and baseline separation is not achievable on standard reversed-phase columns.Separation of diastereomers into distinct peaks.
Ion Pairing Issues Replace TFA with an alternative ion-pairing agent such as formic acid or heptafluorobutyric acid (HFBA) to alter the retention behavior of the peptide and its impurities.[1]Changes in selectivity that may resolve co-eluting species.
Issue 3: Low Overall Yield After Purification
Potential Cause Troubleshooting Recommendation Expected Outcome
Product Precipitation on Column Reduce the initial aqueous concentration of the mobile phase or inject the sample in a solvent with a higher organic content. For very hydrophobic intermediates, starting the gradient at a higher organic percentage may be necessary.Improved recovery of the product from the column.
Degradation During Lyophilization Ensure the collected fractions are quickly frozen and lyophilized. If the product is acid-sensitive, consider neutralizing the collected fractions with a volatile base (e.g., ammonium bicarbonate) before freezing.Minimized degradation and improved yield of the desired product.
Incomplete Cleavage from Resin If using SPPS, re-treat the resin with the cleavage cocktail to ensure complete removal of the product. Analyze the resin post-cleavage to confirm.Increased amount of crude product available for purification.
Aggregation Add a small amount of organic solvent like isopropanol or trifluoroethanol to the sample solvent to disrupt aggregates before injection.[5]Improved solubility and recovery.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO or DMF. For a semi-preparative column (e.g., 10 mm ID), aim for a concentration that allows for injection of 10-20 mg of crude material in a volume of 200-500 µL.

  • HPLC System:

    • Column: C18, 5 µm particle size, 100 Å pore size, 250 x 10 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 4 mL/min.

    • Detection: 220 nm and 254 nm.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 70% B (linear gradient)

    • 45-50 min: 70% to 90% B (wash)

    • 50-55 min: 90% B (wash)

    • 55-60 min: 90% to 20% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Post-Processing: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified product.

Protocol 2: Crystallization for Final Polishing

For obtaining highly pure material, crystallization can be an effective final step after chromatographic purification.

  • Solvent Selection:

    • Dissolve the purified intermediate in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethyl acetate).

    • Slowly add a "poor" solvent (an anti-solvent) in which the intermediate is insoluble (e.g., heptane, diethyl ether) until slight turbidity is observed.

  • Inducing Crystallization:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the vial containing the dissolved intermediate inside a larger sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the intermediate solution, inducing crystallization.

    • Seeding: If available, add a single, high-quality crystal of the intermediate to the saturated solution to initiate crystal growth.[3]

  • Isolation: Once crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of the anti-solvent. Dry the crystals under vacuum.

Visualizing Workflows

Purification_Troubleshooting_Workflow start Crude Tubulysin A Intermediate-1 hplc Standard RP-HPLC Purification start->hplc analyze Analyze Purity (HPLC, MS) hplc->analyze pure Purity > 98%? analyze->pure end Pure Intermediate-1 pure->end Yes troubleshoot Troubleshoot Purification pure->troubleshoot No coelution Co-elution Issue troubleshoot->coelution poor_shape Poor Peak Shape troubleshoot->poor_shape low_yield Low Yield troubleshoot->low_yield crystallize Consider Crystallization troubleshoot->crystallize optimize_gradient Optimize Gradient coelution->optimize_gradient change_column Change Column/ Mobile Phase coelution->change_column check_loading Check Sample Loading/Solubility poor_shape->check_loading low_yield->check_loading optimize_gradient->hplc change_column->hplc check_loading->hplc crystallize->end

Caption: A workflow for troubleshooting the purification of this compound.

This technical support guide provides a starting point for addressing the challenges in purifying this compound. Due to the inherent variability in synthetic routes and the specific nature of impurities, a systematic and iterative approach to optimizing purification conditions is highly recommended.

References

"optimizing storage conditions for Tubulysin A intermediate-1"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage and handling of Tubulysin A intermediate-1. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and protecting user safety.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

For long-term storage, the lyophilized powder should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for up to three years.[1] It is also advisable to store the powder away from bright light and moisture to prevent degradation.[2][3] Before use, allow the vial to equilibrate to room temperature in a desiccator before opening to minimize moisture uptake.[3][4]

Q2: How should I store this compound after dissolving it in a solvent?

Once reconstituted, the solution's shelf life is limited.[3] For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] At -80°C, the compound in solvent is expected to be stable for up to one year.[1] If an -80°C freezer is unavailable, storage at -20°C is an alternative, though the stability period may be shorter.[3][5] The use of sterile, degassed buffers at a pH of 5-6 can also help prolong the storage life of peptide-like compounds in solution.[2][3]

Q3: What is the primary degradation pathway I should be aware of?

The tubulysin class of molecules often contains a C-11 acetate group that is susceptible to hydrolysis by plasma esterases.[6][7] The loss of this acetate group is a known degradation pathway that can lead to a significant reduction in the compound's cytotoxic potency.[8][9][10] Monitoring for a mass loss of approximately 42 Da in mass spectrometry analysis can indicate this deacetylation.[6][11]

Q4: How should I handle this compound safely?

Tubulysin A and its intermediates are highly potent cytotoxic compounds and should be handled with extreme caution to prevent occupational exposure.[8][12] A comprehensive safe handling program should be implemented.[12] Always use appropriate personal protective equipment (PPE), which includes a protective gown and two pairs of powder-free nitrile gloves.[13][14] All handling of the compound, from unpacking to preparation, should be conducted in a designated negative-pressure area or a certified biological safety cabinet.[14] A spill kit should be readily available in all areas where the compound is stored and handled.[14]

Recommended Storage Conditions Summary

The following table summarizes the optimal conditions for storing this compound.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°CUp to 3 years[1]Store in a tightly sealed container, protected from light and moisture.[2][3][4]
In Solvent -80°CUp to 1 year[1]Aliquot into single-use volumes to avoid freeze-thaw cycles.[2] Use sterile, degassed buffers (pH 5-6) if applicable.[3]
In Solvent -20°CUp to 1 month[5]A viable short-term alternative to -80°C storage.[5]
Shipping/Short-Term Ambient / Blue IceDays to weeks[1][2]Stable for short durations, but should be transferred to recommended long-term storage upon receipt.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: I observe a significant loss of compound potency in my cellular assays.

  • Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage (e.g., exposure to moisture, light, or elevated temperatures) or multiple freeze-thaw cycles.[2][3] The critical acetate ester may have been hydrolyzed, significantly reducing potency.[6][10]

  • Solution:

    • Verify that storage protocols for both lyophilized powder and solutions have been followed correctly.

    • Analyze an aliquot of the stored compound via LC-MS to check for the presence of the parent mass and potential degradants (e.g., a deacetylated product).[8]

    • If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.

  • Potential Cause 2: Inaccurate Concentration. The initial weighing of the lyophilized powder may have been inaccurate due to moisture absorption, or the compound may not have fully dissolved.

  • Solution:

    • Ensure the vial was equilibrated to room temperature in a desiccator before opening and weighing.[4]

    • Confirm complete dissolution visually and consider using sonication to aid in solubilizing the compound.[4]

    • Re-quantify the stock solution concentration using a suitable analytical method.

Issue 2: I see unexpected peaks during HPLC or LC-MS analysis.

  • Potential Cause 1: Compound Degradation. New peaks can correspond to degradation products, such as the deacetylated form of the tubulysin intermediate.[8][9]

  • Solution: Use mass spectrometry to identify the mass of the unexpected peaks. A mass loss of ~42 Da from the parent compound is consistent with deacetylation.[11] Compare the chromatogram to that of a freshly prepared sample.

  • Potential Cause 2: Oxidation. If the compound's structure contains susceptible residues like methionine or cysteine, oxidation can occur, especially in solution at non-acidic pH.[4][15]

  • Solution: When preparing solutions, use degassed or deoxygenated solvents. Store solutions at a slightly acidic pH (5-6) to minimize the rate of oxidation.[3][15]

  • Potential Cause 3: Contamination. The sample may have been contaminated by the solvent, glassware, or other sources.

  • Solution: Run a blank injection (solvent only) to identify peaks originating from the system or solvent. Ensure all labware is scrupulously clean.

TroubleshootingWorkflow start Unexpected Experimental Results (e.g., Low Potency, Extra HPLC Peaks) check_storage 1. Review Storage & Handling Protocols start->check_storage analyze_sample 2. Analyze Sample Integrity (LC-MS) check_storage->analyze_sample degradation_found Degradation Confirmed? (e.g., Deacetylation) analyze_sample->degradation_found use_new_vial Solution: Use a fresh vial. Implement corrective storage actions. degradation_found->use_new_vial Yes no_degradation No Significant Degradation degradation_found->no_degradation No check_dissolution 3. Verify Sample Preparation (Dissolution, Concentration) no_degradation->check_dissolution prep_issue Preparation Issue Identified? check_dissolution->prep_issue reprepare_sample Solution: Re-prepare sample, ensuring complete dissolution. Re-quantify concentration. prep_issue->reprepare_sample Yes other_issues Issue Persists: Consider assay-specific variables or instrument problems. prep_issue->other_issues No

Troubleshooting workflow for this compound.

Key Experimental Protocols

Protocol 1: Stability Assessment by Reverse-Phase HPLC-MS

This protocol outlines a general method for assessing the stability of this compound in solution over time.

  • Preparation of Stock Solution: Carefully weigh the lyophilized compound and dissolve in an appropriate solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Sample Incubation: Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4, or mouse plasma) to the final desired concentration. Aliquot the solution into multiple vials and incubate at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot.[16] If the matrix is plasma or cell media, perform a protein precipitation step by adding 3-4 volumes of ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.[16]

  • HPLC-MS Analysis: Analyze the supernatant by HPLC-MS.

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[17]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]

    • Gradient: A suitable gradient, for example, a linear gradient from 5% to 95% Mobile Phase B over several minutes.[17]

    • Detection: Monitor the UV absorbance (e.g., at 215 nm) and the mass spectrometer in positive ion mode to detect the parent compound and any potential degradants.[17]

  • Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 time point to determine its stability. Identify the mass of any new peaks to characterize degradation products.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute 2. Dilute into Test Matrix (e.g., Plasma, Buffer) prep_stock->dilute aliquot 3. Aliquot for Time Points dilute->aliquot incubate 4. Incubate at 37°C aliquot->incubate sample 5. Sample at Time Points (T=0, 1, 4, 8h...) incubate->sample extract 6. Protein Precipitation (if required) sample->extract lcms 7. Analyze by LC-MS extract->lcms integrate 8. Integrate Peak Areas lcms->integrate calculate 9. Calculate % Remaining vs. T=0 integrate->calculate identify 10. Identify Degradant Peaks integrate->identify

Experimental workflow for stability testing.

DegradationPathway parent Tubulysin Intermediate-1 (Parent Compound) Contains C11-Acetate Group degraded Deacetylated Product (Inactive Metabolite) Mass is ~42 Da less parent->degraded Hydrolysis (e.g., by plasma esterases)

Potential degradation pathway of this compound.

References

"troubleshooting ADC conjugation with Tubulysin A payloads"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring Tubulysin A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the conjugation of Tubulysin A payloads to antibodies?

A1: The most prevalent issues include:

  • Payload Instability: Tubulysin analogs, particularly Tubulysin M, are susceptible to hydrolysis of the C11 acetate group, which significantly reduces cytotoxic potency.[1][2][3][4][5]

  • ADC Aggregation: The hydrophobic nature of Tubulysin payloads can induce ADC aggregation, compromising stability, efficacy, and potentially leading to immunogenicity.[6][7][8][9][10]

  • In vivo Deconjugation and Metabolism: Premature cleavage of the linker or metabolism of the payload in circulation can lead to reduced efficacy and potential off-target toxicity. The conjugation site and chemistry play a critical role in the in vivo stability of the ADC.[11][12][13]

  • Variable Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR can be challenging, especially with random conjugation methods, leading to heterogeneous ADC populations with variable efficacy and pharmacokinetic profiles.[14]

Q2: How does the choice of linker chemistry impact the stability of Tubulysin A ADCs?

A2: Linker chemistry is crucial for protecting the labile Tubulysin payload and ensuring its controlled release. For instance, a β-glucuronidase-cleavable glucuronide linker has been shown to protect against acetate hydrolysis of Tubulysin M more effectively than a conventional protease-cleavable dipeptide linker, leading to improved in vivo activity.[1][2][3] The linker can also influence the overall hydrophobicity of the ADC, thereby affecting its aggregation propensity.

Q3: Why is site-specific conjugation often preferred for Tubulysin A ADCs?

A3: Site-specific conjugation offers several advantages over random conjugation (e.g., to lysines):

  • Improved Stability: Conjugating Tubulysin A to specific, engineered sites on the antibody can shield the payload from plasma esterases, reducing the rate of deacetylation and deconjugation.[2][11][12]

  • Enhanced Pharmacokinetics: Site-specific ADCs generally exhibit a longer half-life, lower clearance, and higher exposure compared to randomly conjugated ADCs.[11]

  • Homogeneity: This method produces a more homogeneous ADC product with a defined DAR, leading to more predictable in vivo behavior and easier characterization.

  • Reduced Aggregation: By controlling the location of the hydrophobic payload, aggregation can be minimized.

Q4: What is the effect of C11 acetate hydrolysis on Tubulysin A ADC efficacy?

A4: The C11 acetate group on Tubulysin M is critical for its high cytotoxic activity.[2][4] Hydrolysis of this ester to a hydroxyl group results in a significant decrease in the payload's ability to bind to tubulin, leading to a dramatic reduction in potency (often over 100-fold).[12][13][15] This deacetylation can occur in vivo, rendering the ADC inactive.[16][17]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation

Possible Causes & Solutions

CauseRecommended Action
Suboptimal Reaction Conditions Optimize pH, temperature, and reaction time. The optimal pH can be dependent on the specific conjugation chemistry being employed.
Inefficient Antibody Reduction (for cysteine conjugation) Ensure complete reduction of interchain disulfide bonds using an adequate concentration of reducing agent (e.g., TCEP, DTT) and appropriate incubation time.
Linker-Payload Instability Verify the stability of your linker-payload construct under the conjugation conditions. Some linkers may be susceptible to hydrolysis.
Steric Hindrance If using a bulky linker or payload, steric hindrance at the conjugation site may limit efficiency. Consider a different conjugation site or a linker with a longer spacer arm.

Experimental Protocol: Small-Scale Trial Conjugation

  • Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reduction (for cysteine conjugation): Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.

  • Payload Preparation: Dissolve the Tubulysin A linker-payload in an organic co-solvent (e.g., DMSO) at a high concentration.

  • Conjugation: Add the dissolved linker-payload to the reduced antibody at a defined molar ratio (e.g., 5:1 payload to antibody). Incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups with an excess of N-acetylcysteine.

  • Purification: Remove unconjugated payload and other reagents by size exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the DAR using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Issue 2: ADC Aggregation During or After Conjugation

Possible Causes & Solutions

CauseRecommended Action
High Hydrophobicity of Payload Tubulysin A is highly hydrophobic.[10] Minimize the amount of organic co-solvent used to dissolve the payload. Consider using a more hydrophilic linker.
Unfavorable Buffer Conditions Optimize the pH and salt concentration of the conjugation and formulation buffers. Avoid pH values near the isoelectric point of the antibody.[6]
High DAR A higher DAR increases the surface hydrophobicity of the ADC. Aim for the lowest DAR that still provides the desired efficacy.
Physical Stress High shear forces during mixing or purification can induce aggregation.[8] Use gentle mixing techniques and optimize chromatography conditions.

Experimental Workflow: Mitigating Aggregation

cluster_pre Pre-Conjugation cluster_conj Conjugation cluster_post Post-Conjugation Buffer_Screen Buffer Screening (pH, Salt) Gentle_Mixing Gentle Mixing Buffer_Screen->Gentle_Mixing Solvent_Optimization Co-solvent Minimization Solvent_Optimization->Gentle_Mixing Temp_Control Temperature Control (e.g., 4°C) Gentle_Mixing->Temp_Control Immobilization Immobilization Strategy ('Lock-Release') Temp_Control->Immobilization Advanced Option Purification_Optimization Purification Method (SEC, HIC) Temp_Control->Purification_Optimization Immobilization->Purification_Optimization Formulation_Screen Formulation Screening (Excipients) End Stable, Monomeric ADC Formulation_Screen->End Purification_Optimization->Formulation_Screen Start ADC Aggregation Issue Start->Buffer_Screen Optimize Start->Solvent_Optimization Optimize

Caption: Workflow for troubleshooting ADC aggregation.

Issue 3: In vivo Instability (Deconjugation or Payload Deacetylation)

Possible Causes & Solutions

CauseRecommended Action
Labile Linker If using a maleimide-based linker, it may be susceptible to retro-Michael reaction, leading to deconjugation. Consider using more stable linker chemistries.
Hydrolysis of C11 Acetate The C11 acetate on Tubulysin M is prone to hydrolysis by plasma esterases.[12][13]
Conjugation Site Exposure Random conjugation to surface-exposed lysines or cysteines can leave the payload vulnerable to enzymatic degradation.[11]

Mitigation Strategies

StrategyDescription
Site-Specific Conjugation Conjugate to engineered cysteines at sites that are less solvent-exposed to protect the payload.[12] Specific sites like S239C have shown improved stability.[2]
Linker Modification Employ linkers that shield the payload, such as a β-glucuronidase-cleavable linker, which has been shown to protect the C11 acetate.[2][3]
Payload Modification Replace the labile C11 acetate with a more stable functional group, such as a carbamate or a propyl ether, which can improve in vivo stability while retaining potency.[12][16]

Decision Tree: Improving In Vivo Stability

Start In Vivo Instability Observed (Deconjugation/Deacetylation) Check_Linker Is linker chemistry stable? (e.g., maleimide stability) Start->Check_Linker Check_Site Is conjugation site-specific? Check_Linker->Check_Site Yes Improve_Linker Use more stable linker (e.g., glucuronide) Check_Linker->Improve_Linker No Check_Payload Is payload C11 acetate labile? Check_Site->Check_Payload Yes Implement_Site_Specific Implement site-specific conjugation Check_Site->Implement_Site_Specific No Modify_Payload Modify payload (e.g., replace acetate) Check_Payload->Modify_Payload Yes End Improved In Vivo Stability Check_Payload->End No Improve_Linker->End Implement_Site_Specific->End Modify_Payload->End

Caption: Decision-making process for enhancing ADC stability in vivo.

Data Summary

Table 1: Impact of Conjugation Strategy on Tubulysin M ADC In Vivo Stability

Conjugation MethodKey Stability ObservationsEfficacy OutcomeReference
Random (Lysine) Moderate deconjugation and high payload deacetylation. Poorest pharmacokinetics.Least potent in vivo.[11]
Site-Directed (Hinge-Cysteine) Moderate deconjugation and payload deacetylation.Intermediate in vivo efficacy.[11]
Site-Specific (Engineered Cysteine/Enzymatic) Minimal payload-linker deconjugation and limited payload deacetylation. Favorable pharmacokinetics (longer half-life, low clearance).Superior in vivo efficacy.[11]

Table 2: Comparison of Linker Chemistries for Tubulysin M Acetate Stability

Linker TypeAcetate StabilityIn Vivo ActivityReference
Protease-cleavable dipeptide Susceptible to acetate hydrolysis.Lower in vivo activity.[2][3]
β-glucuronidase-cleavable glucuronide Protects against acetate hydrolysis.Improved in vivo activity.[2][3]

References

Technical Support Center: Instability of C-11 Acetate in Tubulysin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the known instability of the C-11 acetate group on tubulysin analogs, a critical factor impacting their therapeutic efficacy, particularly in the context of antibody-drug conjugates (ADCs). This document provides answers to frequently asked questions, troubleshooting workflows, and outlines key experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my C-11 acetylated tubulysin analog or ADC showing reduced activity, especially in vivo?

A: The C-11 acetate ester on tubulysin analogs is known to be hydrolytically unstable in plasma.[1] This instability leads to the cleavage of the acetate group, converting it to the corresponding C-11 alcohol. This deacetylated form exhibits significantly attenuated cytotoxicity, which is a primary reason for reduced in vivo efficacy.[2][3]

Q2: How significant is the loss of potency upon deacetylation?

A: The loss of the C-11 acetate results in a substantial decrease in biological activity. Studies have shown that the deacetylated tubulysin M construct can lead to a greater than 100-fold loss of cell growth inhibition.[2] This dramatic drop in potency is primarily due to a significant decrease in the analog's binding affinity for tubulin.[2][4]

Q3: What are the primary factors contributing to the instability of the C-11 acetate group?

A: The primary factor is enzyme-mediated hydrolysis, particularly by esterases present in plasma.[5] This enzymatic cleavage, coupled with the inherent chemical lability of the ester bond, makes the C-11 acetate a potential liability for tubulysin-based ADCs that are designed to circulate for extended periods.[2][4]

Q4: My ADC shows excellent in vitro potency but fails in in vivo xenograft models. Could C-11 acetate instability be the cause?

A: Yes, this is a classic symptom of in vivo payload instability. The controlled environment of in vitro cell culture lacks the plasma enzymes responsible for deacetylation. However, upon administration in vivo, the ADC is exposed to these enzymes, leading to the rapid conversion of the potent acetylated payload to its inactive alcohol form, explaining the discrepancy between in vitro and in vivo results.[6]

Q5: How can I experimentally confirm that deacetylation is occurring?

A: The most direct method is to assess the in vivo stability of your ADC. This is typically done by administering the ADC to a relevant animal model (e.g., mouse), collecting plasma samples at various time points, and analyzing the drug-to-antibody ratio (DAR) using affinity-capture liquid chromatography-mass spectrometry (LC-MS).[6] A decrease in the mass of the conjugated payload consistent with the loss of an acetyl group (-42 Da) is direct evidence of deacetylation.

Troubleshooting Guides

Issue: Poor In Vivo Efficacy of a Tubulysin-Based ADC Despite High In Vitro Potency

This guide provides a systematic approach to diagnosing and mitigating stability issues related to the C-11 acetate group on tubulysin-based ADCs.

G start Start: ADC shows poor in vivo efficacy step1 Step 1: Confirm In Vivo Deacetylation - Administer ADC to mice. - Collect plasma at 0, 24, 96h. - Analyze DAR by affinity-capture LC-MS. start->step1 decision1 Is deacetylation confirmed? step1->decision1 step2 Step 2: Optimize ADC Design (Pursue one or both paths) decision1->step2 Yes end_other End: Investigate other causes (e.g., ADC clearance, target expression) decision1->end_other No pathA Path A: Modify Linker Chemistry - Synthesize ADC with a β-glucuronide linker. - Compare its in vivo stability against the original (e.g., dipeptide) linker. step2->pathA pathB Path B: Alter Conjugation Site - Generate ADCs via site-specific conjugation  (e.g., engineered cysteines like S239C). - Screen various sites for optimal stability. step2->pathB step3 Step 3: Evaluate Optimized ADCs - Re-test the most stable linker/site combination in vivo. pathA->step3 pathB->step3 decision2 Is stability sufficiently improved? step3->decision2 step4 Step 4: Modify the Payload - Replace C-11 acetate with a stable isostere  (e.g., ether, carbamate, hindered ester). - Re-evaluate potency and stability. decision2->step4 No end_success End: Improved in vivo efficacy achieved decision2->end_success Yes step4->end_success

Caption: Troubleshooting workflow for addressing C-11 acetate instability in tubulysin ADCs.

Data Presentation

Quantitative data from published studies highlights the critical nature of the C-11 acetate and the improvements achievable through strategic design.

Table 1: Impact of C-11 Deacetylation on Tubulysin M Activity

Compound Modification Impact on Cell Growth Inhibition Effect on Tubulin Binding
Tubulysin M C-11 Acetate (Intact) Baseline Potency High Affinity

| Deacetyl-Tubulysin M | C-11 Alcohol (Hydrolyzed) | >100-fold loss of inhibition[2] | Significantly decreased affinity[2][4] |

Table 2: Comparison of ADC Stability with Different Linker and Conjugation Strategies

ADC Configuration Linker Type Conjugation Site % Intact Acetate after 10 Days (in vivo)
DAR 4 ADC Dipeptide Endogenous Cysteines 12%[2]
DAR 4 ADC Glucuronide Endogenous Cysteines 65%[2]
DAR 2 ADC Dipeptide Engineered Cysteine (S239C) 87%[2]
DAR 2 ADC Glucuronide Engineered Cysteine (S239C) 95%[2]

| Tubulysin M ADC 5 | Dipeptide | Engineered Cysteine (LC-K149C) | 0% after 4 days[6] |

Mitigation Strategies

If troubleshooting confirms C-11 acetate instability, several scientifically validated strategies can be employed to create more stable and effective tubulysin analogs and conjugates.

G center Mitigation Strategies for C-11 Acetate Instability catA Payload Modification (Chemical Approach) center->catA catB ADC Optimization (Bioconjugation Approach) center->catB subA1 Replace Acetate with Stable Isosteres catA->subA1 subB1 Optimize Linker Chemistry catB->subB1 subB2 Utilize Site-Specific Conjugation catB->subB2 subA_items Examples: - Ethers (e.g., Propyl Ether) - Carbamates - Hindered Esters (e.g., Isovalerate) subA1->subA_items subB1_items Use linkers that sterically shield the ester, such as: - β-glucuronide linkers subB1->subB1_items subB2_items Conjugate at sites that protect the payload from metabolism: - Engineered Cysteines (THIOMABs) - Glycan-mediated conjugation subB2->subB2_items

Caption: Overview of primary strategies to mitigate C-11 acetate instability.

Experimental Protocols

Protocol 1: General Radiosynthesis of [¹¹C]Acetate

This protocol describes the fundamental synthesis of the [¹¹C]acetate radiotracer, which is a precursor for more complex labeling experiments.

  • Production of [¹¹C]CO₂: [¹¹C]Carbon dioxide is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a nitrogen gas target (typically with ~2% oxygen).[7]

  • Trapping: The resulting [¹¹C]CO₂ is trapped in a stainless-steel loop or appropriate vessel cooled with liquid nitrogen.[8]

  • Grignard Reaction: The trapped [¹¹C]CO₂ is released and bubbled through a solution of a Grignard reagent, typically methyl magnesium chloride or bromide (CH₃MgCl or CH₃MgBr), in an appropriate solvent like THF.[9][10]

  • Quenching & Hydrolysis: The reaction is quenched with water or a dilute acid (e.g., 10% H₃PO₄) to hydrolyze the intermediate and form [¹¹C]acetic acid.[9][10]

  • Purification: The crude product is purified. A common method involves solid-phase extraction using a series of ion-exchange cartridges to remove unreacted reagents and byproducts.[8]

  • Formulation: The purified [¹¹C]acetate is formulated in a sterile, injectable solution (e.g., 0.9% NaCl) and passed through a sterile filter. The final product is neutralized, for example, with sodium hydrogen carbonate.[8]

  • Quality Control: Radiochemical purity is confirmed by HPLC, and checks for endotoxins and sterility are performed before clinical use.[8]

Protocol 2: In Vivo ADC Stability Assessment via Affinity-Capture LC-MS

This protocol outlines the key steps to measure the deacetylation of a tubulysin-based ADC in an animal model.

  • ADC Administration: Administer a single intravenous (IV) dose of the tubulysin ADC to a cohort of mice (e.g., SCID mice).[2]

  • Plasma Collection: Collect blood samples (e.g., via retro-orbital bleed) at predetermined time points (e.g., 1h, 24h, 4 days, 10 days) into anticoagulant-treated tubes. Centrifuge to isolate plasma.

  • Affinity Capture: Use an affinity resin (e.g., Protein A/G or an anti-human IgG antibody conjugated to beads) to capture the ADC and separate it from other plasma proteins.[11]

  • Sample Preparation: Wash the beads to remove non-specifically bound proteins. Elute the ADC from the beads. The sample may require deglycosylation (e.g., with PNGase F) and reduction to separate heavy and light chains for clearer mass analysis.

  • LC-MS Analysis: Analyze the purified, prepared sample by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectra to identify the masses of the drug-conjugated antibody chains. Compare the spectra over the time course to quantify the percentage of the ADC that has undergone deacetylation (mass shift of -42 Da per payload). The stability is often reported as the percentage of remaining intact (acetylated) ADC or the change in the average drug-to-antibody ratio (DAR).[6]

Protocol 3: Tubulin Binding Affinity Assay (Fluorescence Polarization)

This competitive assay measures how effectively a tubulysin analog binds to tubulin, which is crucial for its mechanism of action.[4]

  • Reagents and Materials:

    • Purified tubulin protein.

    • A fluorescently labeled probe known to bind the same site (e.g., a fluorescently labeled auristatin).[2]

    • Assay buffer (e.g., phosphate buffer with glycerol).

    • Test compounds: acetylated and deacetylated tubulysin analogs.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Principle: A small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in a low polarization signal. When it binds to the large tubulin protein, its tumbling slows dramatically, leading to a high polarization signal. A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in the polarization signal.[12]

  • Procedure:

    • In a microplate, add a fixed concentration of tubulin and the fluorescent probe.

    • Add serial dilutions of the test compounds (acetylated and deacetylated tubulysin analogs) to the wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: Plot the fluorescence polarization signal against the concentration of the test compound. The resulting curve can be used to calculate the IC₅₀ (the concentration of the compound that displaces 50% of the bound probe). A lower IC₅₀ indicates a higher binding affinity. The deacetylated analog is expected to be noncompetitive or show a significantly higher IC₅₀ value.[2]

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Tubulysin A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysins, a class of potent cytotoxic tetrapeptides isolated from myxobacteria, have garnered significant attention in the field of oncology due to their profound inhibitory effects on tubulin polymerization and their potential as payloads in antibody-drug conjugates (ADCs). The intricate molecular architecture of tubulysins, particularly the presence of the unique amino acid fragments Tubuvaline (Tuv) and Tubuphenylalanine (Tup) and a labile N,O-acetal functionality, presents a formidable challenge to synthetic chemists. This guide provides a comparative analysis of the key total synthetic routes developed for Tubulysin A and its analogs, with a focus on quantitative data, key strategic innovations, and detailed experimental insights.

Key Synthetic Strategies and Quantitative Comparison

Several research groups have reported the total synthesis of tubulysins, each employing unique strategies to address the inherent synthetic hurdles. The following table summarizes the key quantitative metrics for some of the most notable synthetic campaigns.

Research Group Target Molecule Longest Linear Sequence (Steps) Overall Yield (%) Key Synthetic Strategy
Ellman (2006)[1]Tubulysin D1613Stereoselective synthesis of Tuv and Tup fragments using a tert-butanesulfinamide auxiliary.
Wipf (2007)N14-desacetoxytubulysin H202.1Thiazole anion addition for Tuv fragment assembly.
Nicolaou (2016)[2][3][4][5]N(14)-desacetoxytubulysin HNot explicitly statedNot explicitly statedStreamlined synthesis featuring a C-H activation strategy for the coupling of an aldehyde with the thiazole moiety of Tuv.
Dömling (2020)[6][7]N14-desacetoxytubulysin H1830Convergent approach utilizing a Passerini three-component reaction.
Almac/AstraZeneca (2017)[8]Tubulysin ADC Payload192.4Optimized solid-phase peptide synthesis (SPPS) and improved routes to Tuv and Tup fragments, showing a 240-fold increase in yield from the initial route (0.01% over 21 steps).[8]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for assembling the tubulysin core.

Ellman_Tubulysin_D_Synthesis cluster_Tup Tubuphenylalanine (Tup) Synthesis cluster_Tuv Tubuvaline (Tuv) Synthesis cluster_Assembly Tetrapeptide Assembly Phenylacetaldehyde Phenylacetaldehyde Sulfinyl Imine Sulfinyl Imine Phenylacetaldehyde->Sulfinyl Imine (R)-t-BuS(O)NH2 gamma-Amino Ester gamma-Amino Ester Sulfinyl Imine->gamma-Amino Ester SmI2, Methyl Acrylate Protected Tup Protected Tup gamma-Amino Ester->Protected Tup Tetrapeptide (Mep-Ile-Tuv-Tup) Tetrapeptide (Mep-Ile-Tuv-Tup) Protected Tup->Tetrapeptide (Mep-Ile-Tuv-Tup) Thiazole Thiazole Thiazole Aldehyde Thiazole Aldehyde Thiazole->Thiazole Aldehyde gamma-Amino Alcohol gamma-Amino Alcohol Thiazole Aldehyde->gamma-Amino Alcohol Asymmetric Addition Protected Tuv Protected Tuv gamma-Amino Alcohol->Protected Tuv Tripeptide (Mep-Ile-Tuv) Tripeptide (Mep-Ile-Tuv) Protected Tuv->Tripeptide (Mep-Ile-Tuv) Protected Mep Protected Mep Dipeptide (Mep-Ile) Dipeptide (Mep-Ile) Protected Mep->Dipeptide (Mep-Ile) Dipeptide (Mep-Ile)->Tripeptide (Mep-Ile-Tuv) Isoleucine Isoleucine Isoleucine->Dipeptide (Mep-Ile) Tripeptide (Mep-Ile-Tuv)->Tetrapeptide (Mep-Ile-Tuv-Tup) Tubulysin D Tubulysin D Tetrapeptide (Mep-Ile-Tuv-Tup)->Tubulysin D Deprotection & N,O-Acetal Formation

Caption: Ellman's convergent synthesis of Tubulysin D.

Nicolaou_Tubulysin_H_Synthesis cluster_Fragments Fragment Synthesis cluster_KeyStep Key C-H Activation cluster_Assembly Peptide Coupling Mep-Ile Dipeptide Mep-Ile Dipeptide Tripeptide Tripeptide Mep-Ile Dipeptide->Tripeptide Tup fragment Tup fragment N(14)-desacetoxytubulysin H N(14)-desacetoxytubulysin H Tup fragment->N(14)-desacetoxytubulysin H Thiazole Precursor Thiazole Precursor Tuv Fragment Tuv Fragment Thiazole Precursor->Tuv Fragment C-H Activation Coupling Aldehyde Precursor Aldehyde Precursor Aldehyde Precursor->Tuv Fragment Tuv Fragment->Tripeptide Tripeptide->N(14)-desacetoxytubulysin H

Caption: Nicolaou's streamlined synthesis via C-H activation.

Domling_Tubulysin_H_Synthesis cluster_MCR Passerini Multicomponent Reaction cluster_Tup Tup Synthesis cluster_Assembly Final Assembly Isocyanide Isocyanide Passerini Product Passerini Product Isocyanide->Passerini Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Passerini Product Aldehyde Aldehyde Aldehyde->Passerini Product N14-desacetoxytubulysin H N14-desacetoxytubulysin H Passerini Product->N14-desacetoxytubulysin H Further Modifications & Coupling Keto Acid Keto Acid Tup Fragment Tup Fragment Keto Acid->Tup Fragment Reductive Amination Tup Fragment->N14-desacetoxytubulysin H

Caption: Dömling's highly convergent multicomponent approach.

Experimental Protocols for Key Transformations

Ellman's Asymmetric Synthesis of the Tup Fragment

A key innovation in Ellman's synthesis was the stereoselective formation of the tubuphenylalanine (Tup) fragment.[1] This was achieved through the addition of a Reformatsky reagent to a chiral N-tert-butanesulfinyl imine.

Synthesis of N-tert-butanesulfinyl imine: To a solution of phenylacetaldehyde (1.0 equiv) in CH2Cl2 at room temperature is added (R)-(+)-2-methyl-2-propanesulfinamide (1.05 equiv) and CuSO4 (2.0 equiv). The reaction mixture is stirred for 12-24 hours until complete conversion is observed by TLC. The mixture is then filtered through Celite and concentrated under reduced pressure to afford the crude sulfinylimine, which is used in the next step without further purification.

Diastereoselective Reformatsky Reaction: To a stirring suspension of activated zinc dust (3.0 equiv) in THF at room temperature is added a solution of the crude N-tert-butanesulfinyl imine (1.0 equiv) and methyl bromoacetate (2.0 equiv) in THF. The reaction is stirred for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The resulting diastereomers are separated by column chromatography to yield the desired gamma-amino ester.

Nicolaou's C-H Activation for Tuv Fragment Synthesis

Nicolaou and coworkers developed a streamlined approach to the tubuvaline (Tuv) fragment that utilizes a palladium-catalyzed C-H activation to couple a thiazole moiety with an aldehyde.[2][3][4][5]

Palladium-Catalyzed C-H Activation/Coupling: In a sealed tube, a mixture of the thiazole precursor (1.0 equiv), the aldehyde precursor (1.2 equiv), Pd(OAc)2 (10 mol %), and an appropriate ligand (e.g., a phosphine ligand, 20 mol %) in a suitable solvent (e.g., dioxane) is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the coupled product, which serves as a key intermediate for the Tuv fragment.

Dömling's Passerini Three-Component Reaction

The Dömling group reported a highly convergent and efficient synthesis of N14-desacetoxytubulysin H, where a key step involves a Passerini three-component reaction to construct a significant portion of the molecule in a single step.[6][7]

Passerini Reaction: To a solution of the carboxylic acid component (1.0 equiv) and the aldehyde component (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2) at room temperature is added the isocyanide component (1.1 equiv). The reaction mixture is stirred for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Passerini adduct, a complex intermediate containing multiple stereocenters.

Conclusion

The total synthesis of tubulysins has been a fertile ground for the development of novel synthetic methodologies. The early work by Ellman established a robust foundation, while subsequent efforts by Nicolaou, Dömling, and others have introduced more convergent and efficient strategies. The significant improvement in the synthesis of a tubulysin ADC payload highlights the progress in making these complex molecules more accessible for clinical development. The choice of a particular synthetic route will depend on the specific target analog, the desired scale of synthesis, and the available synthetic expertise. Future work in this area will likely focus on even more step-economical and scalable routes to facilitate the exploration of the full therapeutic potential of the tubulysin family.

References

A Comparative Guide to Tubulysin Synthesis: Pretubulysin vs. Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of potent anticancer agents like tubulysins presents both opportunities and challenges. This guide provides a detailed comparison between utilizing pretubulysin, a natural biosynthetic precursor, and a representative synthetic intermediate in the total synthesis of Tubulysin A. We delve into synthetic efficiency, biological activity, and provide the necessary experimental details to inform your research and development decisions.

Executive Summary

Tubulysins are a class of highly cytotoxic peptides with potent anti-tubulin activity, making them promising candidates for antibody-drug conjugates (ADCs). Their complex structure, however, makes total synthesis a formidable task. Pretubulysin, the direct biosynthetic precursor to tubulysins, offers a synthetically more accessible alternative with comparable biological activity. This guide contrasts the synthetic routes and biological implications of using pretubulysin versus a common synthetic intermediate in the journey toward the final Tubulysin A molecule.

Synthetic Accessibility: A Tale of Two Pathways

The total synthesis of tubulysins is a multi-step endeavor. The key difference in the synthetic strategies lies in the complexity of the target molecule. Pretubulysin lacks the N,O-acetal moiety found in Tubulysin A, simplifying its synthesis significantly.[1][2] This is a critical advantage, as the introduction of this labile functional group is a major challenge in the total synthesis of tubulysins.[1]

To illustrate this, we compare a representative synthetic pathway to Tubulysin D (a close and often synthesized analog of Tubulysin A) with a pathway to pretubulysin.

Synthetic Workflow Comparison

G cluster_0 Tubulysin D Synthesis cluster_1 Pretubulysin Synthesis A Tubuvaline Fragment Synthesis E Fragment Coupling & Elaboration A->E B Tubuphenylalanine Fragment Synthesis B->E C Isoleucine Derivative C->E D N-Methylpipecolic Acid Derivative D->E F N,O-Acetal Formation E->F G Final Deprotection F->G H Tubulysin D G->H I Tubuvaline Fragment Synthesis M Fragment Coupling & Elaboration I->M J Tubuphenylalanine Fragment Synthesis J->M K Isoleucine Derivative K->M L N-Methylpipecolic Acid Derivative L->M N Final Deprotection M->N O Pretubulysin N->O

Caption: Comparative synthetic workflow for Tubulysin D and Pretubulysin.

The synthesis of pretubulysin is notably more straightforward, often achievable in fewer steps and with higher overall yields, making it amenable to gram-scale production.[1][2]

ParameterTubulysin D SynthesisPretubulysin SynthesisReference
Longest Linear Sequence ~19-21 steps~13 steps[3]
Overall Yield ~0.01% - 2.4%Significantly Higher[2][3]
Key Challenge Formation of the labile N,O-acetalNone of comparable difficulty[1]
Scalability ChallengingAchieved at gram-scale[1][2]

Biological Activity: Potency Uncompromised

A critical consideration for drug development is whether the simplified synthetic intermediate retains the potent biological activity of the final product. In the case of pretubulysin, extensive studies have shown that it exhibits cytotoxic and anti-tubulin activity nearly on par with Tubulysin A.[2][4]

AssayTubulysin A/DPretubulysinReference
Cell Viability (IC50) Low nanomolar to picomolar rangeLow nanomolar range[5]
Tubulin Polymerization Inhibition Potent inhibitorPotent inhibitor[4]
G2/M Cell Cycle Arrest Induces arrestInduces arrest[2]
Apoptosis Induction Induces apoptosisInduces apoptosis[2][4]

The mechanism of action for both tubulysins and pretubulysin involves binding to the vinca domain of β-tubulin, which inhibits microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Signaling Pathway of Tubulysin-Induced Apoptosis

G cluster_0 Cellular Effects cluster_1 Molecular Mechanism Tubulysin Tubulysin / Pretubulysin Tubulin β-Tubulin (Vinca Domain) Tubulysin->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis CDK1_CyclinB CDK1/Cyclin B Complex G2M->CDK1_CyclinB is regulated by Bcl2_family Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) G2M->Bcl2_family Cdc25C Cdc25C CDK1_CyclinB->Cdc25C is activated by Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Caspases->Apoptosis

References

Pretubulysin: A Strategic Advantage in Microtubule-Targeting Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Pretubulysin, a biosynthetic precursor of the potent tubulysin family of cytotoxins, is emerging as a highly promising intermediate for the development of novel anticancer therapeutics.[1][2] Originally identified as a minute natural product in myxobacterial strains, its strategic advantages over its more complex parent compounds, the tubulysins, stem primarily from its significantly enhanced synthetic accessibility while retaining a comparable, potent biological activity profile.[3][4] This guide provides a comparative analysis of pretubulysin against other tubulysin-related intermediates, supported by experimental data, to highlight its value for researchers and drug development professionals.

Key Advantages of Pretubulysin

The primary advantages of utilizing pretubulysin in drug development programs are its simplified chemical synthesis, potent bioactivity, and favorable stability. These attributes collectively address the significant supply and development challenges associated with the highly complex tubulysin molecules.

Superior Synthetic Accessibility

A major bottleneck in the clinical development of tubulysins has been their complex structure, which makes total synthesis challenging and limits the supply from natural sources.[5] Pretubulysin, being a biosynthetic intermediate, possesses a simpler chemical structure that is amenable to gram-scale total synthesis.[1][3][4] This circumvents the supply issues often encountered with complex natural products, providing a reliable and scalable source of material for preclinical and clinical development.[1]

Potent and Comparable Biological Activity

Despite its simpler structure, pretubulysin exhibits biological activity that is nearly on par with its more complex parent compounds, tubulysin A and D. It is a highly potent inhibitor of tubulin polymerization, a mechanism it shares with the tubulysins.[5][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, induction of apoptosis, and potent inhibition of cancer cell proliferation and migration.[1][4][7]

Table 1: Comparative Cytotoxicity of Pretubulysin and Related Compounds

CompoundCell LineGI50 (nM)
Pretubulysin L-929 (mouse fibroblasts)5.8
T24 (human bladder carcinoma)1.6
MDA-MB-231 (human breast cancer)2.4
Tubulysin A L-929 (mouse fibroblasts)~0.3
T24 (human bladder carcinoma)0.6
MDA-MB-231 (human breast cancer)1.9
Tubulysin D L-929 (mouse fibroblasts)~0.03
Simplified Precursor (C2-desmethyl Tup) L-929 (mouse fibroblasts)61.0
Simplified Precursor (N-Mep replaced with N-methylsarcosine) L-929 (mouse fibroblasts)8,500

Data compiled from Herrmann et al., 2012.[1]

As shown in Table 1, pretubulysin demonstrates cytotoxicity in the low nanomolar range across various cell lines. While tubulysins A and D are more potent (by a factor of approximately 10 to 100), pretubulysin's activity is still exceptionally high for a microtubule-targeting agent and significantly more potent than further simplified synthetic precursors.[1]

Table 2: Inhibition of in vitro Tubulin Polymerization

CompoundConcentration for ~50% Residual Polymerization
Pretubulysin 2 µM
Tubulysin A 1 µM
AU816 (2-desmethylpretubulysin) 2 µM

Data compiled from Rath et al., 2012.[5]

The in vitro data corroborates the cellular cytotoxicity findings, with pretubulysin showing potent inhibition of tubulin polymerization, comparable to that of tubulysin A.[5]

Enhanced Stability and Favorable In Vivo Profile

Pretubulysin is described as a more stable derivative of tubulysin.[1] This increased stability, coupled with its potent anti-angiogenic and antivascular properties, contributes to its significant in vivo efficacy.[5][8] In preclinical murine models, pretubulysin has been shown to completely prevent tumor growth and significantly reduce tumor vascular density.[5][9] Furthermore, its potent cytotoxicity has made it an attractive payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[10][11]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Like other tubulysins, pretubulysin exerts its cytotoxic effects by binding to the β-subunit of tubulin at the vinca domain, leading to the depolymerization of microtubules.[6][8] This disruption of the cellular microtubule network is a critical event that triggers a cascade of downstream effects, culminating in apoptotic cell death.

Pretubulysin_Pathway PT Pretubulysin Tubulin β-Tubulin (Vinca Domain) PT->Tubulin Binds to Microtubules Microtubule Polymerization PT->Microtubules Inhibits Tubulin->Microtubules Depolymerization Microtubule Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Mitochondrial Apoptosis Pathway G2M->Apoptosis Caspase Effector Caspase Activation Apoptosis->Caspase Death Cell Death Caspase->Death

Caption: Pretubulysin's mechanism of action leading to apoptosis.

The disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[1][7] Prolonged mitotic arrest activates the intrinsic, or mitochondrial, pathway of apoptosis, characterized by DNA fragmentation and the activation of effector caspases.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation / Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of pretubulysin, tubulysin, or other comparator compounds for 72 hours.

  • MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Tubulin_Polymerization_Workflow Start Start: Purified Tubulin Mix Mix: Tubulin + GTP + Test Compound (Pretubulysin) Start->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (340 nm) over time Incubate->Measure Result Result: Polymerization Curve Measure->Result

Caption: Workflow for the in vitro tubulin polymerization assay.

  • Reaction Mixture: Purified bovine or porcine brain tubulin (e.g., 10 µM) is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

  • Compound Addition: Pretubulysin or other test compounds are added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The concentration of the compound that inhibits polymerization by 50% is calculated.[5]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells (e.g., HepG2) are treated with the desired concentration of pretubulysin or a control compound for 24-48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Conclusion

Pretubulysin stands out as a highly valuable intermediate in the development of tubulin-targeting anticancer agents. Its principal advantage lies in its synthetic accessibility, which overcomes the significant supply limitations of the more complex tubulysins.[1][3] This accessibility, combined with its potent, near-equivalent biological activity in inhibiting cell proliferation, inducing apoptosis, and demonstrating in vivo efficacy, makes it an ideal candidate for further development.[1][5][7] For researchers and drug developers, pretubulysin offers a strategic and practical starting point for creating novel cancer therapies, including highly potent antibody-drug conjugates.

References

The Synthetic Challenge: A Comparative Guide to Tubulysin A Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Tubulysin A, a potent inhibitor of tubulin polymerization, holds significant promise as a payload for antibody-drug conjugates (ADCs) in cancer therapy. Its complex tetrapeptidic structure, featuring several unusual amino acid residues, presents a formidable synthetic challenge. Researchers and pharmaceutical companies are keenly interested in identifying the most cost-effective strategies for its production. This guide provides a comparative analysis of different Tubulysin A synthesis strategies, focusing on chemical efficiency as a key indicator of cost-effectiveness. While direct economic analyses are scarce in academic literature, factors such as overall yield, number of synthetic steps, and the complexity of purification offer valuable insights into the economic viability of each approach.

Comparison of Synthetic Strategies

The synthesis of Tubulysin A and its analogues has been approached through various methods, primarily categorized as total synthesis in solution-phase, solid-phase peptide synthesis (SPPS), and hybrid approaches. Each strategy presents a unique set of advantages and disadvantages that influence its overall efficiency and scalability.

Synthesis StrategyKey FeaturesReported Overall YieldNumber of Steps (Typical)AdvantagesDisadvantages
Solution-Phase Synthesis Traditional, stepwise construction of the molecule in a solvent.Variable, with improved methods reaching up to 19% for key intermediates.High (often >20 steps)Scalable to larger quantities, potentially lower cost of bulk reagents.[1]Labor-intensive, requires purification after each step, can lead to lower overall yields for long sequences.[1]
Solid-Phase Peptide Synthesis (SPPS) The peptide is assembled on a solid resin support, simplifying purification.Not explicitly stated for full Tubulysin A in snippets, but is an effective method for assembling tubulysins.[2]Generally fewer purification steps, but total steps can be comparable to solution-phase.Rapid synthesis, simplified purification by washing away excess reagents.[1][3]Higher cost of resins and specialized reagents, potential for lower yield with increasing peptide length.[1]
Convergent/Fragment-Based Synthesis Synthesis of key fragments separately, which are then coupled together.Yields for analogues can be high, ranging from 39-91%.[4]Can reduce the total number of linear steps.Efficient, allows for late-stage diversification to create analogues.Requires careful planning of fragment synthesis and coupling strategies.

Key Insights:

  • Yield as a Cost Driver: Higher overall yields are crucial for cost-effectiveness, as they translate to a greater amount of final product from the same quantity of starting materials. Recent streamlined total syntheses have shown significant improvements in yields for tubulysin analogues.[4][5]

  • Step Economy: A lower number of synthetic steps is generally more economical, as it reduces labor, reagent consumption, and waste generation.

  • Purification: SPPS offers a significant advantage in simplifying the purification process, which can be a major bottleneck and cost factor in solution-phase synthesis. However, the final purification of the complex Tubulysin A molecule often requires reverse-phase HPLC regardless of the synthetic approach.[2][6]

  • Scalability: While SPPS is excellent for rapid, small-scale synthesis and library generation, solution-phase synthesis is often considered more scalable for the large-scale production of a single compound.[1]

Experimental Methodologies

The following outlines a generalized experimental protocol for the key stages in a convergent total synthesis of a Tubulysin analogue, drawing from common strategies mentioned in the literature.

1. Synthesis of Key Fragments:

The synthesis typically involves the independent preparation of the constituent amino acid fragments: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), Tubuvaline (Tuv), and Tubuphenylalanine (Tup) or a related analogue.

  • Tubuvaline (Tuv) Synthesis: A common approach involves the stereoselective synthesis of this complex amino acid, often starting from simpler chiral precursors. The introduction of the labile N,O-acetal functionality is a critical and challenging step.[7]

  • Tubuphenylalanine (Tup) Synthesis: The synthesis of this fragment often involves multiple steps to construct the substituted aromatic ring and the amino acid backbone.[2]

2. Fragment Coupling (Peptide Bond Formation):

Once the protected amino acid fragments are synthesized, they are coupled together in a stepwise manner.

  • Dipeptide Formation: For example, the coupling of the Ile and Tuv fragments. Standard peptide coupling reagents such as HATU or HBTU are often employed.

  • Tripeptide and Tetrapeptide Assembly: The resulting dipeptide is then deprotected and coupled with the next amino acid fragment in the sequence. This process is repeated until the full tetrapeptide backbone is assembled.

3. Post-Assembly Modifications and Deprotection:

After the core tetrapeptide is assembled, further modifications and deprotection steps are carried out.

  • Functional Group Modification: This may include the introduction of the acetate group on the Tuv residue, which has been shown to be important for biological activity.[6][8]

  • Final Deprotection: All protecting groups are removed to yield the final Tubulysin A molecule. This often requires harsh conditions that can affect the stability of the complex molecule.

4. Purification:

The final crude product is purified to a high degree of purity, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized, convergent workflow for the synthesis of Tubulysin A.

Tubulysin_A_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Peptide Assembly cluster_final Final Steps Mep N-Methyl-D-pipecolic acid (Mep) Synthesis Couple2 Mep-(Ile-Tuv) Coupling Mep->Couple2 Ile L-Isoleucine (Ile) Derivative Synthesis Couple1 Ile-Tuv Coupling Ile->Couple1 Tuv Tubuvaline (Tuv) Synthesis Tuv->Couple1 Tup Tubuphenylalanine (Tup) Synthesis Couple3 (Mep-Ile-Tuv)-Tup Coupling Tup->Couple3 Dipeptide Dipeptide Couple1->Dipeptide Dipeptide->Couple2 Tripeptide Tripeptide Couple2->Tripeptide Tripeptide->Couple3 Tetrapeptide Protected Tetrapeptide Couple3->Tetrapeptide Modification Post-Assembly Modification Tetrapeptide->Modification Deprotection Final Deprotection Modification->Deprotection Purification RP-HPLC Purification Deprotection->Purification FinalProduct Tubulysin A Purification->FinalProduct

Caption: A generalized convergent synthesis workflow for Tubulysin A.

Conclusion

The synthesis of Tubulysin A remains a complex and challenging endeavor. While solid-phase peptide synthesis offers advantages in terms of speed and purification for smaller fragments or analogues, solution-phase and convergent strategies appear more prevalent for the total synthesis of the natural product, particularly with scalability in mind. The cost-effectiveness of any given strategy is a multifactorial equation where overall yield, step count, reagent costs, and purification efficiency are key variables. Ongoing research into more streamlined and efficient synthetic routes, including the development of novel catalytic methods and protecting group strategies, will be critical in reducing the production cost of this potent anticancer agent and facilitating its broader clinical application.

References

A Comparative Guide to the Scalability of Tubulysin Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysins are a class of exceptionally potent cytotoxic peptides isolated from myxobacteria. Their powerful tubulin polymerization inhibition activity makes them highly promising payloads for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy. However, their complex structure, featuring several non-canonical amino acids like Tubuvaline (Tuv) and Tubuphenylalanine (Tup), presents significant synthetic challenges. The low natural abundance of these compounds necessitates robust and scalable synthetic routes to meet potential clinical and commercial demands.

This guide provides an objective comparison of prominent synthetic strategies for tubulysins, focusing on scalability metrics. We analyze different approaches based on their key intermediates, overall efficiency, and demonstrated production scale, supported by experimental data from leading academic and industrial research.

Key Synthetic Strategies and Intermediates

The total synthesis of tubulysins has been approached from several distinct strategic viewpoints, each defined by how the complex tetrapeptide is disconnected into key intermediates. The primary strategies evaluated are:

  • Convergent Fragment Assembly: This classic approach involves the independent synthesis of the complex amino acid fragments, primarily Tubuvaline (Tuv) and Tubuphenylalanine (Tup), which are then coupled together sequentially. The initial total synthesis of Tubulysin D by Ellman and coworkers is a landmark example of this strategy, utilizing tert-butanesulfinamide chemistry for stereocontrol during the fragment synthesis.[1]

  • Multicomponent Reaction (MCR) Approach: Pioneered by Dömling and colleagues, this strategy leverages the power of MCRs to rapidly construct complex intermediates from simple starting materials in a single step. This approach is inherently convergent and atom-economical, offering a potentially shorter route to the core structure.

  • Streamlined C-H Activation Strategy: Developed by the Nicolaou group, this modern approach utilizes late-stage C-H activation to install key functional groups, aiming to reduce the number of steps and improve overall efficiency.[2]

  • Industrial Process Development: Focused purely on scalability and robustness, this approach, exemplified by work from Almac Sciences, refines existing routes to identify and optimize steps for safe and efficient large-scale production of tubulysin payloads for ADCs.[3][4]

Data Presentation: Comparing Scalability Metrics

The scalability of a synthetic route is determined by factors such as the number of steps, overall yield, and the feasibility of performing reactions on a large scale. The following tables summarize these quantitative metrics for different total synthesis and key fragment synthesis strategies.

Table 1: Comparison of Tubulysin Total Synthesis Scalability

Synthetic StrategyTarget MoleculeLongest Linear SequenceOverall YieldScaleReference
Convergent Fragment AssemblyTubulysin DNot explicitly stated in initial reportNot explicitly stated in initial reportMilligramEllman et al. (2006)[1]
Iterative CouplingN¹⁴-desacetoxytubulysin H20 steps2.1%Not specifiedWipf & Wang (2007)[5]
Streamlined C-H ActivationN¹⁴-desacetoxytubulysin HNot explicitly statedNot explicitly statedNot specifiedNicolaou et al. (2016)[2]
Industrial Process DevelopmentTubulysin ADC Payload19 steps2.4%>86 gAlmac Sciences (2017)[3][4]

Table 2: Scalability of Key Fragment Syntheses

FragmentSynthetic ApproachNumber of StepsOverall YieldScale AchievedReference
N-Fmoc N-Et TuvuvalineIndustrial Process Development13 steps1%760 gAlmac Sciences (2017)[3]
Tubuphenylalaninetert-Butanesulfinamide MethodNot specifiedNot specifiedNot specifiedEllman et al. (2006)[1]

Experimental Protocols: A Scalable Synthesis of a Tubuvaline Intermediate

The synthesis of the Tubuvaline (Tuv) fragment is often a bottleneck in tubulysin synthesis. The following protocol is based on the scaled-up synthesis of an N-Boc N-Et Tuv derivative, as reported by Almac Sciences, demonstrating a viable route for large-scale production.[3]

Synthesis of N-Boc N-Et Tuvuvaline (A Multi-step Example)

This process involves several transformations, starting from a protected valine derivative. A key sequence is outlined below:

  • N-Alkylation and Reduction: A protected L-valine derivative is N-ethylated using methyl sulfate and sodium carbonate. The resulting intermediate is then reduced with sodium borohydride in a methanol/THF solvent system.

  • Oxidative Cleavage: The alcohol is converted to a carboxylic acid via oxidative cleavage using ruthenium(III) chloride and sodium periodate in an acetonitrile/water mixture. This two-step process yields the acid in 74% yield.

  • Malonate Addition and Decarboxylation: The acid is activated and reacted with diethyl methylmalonate in the presence of sodium hydride. Subsequent hydrolysis and decarboxylation under acidic conditions furnish the desired β-keto ester.

  • Fmoc Protection: The amino group is protected with Fmoc-OSu and sodium bicarbonate in an acetone/water mixture, yielding the final N-Fmoc protected Tuv fragment. This three-step sequence proceeds with a 72% yield.

  • Purification: The final compound is purified using Supercritical Fluid Chromatography (SFC) to provide the product with 40% recovery.

This multi-step sequence was scaled to produce 760 g of the Tuv intermediate, demonstrating its robustness for industrial application.[3]

Visualizing Synthetic Strategies and Workflows

Diagram 1: Strategic Disconnections for Tubulysin Synthesis

cluster_Ellman Convergent Fragment Assembly cluster_Domling Multicomponent Reaction (MCR) cluster_Almac Industrial Process Development Tubulysin Tubulysin Core Tuv Tubuvaline (Tuv) Tuv->Tubulysin Tup Tubuphenylalanine (Tup) Tup->Tubulysin Ile_Mep Ile-Mep Dipeptide Ile_Mep->Tubulysin MCR_Intermediate Complex Thiazole Core (via MCR) MCR_Intermediate->Tubulysin SPPS Solid-Phase Peptide Synthesis (SPPS) SPPS->Tubulysin Fmoc_Tuv Fmoc-Tuv Fmoc_Tuv->SPPS Fmoc_Tup Fmoc-Tup Fmoc_Tup->SPPS

Caption: High-level overview of different retrosynthetic strategies for Tubulysin.

Diagram 2: Workflow for Scalable Tubuvaline Fragment Synthesis

Start Protected L-Valine Step1 1. N-Ethylation 2. Reduction Start->Step1 Intermediate1 N-Et Valinol Derivative Step1->Intermediate1 Step2 Oxidative Cleavage (RuCl3/NaIO4) Intermediate1->Step2 Intermediate2 Carboxylic Acid Step2->Intermediate2 Step3 1. Malonate Addition 2. Decarboxylation Intermediate2->Step3 Intermediate3 Amino Acid Core Step3->Intermediate3 Step4 Fmoc Protection Intermediate3->Step4 End N-Fmoc-N-Et-Tubuvaline Step4->End

Caption: Process flow for the multi-step, large-scale synthesis of a Tuv intermediate.

Conclusion

While early academic syntheses by pioneers like Ellman established the feasibility of constructing tubulysins, their primary focus was not on scalability. More recent strategies, particularly the highly convergent multicomponent reactions developed by Dömling and the process-optimized routes for ADC payloads, demonstrate significant progress towards scalable production. The industrial synthesis, achieving over 86 grams of a final product with a 2.4% overall yield across a 19-step sequence, stands as the current benchmark for scalability.[3][4] This route's success is built upon a robust, step-wise synthesis of key fragments like Tubuvaline on a multi-hundred-gram scale, followed by solid-phase peptide synthesis.[3] For researchers and drug development professionals, these process-optimized approaches represent the most viable path forward for producing the quantities of tubulysin-based molecules required for extensive preclinical and clinical development.

References

A Comparative Guide to Structural Analogs of Tubulysin A Intermediate-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysins are a class of potent antimitotic peptides isolated from myxobacteria that have garnered significant interest in the field of oncology. Their exceptional cytotoxicity, particularly against multidrug-resistant (MDR) cancer cell lines, makes them promising candidates for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs). Tubulysin A intermediate-1, a key precursor in the biosynthesis of tubulysins, serves as a foundational scaffold for the synthesis of structural analogs with improved stability, efficacy, and pharmacokinetic properties. This guide provides a comparative analysis of various structural analogs of this compound, presenting key experimental data on their cytotoxic activity and detailing the methodologies employed in their evaluation.

Performance Comparison of Tubulysin Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various structural analogs of this compound against different cancer cell lines. The analogs are categorized based on the site of structural modification.

Table 1: N-Terminal Modified Analogs
AnalogN-Terminal ModificationCell LineIC50 (nM)Reference
Tubulysin A N-Methyl-D-pipecolic acid (Mep)KB (MDR-)0.05[1]
KB-8.5 (MDR+)0.1[1]
Analog 8c N-Me-valineKB (MDR-)0.2[1]
KB-8.5 (MDR+)2.5[1]
Analog 11 α-Methyl pyrrolidineN870.1[1]
MDA-MB-361-DYT20.3[1]
Analog 17e N-Methyl-D-pipecolic acid (Mep) with methyl sulfonamide at C-terminusN870.1[1]
MDA-MB-361-DYT20.3[1]
Table 2: C-11 Position (Tubuvaline) Modified Analogs
AnalogC-11 ModificationCell LineIC50 (nM)Reference
Tubulysin M (Tub(OAc)) AcetateL540cy0.14[2]
Tub(OH) HydroxylL540cy15[2]
Tub(OEt) EthoxyL540cy0.12[2]
Tub(OiVal) IsovalerateL540cy0.15[2]
Tb121 Isobutyryl esterMES-SA0.012[3]
Tb122 Propionyl esterMES-SA0.025[3]
Tb141 n-Propylthioether (methyl ester)MES-SA0.08[3]
Tb143 n-Propylsulfonyl (methyl ester)MES-SA>100[3]
Table 3: Simplified Analogs
AnalogKey Structural FeaturesCell LineIC50 (µM)Reference
22a (FT-023) Lacks N,O-acetal, ketone at C-111A9 Ovarian Cancer1.0[4]
22c (FT-022) Lacks N,O-acetal, ketone at C-11, stereochemical change at N-methylpipecolinic acid1A9 Ovarian Cancer1.8[4]

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of the tubulysin analogs is typically determined using a cell viability assay, such as the MTT, XTT, or CellTiter-Glo assay. The following is a generalized protocol.[5]

  • Cell Plating: Cancer cells are seeded in 96-well microtiter plates at a density of 2,500-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The tubulysin analogs are serially diluted in culture medium to the desired concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C.

  • Viability Assessment:

    • For MTT assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

    • For XTT assay: A mixture of XTT and phenazine methosulfate (PMS) is added to each well, and the plates are incubated for 2-4 hours.[5]

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of the tubulysin analogs to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP and a fluorescence reporter like DAPI.[6]

  • Compound Addition: The tubulysin analogs are added to the reaction mixture at various concentrations. A positive control (e.g., vinblastine) and a negative control (vehicle) are also included.

  • Initiation of Polymerization: The polymerization is initiated by incubating the reaction mixture at 37°C.

  • Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence (as DAPI binds to polymerized tubulin) or turbidity (light scattering by microtubules) using a microplate reader.[6][7]

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value for the inhibition of tubulin polymerization is the concentration of the analog that reduces the rate of polymerization by 50% compared to the vehicle control.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams illustrate key concepts and workflows related to the study of tubulysin analogs.

SAR_Tubulysin Structure-Activity Relationships of Tubulysin Analogs cluster_scaffold Tubulysin Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Cytotoxicity Scaffold Core Tetrapeptide: Mep-Ile-Tuv-Tup/Tut N_Term N-Terminus (Mep) C11 C-11 Position (Tuv) Tuv_Core Tubuvaline Core C_Term C-Terminus (Tup/Tut) High_Activity High Potency (Low nM) N_Term->High_Activity Mep is optimal Moderate_Activity Moderate Potency N_Term->Moderate_Activity Acyclic amines can be tolerated C11->High_Activity Acetate, Ethoxy, Isovalerate Low_Activity Low/No Potency C11->Low_Activity Hydroxyl, Sulfonyl Tuv_Core->High_Activity Thiazole is important Tuv_Core->Moderate_Activity Replacement of acetate with ketone C_Term->High_Activity Tup/Tut C_Term->Moderate_Activity Simple amides/esters Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assay start Start plate_cells Plate Cancer Cells in 96-well plates start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 prepare_compounds Prepare Serial Dilutions of Tubulysin Analogs incubate1->prepare_compounds treat_cells Treat Cells with Analogs prepare_compounds->treat_cells incubate2 Incubate for 72-96 hours treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT, XTT) incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 read_plate Measure Absorbance with Plate Reader incubate3->read_plate analyze_data Data Analysis: Calculate % Viability and IC50 read_plate->analyze_data end End analyze_data->end

References

A Comparative Guide to the Structure-Activity Relationships of Tubulysin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysins are a class of potent cytotoxic tetrapeptides isolated from myxobacteria that have garnered significant attention as payloads for antibody-drug conjugates (ADCs) due to their high potency against a wide range of cancer cell lines, including multidrug-resistant (MDR) strains.[1][2][3] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of tubulysin precursors, focusing on key structural modifications and their impact on cytotoxic activity.

Core Structure of Tubulysins

The general structure of tubulysins consists of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-isoleucine (Ile), the unique amino acid tubuvaline (Tuv), and a C-terminal residue, which is typically tubutyrosine (Tut) or tubuphenylalanine (Tup).[1][4] Key features that are often subjects of SAR studies include the C-11 acetate on the Tuv residue and the N,O-acetal moiety.[5][6]

G

Caption: General chemical scaffold of tubulysin precursors.

Comparative Analysis of Structural Modifications

The following sections detail the impact of modifications at different positions of the tubulysin scaffold on its cytotoxic activity.

N-Terminal (Mep) Modifications

The N-terminal Mep residue has been a target for modification to explore its role in potency and to provide attachment points for linkers in ADCs.

  • Replacement with other amino acids: Replacing Mep with various other amino acid monomers has been explored.[1] While many modifications at this position lead to a decrease in potency, some substitutions have shown promising results. For instance, an N-Me-valine analogue displayed activity similar to the parent compound in several cell lines.[1]

  • Chirality: The stereochemistry at the N-terminus is crucial. Removal of a chiral center at this position has been shown to cause a significant loss of potency, highlighting a key difference in the SAR between tubulysins and other microtubule inhibitors like auristatins.[1]

Table 1: SAR at the N-Terminus (Mep Position)

Analogue DescriptionModificationCytotoxicity (IC50, nM) vs. KB cellsCytotoxicity (IC50, nM) vs. KB 8.5 (MDR1)Reference
Parent Compound 1 N-Me-pipecolic acid0.31.8[1]
Parent Compound 2 N-Me-pipecolic acid1.210.1[1]
8a N-Me-proline1.710.1[1]
8c N-Me-valine1.331.8[1]
8d N,N-dimethylglycine35.1148[1]
8g α-methyl tertiary amine0.86.5[1]

Data extracted from literature.[1] Cell lines and assay conditions may vary between studies.

Central (Tuv) Fragment and C-11 Acetate Modifications

The tubuvaline fragment is of paramount importance for the cytotoxicity of tubulysins.[6] The C-11 acetate group, in particular, is known to be hydrolytically unstable in plasma, and its loss significantly reduces cytotoxic activity.[3][5]

  • C-11 Acetate Replacement: To improve plasma stability, the C-11 acetate has been replaced with more stable alkoxy groups.[5] Some of these modifications have maintained comparable biological activity to the parent compounds.

  • Tuv Side Chain Modifications: Alterations to the iso-propyl group on the Tuv fragment have also been investigated. In general, these modifications have led to a decrease in potency, although a methoxymethyl (MOM) ether replacement for the acetyl group showed comparable activity to the natural tubulysin U.[6]

Table 2: SAR at the Tuv Fragment and C-11 Position

Analogue DescriptionModificationCytotoxicity (IC50, nM) vs. HT-29 cellsReference
Tubulysin U Isopropyl and Acetoxy3.8[6]
1f Isopropyl and MOM ether22[6]
Other Analogues Varied Tuv side chainsGenerally lower potency[6]

Data extracted from literature.[6] Cell lines and assay conditions may vary between studies.

C-Terminal (Tup/Tut) Modifications

The C-terminal tubuphenylalanine or tubutyrosine residue also plays a role in the overall activity of tubulysins.

  • Simplification: Studies have shown that structural simplifications at the C-terminus are possible without abolishing biological activity.[2]

  • Linker Attachment: The C-terminus can serve as a potential site for linker attachment in the development of ADCs.

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of tubulysin analogues.

G

Caption: A typical experimental workflow for evaluating the cytotoxicity of tubulysin analogues.

In Vitro Cytotoxicity Assay (Example: Sulforhodamine B Assay)

The in vitro cytotoxicity of the synthesized tubulysin analogues is commonly determined against a panel of human cancer cell lines.[7][8]

  • Cell Seeding: Cancer cells (e.g., MCF7, HT-29, HL-60, SW-480, A459) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[7][8]

  • Compound Treatment: The cells are then treated with various concentrations of the tubulysin analogues.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Cell Fixation: Following incubation, the cells are fixed with a solution such as trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a plate reader at a specific wavelength.

  • Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

Conclusion

The SAR studies of tubulysin precursors have revealed several key insights for the design of novel and potent anticancer agents. The integrity of the core structure, particularly the stereochemistry at the N-terminus and the nature of the C-11 substituent on the Tuv residue, is critical for maintaining high cytotoxic potency. While modifications at the N- and C-termini are generally better tolerated and offer opportunities for linker attachment for ADCs, alterations in the central Tuv fragment often lead to a significant loss of activity. Future research will likely continue to focus on optimizing the stability and potency of tubulysin analogues for targeted cancer therapy.

References

A Comparative Guide to Alternative Synthetic Precursors for Tubulysin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysin A, a potent tetrapeptidic natural product, is a formidable microtubule-destabilizing agent with exceptional cytotoxic activity against a broad spectrum of cancer cell lines, including multi-drug resistant strains. Its complex structure and low natural abundance have spurred considerable effort in the field of chemical synthesis. The total synthesis of Tubulysin A is a convergent process, typically involving the independent synthesis of its unique amino acid precursors followed by sequential coupling.

This guide provides a comparative analysis of established and alternative synthetic strategies for key precursors of Tubulysin A and its potent analogues. We focus on methodologies that offer improvements in efficiency, stereocontrol, and scalability, supported by experimental data from peer-reviewed literature.

Overview of Tubulysin A Synthesis

The structure of Tubulysin A is comprised of four amino acid residues: N-methyl-D-pipecolic acid (Mep), L-Isoleucine (Ile), and two non-proteinogenic amino acids of significant synthetic challenge: Tubuvaline (Tuv) and Tubutyrosine (Tut). A critical structural feature is the highly labile N,O-acetal functionality on the Tuv residue, which presents a major hurdle in total synthesis.

Alternative approaches often target simplified yet highly potent analogues like Pretubulysin or N¹⁴-desacetoxytubulysin H , which either lack or modify the labile N,O-acetal, offering greater stability and synthetic accessibility.

Comparison of Synthetic Strategies for Key Fragments

The efficiency of the total synthesis of tubulysins is largely dependent on the routes to the complex Tubuvaline (Tuv) and Tubuphenylalanine (Tup) fragments. Below, we compare prominent alternative strategies.

The tert-Butanesulfinamide Method for Tubuvaline and Tubuphenylalanine

A significant advancement in the synthesis of tubulysin precursors was the application of tert-butanesulfinamide chemistry. This approach provides excellent stereocontrol for the asymmetric synthesis of amines. The total synthesis of Tubulysin D, the most active member of the family, was achieved using this methodology for the rapid construction of both the Tuv and Tup fragments[1][2].

Key Advantages:

  • High diastereoselectivity in the formation of chiral amine centers.

  • Reliable and scalable procedures.

  • Applicable to the synthesis of both Tuv and Tup fragments.

C-H Activation Strategy for Simplified Analogues

A modern and efficient approach involves the use of C-H activation to streamline the synthesis of key intermediates. This has been successfully applied to the total synthesis of N¹⁴-desacetoxytubulysin H, an analogue that replaces the labile N,O-acetal with a more stable N-H bond, without significant loss of potency[3][4]. This strategy can reduce the number of synthetic steps required for precursor synthesis.

Key Advantages:

  • Increased synthetic efficiency and atom economy.

  • Avoids the challenge of introducing the unstable N,O-acetal.

  • Leads to more stable tubulysin analogues suitable for drug development.

The "TubUgi" Approach for Pretubulysin Derivatives

Pretubulysin, a biosynthetic precursor to tubulysins, is a highly potent and synthetically more accessible target[5][6][7]. The Ugi four-component reaction (Ugi-4CR) has been leveraged in a "TubUgi" approach to rapidly generate a library of Pretubulysin derivatives[8][9]. This multicomponent reaction strategy allows for the efficient assembly of the core peptide backbone and the introduction of diverse side chains in a single step.

Key Advantages:

  • High convergence and rapid assembly of the peptide core.

  • Allows for the creation of diverse analogues for structure-activity relationship (SAR) studies.

  • Well-suited for generating simplified and more stable tubulysin precursors.

Quantitative Comparison of Synthetic Routes

The following table summarizes the overall yield and step-count for the total synthesis of different tubulysin family members using the discussed alternative strategies.

Target CompoundKey Synthetic StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
Tubulysin Dtert-Butanesulfinamide MethodNot explicitly stated, but convergentNot explicitly stated[1][2]
N¹⁴-desacetoxytubulysin HThiazole anion addition / Iterative coupling202.1[4]
PretubulysinNot specified (gram-scale synthesis)Not explicitly statedSynthetically accessible in gram-scale quantities[5][6][7]

Note: Direct comparison is challenging as reported metrics (e.g., "convergent," "gram-scale") vary between publications. The data is extracted from individual reports of total synthesis.

Experimental Protocols

Protocol 1: Synthesis of Tubuvaline (Tuv) Fragment via tert-Butanesulfinamide Aldimine Addition (Ellman, 2006)

The synthesis of the Tuv fragment, a core component of Tubulysin D, was achieved with high stereocontrol. A key step involves the addition of a thiazole-containing nucleophile to a chiral N-tert-butanesulfinyl aldimine.

  • Aldimine Formation: An appropriate aldehyde precursor is condensed with (R)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄) to form the corresponding chiral N-sulfinyl imine.

  • Nucleophilic Addition: 2-Lithiothiazole, generated by deprotonation of thiazole with n-butyllithium at -78 °C, is added to a solution of the chiral imine in THF at -78 °C. The reaction is carefully monitored by TLC.

  • Diastereoselective Control: The tert-butanesulfinyl group directs the nucleophilic attack, leading to the formation of the desired stereoisomer with high diastereoselectivity.

  • Deprotection and Elaboration: The sulfinyl group is removed under acidic conditions (e.g., HCl in methanol). The resulting amine is then protected, and subsequent functional group manipulations are performed to complete the synthesis of the Tuv fragment.

This is a generalized protocol based on the methodology described by Ellman and coworkers for the total synthesis of Tubulysin D. For specific reagents, conditions, and yields, refer to the original publication.

Visualizing Synthetic Logic and Biological Action

Diagrams created using Graphviz illustrate the comparative synthetic logic and the biological pathway of Tubulysin A.

G cluster_0 Alternative Synthetic Strategies cluster_1 Target Precursors / Analogues cluster_2 Final Product A tert-Butanesulfinamide Method Tuv Tubuvaline (Tuv) A->Tuv High Stereocontrol Tup Tubuphenylalanine (Tup) A->Tup B C-H Activation Strategy NDH N¹⁴-desacetoxytubulysin H B->NDH Improved Stability C Ugi Multicomponent Reaction PT Pretubulysin C->PT High Diversity TubA Tubulysin A / Analogue Tuv->TubA Fragment Coupling Tup->TubA Fragment Coupling PT->TubA Fragment Coupling NDH->TubA Fragment Coupling

Caption: Comparative logic of alternative synthetic strategies for Tubulysin precursors.

G TubA Tubulysin A Tubulin α/β-Tubulin Heterodimers TubA->Tubulin Binds to Vinca Site Polymerization Microtubule Polymerization TubA->Polymerization Inhibits Depolymerization Microtubule Depolymerization TubA->Depolymerization Induces Tubulin->Polymerization Polymerization->Depolymerization Dynamic Instability G2M G2/M Phase Arrest Depolymerization->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of Tubulysin A leading to apoptosis.

Conclusion

The synthesis of Tubulysin A and its analogues remains a significant challenge in medicinal chemistry. However, the development of alternative synthetic strategies for its key precursors has greatly improved accessibility. The tert-butanesulfinamide method offers robust stereocontrol for synthesizing the complex Tuv and Tup fragments. For developing more stable clinical candidates, C-H activation strategies provide an elegant route to potent analogues like N¹⁴-desacetoxytubulysin H by circumventing the labile N,O-acetal. Finally, the TubUgi approach stands out for its efficiency in rapidly producing diverse libraries of Pretubulysin analogues, accelerating structure-activity relationship studies. The selection of a synthetic strategy will depend on the specific target molecule, the need for scalability, and the desired level of structural diversity for analogue development.

References

Safety Operating Guide

Navigating the Safe Disposal of Tubulysin A Intermediate-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – As a leading supplier of advanced biochemicals for research and development, we are committed to providing our customers with comprehensive support that extends beyond the product itself. This document outlines the essential procedures for the safe handling and proper disposal of Tubulysin A intermediate-1, a potent cytotoxic compound utilized in cutting-edge cancer research and the development of Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Tubulysin A and its intermediates are highly toxic compounds that require stringent handling and disposal protocols. The information provided here is intended to supplement, not replace, your institution's existing environmental health and safety (EHS) procedures. Always consult with your EHS department for site-specific requirements.

Core Safety and Hazard Information

This compound is classified as a hazardous substance. The primary risks associated with this compound are its acute oral toxicity and its severe toxicity to aquatic life with long-lasting effects.[1] All handling and disposal activities must be conducted with appropriate engineering controls and personal protective equipment to prevent exposure.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264, P270, P301+P312, P330, P501
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.[1]P273, P391, P501
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[1]P273, P391, P501

Table 1: GHS Hazard Classification for this compound

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent nature of this compound, robust safety measures are mandatory. All manipulations should be performed within a certified chemical fume hood or a containment isolator to minimize inhalation risk.

Control MeasureSpecificationRationale
Engineering Controls Certified Chemical Fume Hood or Glovebox/IsolatorPrevents inhalation of aerosolized powder and contains potential spills.
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[1]
Hand Protection Nitrile or other chemically resistant gloves (double-gloving recommended)Prevents skin contact.[1]
Body Protection Impervious laboratory coat or disposable gownProtects against skin contamination.[1]
Respiratory Protection Use a suitable respirator when handling larger quantities or if engineering controls are not sufficient.Prevents inhalation of fine particles.[1]

Table 2: Required Safety Controls for Handling this compound

Procedural Guidance: Disposal Protocol for this compound

The recommended procedure for the disposal of this compound is through collection and transfer to an approved hazardous waste management facility for incineration.[2] Chemical deactivation in the laboratory is not recommended without a validated protocol, as incomplete reactions can produce hazardous byproducts.[3]

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate all waste streams contaminated with this compound for final disposal.

Materials:

  • Designated, sealed, and clearly labeled hazardous waste container (for solids)

  • Designated, sealed, and clearly labeled hazardous waste container (for liquids)

  • Waste labels (compliant with institutional and local regulations)

  • Personal Protective Equipment (as specified in Table 2)

  • Spill kit for cytotoxic compounds

Methodology:

  • Designate a Waste Accumulation Area: Establish a specific area within the laboratory, preferably inside a chemical fume hood, for the temporary accumulation of this compound waste.

  • Solid Waste Collection:

    • Place all contaminated solid materials directly into the designated solid hazardous waste container. This includes:

      • Empty or partially empty vials of the compound.

      • Contaminated consumables (e.g., pipette tips, weighing paper, microfuge tubes).

      • Contaminated PPE (e.g., gloves, disposable gowns).

    • Ensure the container is kept closed when not in use.

  • Liquid Waste Collection:

    • Collect all contaminated liquid waste, including solvents used to rinse glassware, into the designated liquid hazardous waste container.

    • Do not mix incompatible waste streams. This compound is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

    • Ensure the container is kept closed and stored in secondary containment.

  • Labeling:

    • Clearly label both waste containers with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."

    • Follow all additional institutional and local labeling requirements.

  • Final Disposal:

    • Once the containers are full, arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.

    • Incineration is the preferred final disposal method for potent cytotoxic compounds.[2]

Experimental Protocol: Decontamination of Work Surfaces and Glassware

Objective: To effectively decontaminate laboratory surfaces and non-disposable equipment after handling this compound.

Materials:

  • Detergent solution

  • 70% Ethanol or Isopropanol

  • Disposable wipes or towels

  • Personal Protective Equipment (as specified in Table 2)

  • Hazardous waste container for solids

Methodology:

  • Initial Decontamination (Physical Removal):

    • Prepare a detergent solution according to the manufacturer's instructions.

    • Thoroughly wipe down all potentially contaminated surfaces (fume hood sash, work surface, etc.) and equipment with the detergent solution to physically remove the compound.

    • All used wipes must be disposed of as solid hazardous waste.

  • Secondary Decontamination:

    • Following the detergent wash, rinse the surfaces with water (if feasible) or wipe down with a water-dampened towel.

    • Finally, wipe all surfaces with 70% ethanol or isopropanol.

    • Dispose of all wipes as solid hazardous waste.

  • Glassware Decontamination:

    • Rinse glassware multiple times with a suitable solvent (e.g., ethanol or DMSO) that will solubilize the compound.

    • Collect all rinsate as liquid hazardous waste.

    • Wash the rinsed glassware with a laboratory detergent and water.

Workflow and Logical Relationships

To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for the proper disposal of this compound.

start Start: Handling This compound ppe Don Appropriate PPE (See Table 2) start->ppe engineering Work in Certified Fume Hood / Isolator ppe->engineering use Perform Experimental Work engineering->use waste Generate Waste (Solid & Liquid) use->waste decontaminate Decontaminate Surfaces & Equipment use->decontaminate segregate Segregate Waste into Labeled Containers waste->segregate ehs Arrange for Pickup by EHS / Certified Contractor segregate->ehs dispose_ppe Dispose of Contaminated PPE as Solid Waste decontaminate->dispose_ppe dispose_ppe->ehs end End of Process ehs->end

Caption: Workflow for Handling and Waste Segregation.

spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate notify Notify Supervisor & EHS spill->notify ppe Don Full PPE (incl. respirator if powder) evacuate->ppe notify->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into Waste Container contain->collect decontaminate Decontaminate Spill Area (Detergent -> Water -> Alcohol) collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response Procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.